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Tebapivat

Cat. No.: B15144790
M. Wt: 392.4 g/mol
InChI Key: DIUOELXIXSCFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tebapivat (AG-946) is a potent, investigational, small-molecule activator of pyruvate kinase (PK), targeting both the red blood cell-specific (PKR) and M2 (PKM2) isoforms . As an orally bioavailable compound, its primary research value lies in the study of hematologic diseases characterized by ineffective erythropoiesis and hemolytic anemia . Its mechanism of action involves binding to and activating PKR, a key enzyme in the glycolytic pathway. This activation enhances glycolytic flux in red blood cells, leading to improved adenosine triphosphate (ATP) levels and a reduction in 2,3-diphosphoglycerate (2,3-DPG) . This metabolic correction can result in increased hemoglobin levels, improved red blood cell deformability, and decreased hemolysis, making it a valuable tool for researching potential treatments . This compound is currently the subject of active clinical development for several conditions, including Phase 2b trials for anemia due to lower-risk myelodysplastic syndromes (LR-MDS) and Phase 1 investigation for sickle cell disease (SCD) . Research-grade this compound is offered "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N8OS B15144790 Tebapivat

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16N8OS

Molecular Weight

392.4 g/mol

IUPAC Name

10-[(6-amino-2-pyridinyl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

InChI

InChI=1S/C18H16N8OS/c1-25-15-12(16-17(25)23-14(28-16)7-10-5-6-20-24-10)8-21-26(18(15)27)9-11-3-2-4-13(19)22-11/h2-6,8H,7,9H2,1H3,(H2,19,22)(H,20,24)

InChI Key

DIUOELXIXSCFCR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NN(C2=O)CC3=NC(=CC=C3)N)C4=C1N=C(S4)CC5=CC=NN5

Origin of Product

United States

Foundational & Exploratory

Tebapivat's Mechanism of Action in Red Blood Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (formerly AG-946) is an investigational, orally administered, potent, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2][3] It is in development for the treatment of various hemolytic anemias, including sickle cell disease (SCD) and myelodysplastic syndromes (MDS).[2][4] This technical guide provides an in-depth exploration of this compound's core mechanism of action in red blood cells (RBCs), summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways.

The rationale for activating pyruvate kinase in RBCs stems from the enzyme's critical role in the final step of glycolysis. This metabolic pathway is the sole source of ATP for mature erythrocytes, which lack mitochondria. By enhancing the activity of pyruvate kinase, this compound aims to increase ATP production and decrease the levels of 2,3-diphosphoglycerate (2,3-DPG), thereby improving RBC health and function in disease states.[5]

Core Mechanism of Action: Allosteric Activation of Pyruvate Kinase

This compound is a synthetic, small molecule that acts as an allosteric activator of the R-type isoform of pyruvate kinase (PKR), which is expressed in red blood cells.[1] Allosteric activation means that this compound binds to a site on the enzyme that is distinct from the active site where the substrate, phosphoenolpyruvate (PEP), binds.[5][6] This binding event induces a conformational change in the enzyme, leading to increased catalytic activity.

While the crystal structure of this compound bound to PKR is not publicly available, extensive research on the structurally similar first-generation PKR activator, mitapivat (AG-348), provides significant insight into the likely mechanism. Mitapivat binds to a pocket at the dimer-dimer interface of the PKR tetramer.[6] This binding stabilizes the active R-state conformation of the enzyme, enhancing its activity.[6] This is a different allosteric site than that used by the endogenous activator, fructose-1,6-bisphosphate (FBP).[5][6] this compound's activation of PKR leads to a more efficient conversion of PEP to pyruvate, which is coupled to the production of ATP.

The increased activity of PKR has two major downstream consequences within the red blood cell:

  • Increased ATP Production: The direct result of enhanced glycolytic flux is an increase in the intracellular concentration of ATP.[5] ATP is crucial for maintaining RBC membrane integrity, flexibility, and ion gradients through ATP-dependent pumps.

  • Decreased 2,3-DPG Levels: The increased conversion of upstream glycolytic intermediates, including 1,3-diphosphoglycerate, into pyruvate reduces the substrate available for the Rapoport-Luebering shunt, the pathway responsible for synthesizing 2,3-DPG. This leads to a decrease in the intracellular concentration of 2,3-DPG.

Signaling Pathway of this compound Action

Tebapivat_Mechanism cluster_RBC Red Blood Cell This compound This compound PKR Pyruvate Kinase R (PKR) (Inactive T-state) This compound->PKR Allosteric Binding PKR_active Pyruvate Kinase R (PKR) (Active R-state) PKR->PKR_active Conformational Change Glycolysis Glycolysis PKR_active->Glycolysis Catalyzes Final Step ATP_production Increased ATP Production Glycolysis->ATP_production DPG_synthesis Rapoport-Luebering Shunt Glycolysis->DPG_synthesis Reduced Substrate RBC_Health Improved RBC Health (Membrane Integrity, Deformability) ATP_production->RBC_Health DPG_reduction Decreased 2,3-DPG DPG_synthesis->DPG_reduction O2_Affinity Increased Hemoglobin Oxygen Affinity DPG_reduction->O2_Affinity

Caption: Mechanism of this compound action in red blood cells.

Quantitative Data from Clinical Trials

A Phase 1 study of this compound in patients with sickle cell disease demonstrated dose-dependent effects on ATP and 2,3-DPG levels, as well as improvements in hemoglobin and markers of hemolysis.

Parameter2 mg this compound (Once Daily)5 mg this compound (Once Daily)
Mean Change in Hemoglobin (g/dL) at Day 28 1.2 (SD 0.41)1.9 (SD 0.69)
Mean Percent Increase in ATP from Baseline at Day 28 46.3% (SD 29.08)67.8% (SD 30.92)
Mean Percent Reduction in 2,3-DPG from Baseline at Day 28 20.91% (SD 7.10)29.44% (SD 12.67)

Experimental Protocols

Measurement of ATP and 2,3-DPG in Human Erythrocytes by LC-MS/MS

This method allows for the simultaneous and reliable quantification of ATP and 2,3-DPG from human whole blood.

1. Sample Preparation:

  • Collect whole blood in K2EDTA tubes.

  • For analysis, spike whole blood samples with stable isotope-labeled internal standards for ATP and 2,3-DPG.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., ice-cold methanol or acetonitrile).

  • Vortex vigorously to ensure thorough mixing and complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Carefully collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Employ a Zwitterionic Ion Chromatography-Hydrophilic Interaction Chromatography (ZIC-HILIC) column for separation.

  • Mobile Phase: Use a gradient elution with a suitable buffer system, such as ammonium acetate in water and an organic solvent like acetonitrile.

  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify ATP, 2,3-DPG, and their respective internal standards.

3. Quantification:

  • Construct calibration curves using known concentrations of ATP and 2,3-DPG standards.

  • Calculate the concentrations of ATP and 2,3-DPG in the samples by comparing their peak area ratios to the internal standards against the calibration curves.

Experimental Workflow for ATP/2,3-DPG Measurement

Experimental_Workflow start Whole Blood Sample (K2EDTA) spike Spike with Internal Standards start->spike precipitate Protein Precipitation (e.g., Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (ZIC-HILIC column) supernatant->lcms quantify Quantification (Calibration Curve) lcms->quantify end ATP and 2,3-DPG Concentrations quantify->end

References

An In-depth Technical Guide to Pyruvate Kinase Receptor Activation by Tebapivat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tebapivat (formerly AG-946) is an investigational, orally administered, allosteric activator of pyruvate kinase (PKR).[1] By targeting the final, rate-limiting step of glycolysis, this compound offers a novel therapeutic approach for managing hemolytic anemias, particularly sickle cell disease (SCD) and myelodysplastic syndromes (MDS).[2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data from clinical studies and detailed methodologies for key experimental assays. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biochemical and clinical effects.

Introduction to Pyruvate Kinase and its Role in Erythrocyte Metabolism

Pyruvate kinase is a critical enzyme that catalyzes the dephosphorylation of phosphoenolpyruvate (PEP) to pyruvate, concurrently generating one molecule of ATP.[4] In erythrocytes, which lack mitochondria, glycolysis is the sole source of ATP production. This ATP is essential for maintaining red blood cell (RBC) membrane integrity, ion gradients, and overall cell health.[5] There are four isoforms of pyruvate kinase in mammals, with the R-type isoenzyme (PKR) being predominantly expressed in red blood cells.[6]

In certain hemolytic anemias like SCD, metabolic abnormalities in erythrocytes contribute significantly to the pathophysiology. A key feature is the increased level of 2,3-diphosphoglycerate (2,3-DPG), a byproduct of glycolysis that decreases the oxygen affinity of hemoglobin.[7] While this facilitates oxygen release to tissues, it also promotes the polymerization of sickle hemoglobin (HbS), leading to RBC sickling, hemolysis, and vaso-occlusive crises.[1]

Mechanism of Action of this compound

This compound is a potent, allosteric activator of both the wild-type and various mutant forms of the PKR enzyme.[1] Allosteric activation means that this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that increases the enzyme's affinity for its substrate, PEP.[8] This leads to a "feed-forward" activation of the glycolytic pathway.

The primary downstream effects of this compound-mediated PKR activation in erythrocytes are:

  • Increased ATP Production: By enhancing the final step of glycolysis, this compound directly boosts the production of ATP. This increased energy supply helps to maintain RBC membrane integrity and function, potentially prolonging cell survival.[1]

  • Decreased 2,3-DPG Levels: The activation of PKR shunts the glycolytic pathway towards pyruvate and ATP production, thereby reducing the synthesis of the metabolic intermediate 2,3-DPG.[1] A reduction in 2,3-DPG increases the oxygen affinity of hemoglobin, which in the context of SCD, inhibits the polymerization of deoxygenated HbS.[7]

This dual mechanism of action addresses two key pathological features of SCD: impaired RBC health due to energy depletion and the propensity for HbS polymerization.

Quantitative Data from Clinical Studies

A Phase 1, open-label study of this compound in adult patients with sickle cell disease demonstrated a dose-dependent and pharmacologically active profile. The key findings are summarized below.

Table 1: Patient Demographics and Baseline Characteristics
Characteristic2 mg QD (n=8)5 mg QD (n=8)
Median Age (years) 33.5 (range: 19-51)33.5 (range: 19-51)
Male (%) 50.050.0
Mean Baseline Hemoglobin (g/dL) 7.96 (SD: 1.03)7.96 (SD: 1.03)
Data from a Phase 1 study in patients with Sickle Cell Disease.[9]
Table 2: Pharmacodynamic Effects of this compound after 28 Days of Treatment
Parameter2 mg QD (n=8)5 mg QD (n=8)
Mean % Increase in ATP from Baseline (SD) 46.3% (29.08)67.8% (30.92)
Mean % Reduction in 2,3-DPG from Baseline (SD) -20.91% (7.10)-29.44% (12.67)
Data represents pre-dose measurements on Day 28.[9]
Table 3: Hematological and Hemolysis Markers after 28 Days of Treatment
Parameter2 mg QD (n=8)5 mg QD (n=8)
Mean Change in Hemoglobin from Baseline (g/dL) (SD) +1.2 (0.41)+1.9 (0.69)
Improvements in markers of hemolysis (lactate dehydrogenase and bilirubin) and erythropoiesis (reticulocytes) were also observed.[9]

Experimental Protocols

While the precise, proprietary protocols from the clinical trials are not publicly available, the following sections describe the principles and common methodologies for the key assays used to evaluate the effects of this compound.

Pyruvate Kinase (PKR) Activity Assay

Principle: A common method for determining PKR activity is a coupled enzyme assay. The pyruvate produced by PKR is used as a substrate by lactate dehydrogenase (LDH), which catalyzes the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.[1][10]

General Protocol:

  • Sample Preparation: Red blood cells are lysed to release their cytoplasmic contents, including PKR. The lysate is centrifuged to remove cell debris.

  • Reaction Mixture: A reaction cocktail is prepared containing:

    • Buffer (e.g., Tris-HCl or Imidazole-HCl) at a physiological pH (e.g., 7.5).[1]

    • Magnesium chloride (MgCl₂) and potassium chloride (KCl) as cofactors.[1]

    • Adenosine diphosphate (ADP) as a substrate.[1]

    • Phosphoenolpyruvate (PEP) as a substrate.[1]

    • Nicotinamide adenine dinucleotide, reduced form (NADH).[1]

    • Lactate dehydrogenase (LDH) as the coupling enzyme.[1]

  • Assay Procedure:

    • The reaction is initiated by adding the red blood cell lysate to the reaction mixture.

    • The change in absorbance at 340 nm is measured over time using a spectrophotometer.

    • The rate of NADH oxidation is directly proportional to the PKR activity in the sample.

Adenosine Triphosphate (ATP) Quantification Assay

Principle: ATP levels in red blood cells are frequently measured using a luciferase-based bioluminescence assay. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.[3]

General Protocol:

  • Sample Preparation: A known number of red blood cells are lysed to release ATP. To prevent ATP degradation, this is often done using a lysis buffer that inactivates ATPases.

  • Reaction Mixture: A reagent containing luciferin and luciferase is used.

  • Assay Procedure:

    • The red blood cell lysate is mixed with the luciferase reagent.

    • The luminescence is measured using a luminometer.

    • ATP concentration is determined by comparing the sample's luminescence to a standard curve generated with known ATP concentrations.

Alternatively, high-performance liquid chromatography (HPLC) can be used for the simultaneous quantification of ATP, ADP, and AMP.[8]

2,3-Diphosphoglycerate (2,3-DPG) Assay

Principle: The quantification of 2,3-DPG is typically performed using an enzymatic assay. The assay involves the enzymatic conversion of 2,3-DPG, which is coupled to a reaction that results in a change in NADH or NADPH concentration, measurable by spectrophotometry.[9]

General Protocol:

  • Sample Preparation: Red blood cells are lysed, and proteins are precipitated, often using trichloroacetic acid, to extract the 2,3-DPG.

  • Reaction Mixture: The reaction mixture typically includes:

    • Buffer at an appropriate pH.

    • Phosphoglycerate mutase, which also has 2,3-diphosphoglycerate phosphatase activity.

    • Other enzymes and substrates to couple the reaction to NADH or NADPH oxidation or reduction.

  • Assay Procedure:

    • The extracted sample is added to the reaction mixture.

    • The change in absorbance at 340 nm (for NADH) or a similar wavelength for other cofactors is measured.

    • The concentration of 2,3-DPG is calculated based on the change in absorbance and a standard curve.

Visualizations

Signaling Pathway of this compound Action

Tebapivat_Signaling_Pathway cluster_RBC Red Blood Cell This compound This compound PKR Pyruvate Kinase R (PKR) This compound->PKR Allosteric Activation Pyruvate Pyruvate ATP ATP PEP Phosphoenolpyruvate (PEP) PEP->Pyruvate Catalyzed by PKR ADP ADP ADP->ATP Catalyzed by PKR RBC_Health Improved RBC Health (Membrane Integrity, Reduced Hemolysis) ATP->RBC_Health Glycolysis Glycolysis Glycolysis->PEP TwoThreeDPG 2,3-Diphosphoglycerate (2,3-DPG) Glycolysis->TwoThreeDPG Reduced Synthesis Hb_O2_Affinity Increased Hemoglobin Oxygen Affinity TwoThreeDPG->Hb_O2_Affinity Negative Regulation HbS_Polymerization Decreased HbS Polymerization Hb_O2_Affinity->HbS_Polymerization

Caption: Signaling pathway of this compound in red blood cells.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Patient Patient with Sickle Cell Disease Tebapivat_Admin Oral Administration of this compound Patient->Tebapivat_Admin Blood_Sample Blood Sample Collection Tebapivat_Admin->Blood_Sample RBC_Isolation Red Blood Cell Isolation Blood_Sample->RBC_Isolation Hemo_Analysis Hematological Analysis (Hemoglobin, etc.) Blood_Sample->Hemo_Analysis Lysate_Prep RBC Lysate Preparation RBC_Isolation->Lysate_Prep PKR_Assay PKR Activity Assay (Spectrophotometry) Lysate_Prep->PKR_Assay ATP_Assay ATP Quantification (Luminescence) Lysate_Prep->ATP_Assay DPG_Assay 2,3-DPG Assay (Enzymatic) Lysate_Prep->DPG_Assay Data_Analysis Data Analysis and Endpoint Evaluation PKR_Assay->Data_Analysis ATP_Assay->Data_Analysis DPG_Assay->Data_Analysis Hemo_Analysis->Data_Analysis

Caption: General experimental workflow for clinical assessment.

Conclusion

This compound represents a promising, targeted therapy for sickle cell disease and other hemolytic anemias. Its mechanism as an allosteric activator of pyruvate kinase directly addresses the underlying metabolic defects in affected erythrocytes, leading to increased ATP production and decreased 2,3-DPG levels. Clinical data from early-phase trials have provided quantitative evidence of its pharmacodynamic effects and have shown encouraging improvements in hematological parameters. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this novel therapeutic agent. As further clinical development progresses, this compound holds the potential to become a valuable treatment option for patients with significant unmet medical needs.

References

Tebapivat (AG-946): A Technical Overview of the Pyruvate Kinase-R Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (AG-946) is an investigational, orally bioavailable, allosteric activator of pyruvate kinase-R (PKR).[1] It is currently under development for the treatment of various hemolytic anemias, including those associated with pyruvate kinase deficiency, sickle cell disease, and myelodysplastic syndromes.[2][3] By activating PKR, the key regulatory enzyme in the final step of glycolysis in red blood cells, this compound aims to increase ATP production and decrease levels of 2,3-diphosphoglycerate (2,3-DPG), thereby improving red blood cell health and function.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a small molecule with a complex heterocyclic structure. Its systematic IUPAC name is 10-[(6-amino-2-pyridinyl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one. The chemical and physicochemical properties of this compound are summarized in the tables below.

Identifier Value
IUPAC Name10-[(6-amino-2-pyridinyl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
SynonymsAG-946, PKR activator 2
Molecular FormulaC18H16N8OS
SMILESCN1C2=C(SC(CC3=NNC=C3)=N2)C2=C1C(=O)N(CC1=CC=CC(N)=N1)N=C2
Physicochemical Property Value
Molecular Weight392.4 g/mol
XLogP0.32
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9
Rotatable Bonds4
Topological Polar Surface Area136.34 Ų

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric activator of the red blood cell specific isoform of pyruvate kinase (PKR).[1] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[5][6] In red blood cells, ATP is essential for maintaining membrane integrity and function.

The activation of PKR by this compound leads to a left-shift in the substrate (PEP) concentration-response curve, indicating an increased affinity of the enzyme for its substrate. This enhanced activity results in:

  • Increased ATP production: This provides red blood cells with more energy to maintain their biconcave shape, flexibility, and ion gradients, which are crucial for their survival and function.

  • Decreased 2,3-diphosphoglycerate (2,3-DPG) levels: 2,3-DPG is a negative regulator of hemoglobin's oxygen affinity. By decreasing 2,3-DPG levels, this compound increases hemoglobin's affinity for oxygen, which can be beneficial in certain anemic conditions.[4]

The central role of this compound in modulating red blood cell glycolysis is depicted in the following signaling pathway diagram:

Glycolysis_Activation_by_this compound Mechanism of Action of this compound in Red Blood Cell Glycolysis cluster_glycolysis Glycolytic Pathway cluster_regulation Regulation by this compound cluster_outputs Metabolic Outputs Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P BPG13 1,3-Bisphosphoglycerate DHAP_G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 DPG_dec Decreased 2,3-DPG BPG13->DPG_dec Leads to PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate (PEP) PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate PKR This compound This compound (AG-946) PKR Pyruvate Kinase-R (PKR) This compound->PKR Allosteric Activation ATP_inc Increased ATP PKR->ATP_inc Production RBC_Health Improved RBC Health (Membrane Integrity, Deformability) ATP_inc->RBC_Health Maintains DPG_dec->RBC_Health Contributes to

Mechanism of Action of this compound in Red Blood Cell Glycolysis

Experimental Protocols

The following is a detailed methodology for an ex vivo experiment to assess the pharmacodynamic effects of this compound on red blood cells, adapted from a study on sickle cell disease.[4]

Objective: To determine the effect of this compound on pyruvate kinase activity, thermostability, and the levels of glycolytic intermediates (ATP and 2,3-DPG) in red blood cells.

Materials:

  • Whole blood collected in appropriate anticoagulant (e.g., EDTA).

  • This compound (AG-946) stock solution of known concentration.

  • Vehicle control (e.g., DMSO).

  • Incubator (37°C).

  • Reagents and equipment for measuring pyruvate kinase activity and thermostability.

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system for ATP and 2,3-DPG quantification.

Experimental Workflow:

Experimental_Workflow Ex Vivo Evaluation of this compound on Red Blood Cells cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation WB_Collection 1. Whole Blood Collection Buffy_Coat_Depletion 2. Buffy Coat Depletion WB_Collection->Buffy_Coat_Depletion Incubation 3. Incubate with This compound or Vehicle (20-24 hours) Buffy_Coat_Depletion->Incubation PK_Assay 4a. PKR Activity & Thermostability Assay Incubation->PK_Assay LCMS 4b. LC-MS/MS for ATP & 2,3-DPG Incubation->LCMS Data_Analysis 5. Compare this compound-treated samples to vehicle control PK_Assay->Data_Analysis LCMS->Data_Analysis

Ex Vivo Evaluation of this compound on Red Blood Cells

Procedure:

  • Blood Sample Preparation:

    • Collect whole blood from study subjects.

    • Deplete the buffy coat to isolate red blood cells.

  • Incubation:

    • Incubate the buffy coat-depleted whole blood for 20-24 hours at 37°C in the presence of varying concentrations of this compound or a vehicle control.

  • Post-Incubation Processing and Analysis:

    • Following incubation, wash the red blood cells.

    • Pyruvate Kinase Activity and Thermostability:

      • Lyse a portion of the red blood cells to prepare a hemolysate.

      • Measure the basal pyruvate kinase activity using a standardized spectrophotometric assay.

      • To assess thermostability, incubate a separate aliquot of the hemolysate at a specific temperature (e.g., 55°C) for a defined period before measuring the remaining pyruvate kinase activity.

    • Quantification of ATP and 2,3-DPG:

      • Extract metabolites from a separate aliquot of the red blood cells.

      • Analyze the extracts using a validated LC-MS/MS method to determine the intracellular concentrations of ATP and 2,3-DPG.

  • Data Analysis:

    • Compare the pyruvate kinase activity, thermostability, and levels of ATP and 2,3-DPG in the this compound-treated samples to the vehicle-treated control samples.

    • Statistical analysis should be performed to determine the significance of any observed differences.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound.

Parameter Value Assay Condition
AC50<0.3 µMActivation of wild-type and mutant PKR
ATP Increase46.3% (2 mg cohort) 67.8% (5 mg cohort)In patients with Sickle Cell Disease after 28 days of treatment[7]
2,3-DPG Reduction20.91% (2 mg cohort) 29.44% (5 mg cohort)In patients with Sickle Cell Disease after 28 days of treatment[7]

Conclusion

This compound (AG-946) is a potent, orally available activator of pyruvate kinase-R with a clear mechanism of action that addresses the underlying metabolic defects in certain hemolytic anemias. The provided information on its chemical properties, signaling pathway, and experimental protocols offers a solid foundation for researchers and drug development professionals interested in this promising therapeutic agent. Further clinical investigations are ongoing to fully elucidate its safety and efficacy profile in various patient populations.

References

The Pyruvate Kinase Activator Tebapivat: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (formerly AG-946) is an investigational, orally administered, allosteric activator of the pyruvate kinase (PK) enzyme. It is currently under development by Agios Pharmaceuticals for the treatment of various hemolytic anemias, including Sickle Cell Disease (SCD), Pyruvate Kinase (PK) deficiency, and lower-risk Myelodysplastic Syndromes (MDS).[1][2] this compound targets both the red blood cell-specific isoform (PKR) and the M2 isoform (PKM2) of the pyruvate kinase enzyme, playing a crucial role in cellular metabolism.[3] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound is a potent activator of pyruvate kinase, a key enzyme in the glycolytic pathway.[1][2] In red blood cells, the activation of PKR by this compound leads to an increase in adenosine triphosphate (ATP) production and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels.[1][2] The increase in ATP is believed to improve red blood cell membrane integrity and overall cell health.[1] The reduction in 2,3-DPG leads to an increase in hemoglobin's affinity for oxygen, which is particularly beneficial in conditions like SCD where it can reduce the propensity of hemoglobin S to polymerize.[1]

cluster_RBC Red Blood Cell This compound This compound PKR PKR This compound->PKR activates Glycolysis Glycolysis PKR->Glycolysis enhances ATP_inc Increased ATP Glycolysis->ATP_inc DPG_dec Decreased 2,3-DPG Glycolysis->DPG_dec Membrane_Integrity Improved Membrane Integrity ATP_inc->Membrane_Integrity O2_Affinity Increased Oxygen Affinity DPG_dec->O2_Affinity HbS_Polymerization Reduced HbS Polymerization O2_Affinity->HbS_Polymerization cluster_workflow ATP Measurement Workflow Sample_Collection 1. Collect whole blood in heparinized tubes RBC_Isolation 2. Isolate RBCs by centrifugation Sample_Collection->RBC_Isolation Cell_Lysis 3. Lyse RBCs to release intracellular contents RBC_Isolation->Cell_Lysis Deproteinization 4. Deproteinize sample (e.g., with perchloric acid) Cell_Lysis->Deproteinization Neutralization 5. Neutralize the sample Deproteinization->Neutralization Assay 6. Perform ATP assay using a commercial kit (e.g., colorimetric or fluorometric) Neutralization->Assay Measurement 7. Measure absorbance or fluorescence Assay->Measurement Calculation 8. Calculate ATP concentration based on a standard curve Measurement->Calculation cluster_workflow 2,3-DPG Measurement Workflow Sample_Collection 1. Collect whole blood in heparinized tubes Deproteinization 2. Deproteinize with perchloric acid to lyse RBCs Sample_Collection->Deproteinization Neutralization 3. Neutralize with potassium carbonate Deproteinization->Neutralization Centrifugation 4. Centrifuge to remove precipitate Neutralization->Centrifugation Enzymatic_Assay 5. Perform enzymatic assay using a commercial kit Centrifugation->Enzymatic_Assay Spectrophotometry 6. Measure change in NADH absorbance Enzymatic_Assay->Spectrophotometry Calculation 7. Calculate 2,3-DPG concentration Spectrophotometry->Calculation

References

Beyond the Red Cell: A Technical Guide to the Molecular Targets of Tebapivat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebapivat (formerly AG-946/FT-4202) is a potent, first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme. While its primary therapeutic target is the red blood cell-specific isoform of pyruvate kinase (PKR) for the treatment of hemolytic anemias, this compound's activity extends to another critical isoform, pyruvate kinase M2 (PKM2).[1][2][3] This dual activation profile opens up therapeutic possibilities beyond hematology, particularly in conditions where PKM2 modulation is beneficial, such as myelodysplastic syndromes (MDS). This document provides an in-depth technical overview of this compound's molecular targets beyond PKR, focusing on PKM2. It includes a summary of quantitative data, detailed experimental methodologies for target validation, and visualizations of the key signaling pathways involved.

Introduction to this compound and Pyruvate Kinase Activation

Pyruvate kinase is a rate-limiting enzyme in the final step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate while generating ATP. In humans, four isoforms of PK exist: PKR (in red blood cells), PKL (in the liver), PKM1 (in muscle and brain), and PKM2 (prevalent in proliferating cells, including hematopoietic stem cells and cancer cells). This compound was developed as a selective activator to enhance the function of mutated or deficient PKR in red blood cells, thereby increasing ATP production and improving cell health and survival.[4] However, its potent activation of the PKM2 isoform is a key secondary characteristic that is being actively explored for therapeutic benefit.[1][2]

Molecular Targets of this compound: PKR and PKM2

This compound is an allosteric activator that binds to a site distinct from the active site of the pyruvate kinase enzyme.[5] This binding induces a conformational change that stabilizes the active tetrameric form of the enzyme, enhancing its catalytic activity. The primary molecular targets of this compound are the PKR and PKM2 isoforms.

Quantitative Data: Potency of this compound
Molecular TargetParameterValue (µM)Notes
Wild-Type Pyruvate Kinase (PK)AC500.005This value represents the activation of human wild-type PK, which includes the PKR isoform.[4]
Mutant PKR (R510Q)AC500.0069Demonstrates potent activation even on unstable, disease-associated mutant forms of PKR.[4]
Pyruvate Kinase M2 (PKM2)--This compound is confirmed as a potent activator of PKM2, but a specific AC50 value from publicly available literature is not specified.[3][6]

AC50: Half-maximal activation concentration.

Experimental Protocols for Target Identification and Validation

The identification and characterization of this compound's molecular targets involve a series of biochemical and cellular assays. The following sections detail the methodologies used to confirm enzyme activation and target engagement.

Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)

This is the foundational assay to quantify the effect of an activator on PK enzyme activity. It is typically performed using purified recombinant enzyme or cell lysates.

Objective: To measure the rate of pyruvate production by PK in the presence of varying concentrations of this compound to determine the AC50.

Principle: The activity of pyruvate kinase is measured indirectly. PK produces pyruvate from PEP, and this pyruvate is then used as a substrate by a second enzyme, lactate dehydrogenase (LDH). LDH consumes pyruvate and NADH, and the rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.

Generalized Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM KCl and 10 mM MgCl2.

    • Substrate/Cofactor Mix: Prepare a solution in assay buffer containing phosphoenolpyruvate (PEP), adenosine diphosphate (ADP), and NADH.

    • Coupling Enzyme: A solution of lactate dehydrogenase (LDH).

    • Test Compound: Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the assay buffer.

    • Add 1 µL of the this compound serial dilution (or DMSO for control).

    • Add 20 µL of purified PK enzyme (PKR or PKM2) or cell lysate.

    • Initiate the reaction by adding 20 µL of the Substrate/Cofactor Mix and 10 µL of LDH.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

    • Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.

    • Plot the reaction rate against the logarithm of this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the AC50 value.

Experimental Workflow for PK Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrates (PEP, ADP, NADH), LDH, and this compound Dilutions add_buffer Add Buffer & This compound/DMSO prep_reagents->add_buffer prep_enzyme Prepare Purified PK (PKR or PKM2) or Cell Lysate add_enzyme Add PK Enzyme or Lysate prep_enzyme->add_enzyme add_buffer->add_enzyme start_reaction Initiate with Substrate Mix & LDH add_enzyme->start_reaction read_plate Measure Absorbance (340nm) Kinetically start_reaction->read_plate calc_rate Calculate Reaction Rate (Vmax) read_plate->calc_rate plot_curve Plot Rate vs. [this compound] calc_rate->plot_curve det_ac50 Determine AC50 plot_curve->det_ac50

Workflow for determining PK activation.
Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct target engagement of a drug within a cellular environment.

Objective: To confirm that this compound directly binds to and stabilizes PKR and PKM2 in intact cells.

Principle: When a protein is heated, it denatures and aggregates, becoming insoluble. If a drug molecule (ligand) binds to the protein, it often stabilizes the protein's structure, increasing the temperature required for denaturation. This "thermal shift" can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Generalized Protocol:

  • Cell Treatment:

    • Culture cells expressing the target protein (e.g., hematopoietic cells for PKR/PKM2).

    • Treat the cells with various concentrations of this compound or a vehicle control for a defined period.

  • Heat Shock:

    • Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • A no-heat control is maintained at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells through freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (aggregated protein) by centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein (PKR or PKM2) in the soluble fraction using methods like Western Blot or ELISA.

  • Data Analysis:

    • For each temperature, compare the amount of soluble target protein in this compound-treated vs. vehicle-treated samples.

    • A higher amount of soluble protein at elevated temperatures in the presence of this compound indicates target stabilization and engagement.

Signaling Pathways Modulated by PKM2 Activation

The activation of PKM2 by this compound has significant implications beyond its canonical role in glycolysis. Nuclear PKM2 can act as a protein kinase and a transcriptional co-activator, influencing cell proliferation, gene expression, and cellular differentiation.

Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling

In certain cellular contexts, a positive feedback loop exists between PKM2 and HIF-1α, a master regulator of the cellular response to hypoxia. Nuclear PKM2 can act as a co-activator for HIF-1α, enhancing the transcription of hypoxic-response genes. Conversely, pharmacologically activating PKM2 with an agent like this compound can suppress HIF-1α activity, potentially by altering metabolic flux and reducing the accumulation of signaling metabolites. This can lead to downstream effects like the modulation of mitochondrial metabolism.[7]

PKM2 and HIF-1α Interaction Pathway

G cluster_nucleus Nucleus PKM2_n Nuclear PKM2 (Dimer) HIF1a HIF-1α PKM2_n->HIF1a co-activates HRE Hypoxia Response Element (HRE) HIF1a->HRE binds Transcription Gene Transcription (e.g., VEGF, GLUT1) HRE->Transcription This compound This compound PKM2_c Cytosolic PKM2 (Tetramer) This compound->PKM2_c activates & stabilizes tetramer Suppression Suppression of HIF-1α Activity PKM2_c->Suppression leads to HIF1a_c Cytosolic HIF-1α HIF1a_c->HIF1a translocation Suppression->HIF1a_c inhibits stabilization G cluster_nucleus Nucleus PKM2_n Nuclear PKM2 beta_catenin β-Catenin PKM2_n->beta_catenin binds to TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds to CyclinD1 Cyclin D1 Gene TCF_LEF->CyclinD1 activates transcription Proliferation Cell Proliferation CyclinD1->Proliferation EGFR_activation Growth Factor Signaling (e.g., EGFR) PKM2_c Cytosolic PKM2 EGFR_activation->PKM2_c promotes nuclear translocation PKM2_c->PKM2_n PKM2_active Active Cytosolic PKM2 (Tetramer) PKM2_c->PKM2_active This compound This compound This compound->PKM2_c promotes tetramer formation G This compound This compound PKM2 PKM2 Activation (in renal cells) This compound->PKM2 TGFb TGF-β1 Signaling PKM2->TGFb antagonizes (?) alphaSMA ↓ α-SMA Expression PKM2->alphaSMA Fibroblast Fibroblast Myofibroblast Myofibroblast Fibroblast->Myofibroblast Fibrosis ↓ Tissue Fibrosis Myofibroblast->Fibrosis drives TGFb->Fibroblast promotes differentiation alphaSMA->Fibrosis contributes to

References

Methodological & Application

Tebapivat in Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for Tebapivat (AG-946), an investigational oral, allosteric activator of the pyruvate kinase (PK) enzyme, in clinical trials for Sickle Cell Disease (SCD) and Myelodysplastic Syndromes (MDS).

Quantitative Data Summary

The following tables summarize the dosage and administration of this compound in key clinical trials.

Table 1: this compound Dosage and Administration in Sickle Cell Disease (SCD)

Clinical Trial Identifier Phase Dosage Administration Route Treatment Duration Patient Population
NCT06924970Dose-Finding2.5 mg, 5.0 mg, or 7.5 mg once daily (QD)[1][2]Oral (tablet)[1]12-week double-blind period, with an optional 52-week open-label extension[1][2]Patients with SCD (HbSS, HbSC, HbS/β0-thalassemia, HbS/β+-thalassemia, or other variants) aged 16 years and older[2][3]
NCT0453679212 mg or 5 mg once daily (QD)[4]Oral28 days[4]Adult patients with SCD[4]

Table 2: this compound Dosage and Administration in Myelodysplastic Syndromes (MDS)

Clinical Trial Identifier Phase Dosage Administration Route Treatment Duration Patient Population
NCT054904462a/2bPhase 2a: 5 mg once daily (QD). Phase 2b: Three different dose levels are being evaluated.[5]OralPhase 2a: Up to 16 weeks, with an optional extension of up to 156 weeks. Phase 2b: Up to 24 weeks, with an optional extension of up to 156 weeks.[5]Patients with anemia due to lower-risk MDS[6][7][8]

Mechanism of Action: Pyruvate Kinase Activation

This compound is a novel pyruvate kinase (PK) activator that targets the red blood cell-specific isoform (PKR) and the M2 isoform (PKM2).[9] In red blood cells, the activation of PKR has a dual effect on the underlying pathophysiology of sickle cell disease:

  • Increased ATP Production: Enhanced PKR activity increases the production of adenosine triphosphate (ATP).[10][11] ATP is crucial for maintaining red blood cell membrane integrity and function.[10]

  • Decreased 2,3-DPG Levels: PKR activation leads to a reduction in the glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG).[10][11] Lower levels of 2,3-DPG increase hemoglobin's affinity for oxygen, which in turn reduces the polymerization of sickle hemoglobin (HbS).[10]

This mechanism is hypothesized to reduce red blood cell sickling, decrease hemolysis, and improve anemia.[10][12]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in red blood cells.

cluster_RBC Red Blood Cell This compound This compound PKR Pyruvate Kinase (PKR) This compound->PKR Activates Glycolysis Glycolysis PKR->Glycolysis Catalyzes final step ATP ATP Increased Glycolysis->ATP DPG 2,3-DPG Decreased Glycolysis->DPG Membrane Improved Membrane Integrity ATP->Membrane O2_Affinity Increased O2 Affinity of Hemoglobin DPG->O2_Affinity HbS Reduced HbS Polymerization O2_Affinity->HbS

This compound's Mechanism of Action in Red Blood Cells.

Experimental Protocols

The following sections detail the methodologies for key experiments in this compound clinical trials.

Patient Screening and Eligibility

Inclusion Criteria (Sickle Cell Disease - NCT06924970): [2][3]

  • Documented diagnosis of SCD (HbSS, HbSC, HbS/β0-thalassemia, HbS/β+-thalassemia, or other variants).

  • Hemoglobin level between 5.5 and 10.5 g/dL, confirmed by an average of at least two measurements taken at least 7 days apart during the screening period.

  • If receiving hydroxyurea, the dose must have been stable for at least 90 days before randomization. A 90-day washout period is required for patients who have discontinued hydroxyurea.

Exclusion Criteria (Sickle Cell Disease - NCT06924970): [2]

  • Receiving regularly scheduled red blood cell transfusions.

  • More than 10 sickle cell pain crises in the 12 months prior to providing informed consent.

  • Use of anabolic steroids within 4 weeks of randomization (testosterone replacement therapy for hypogonadism is permitted if the dose is stable for at least 10 weeks).

  • Hospitalization for a sickle cell pain crisis or other vaso-occlusive event within 14 days of providing informed consent or randomization.

Inclusion Criteria (Myelodysplastic Syndromes - NCT05490446): [6]

  • Hemoglobin concentration below 11.0 g/dL during the 4-week screening period.

  • Eastern Cooperative Oncology Group (ECOG) Performance Status of 0, 1, or 2.

  • If receiving iron chelation therapy, the dose must have been stable for at least 56 days before the first dose of the study drug.

Study Design and Treatment Allocation

Sickle Cell Disease (NCT06924970):

This is a randomized, double-blind, placebo-controlled, dose-finding study. Participants are randomly assigned to one of four treatment arms: 2.5 mg this compound, 5.0 mg this compound, 7.5 mg this compound, or a matched placebo, all administered orally once daily for a 12-week double-blind period.[2] Following this, eligible participants may enter a 52-week open-label extension period where they will receive the same dose of this compound they were assigned to during the double-blind phase.[1][2]

Myelodysplastic Syndromes (NCT05490446):

This study consists of two parts: a Phase 2a proof-of-concept and a Phase 2b dose-evaluation. In Phase 2a, participants received 5 mg of this compound orally once daily. In Phase 2b, the efficacy of three different dose levels of this compound is being evaluated.[5]

Experimental Workflow

The following diagram outlines the typical workflow for a patient participating in a this compound clinical trial.

Screening Screening Period (Informed Consent, Eligibility Assessment, Baseline Measurements) Randomization Randomization (for placebo-controlled trials) Screening->Randomization Treatment Treatment Period (Double-Blind or Open-Label) - Drug Administration - Regular Monitoring - Efficacy & Safety Assessments Randomization->Treatment OLE Open-Label Extension (Optional) Treatment->OLE Eligible Participants FollowUp End of Treatment / Follow-up Treatment->FollowUp OLE->FollowUp

Generalized Experimental Workflow for this compound Clinical Trials.
Efficacy and Safety Assessments

Primary Efficacy Endpoints:

  • Sickle Cell Disease (NCT06924970): The primary purpose is to compare the effect of this compound versus placebo on anemia and to evaluate the dose-response for hemoglobin (Hb) levels.[1]

  • Myelodysplastic Syndromes (NCT05490446): In Phase 2b, the primary endpoint is transfusion independence, defined as being transfusion-free for at least 8 consecutive weeks.[7]

Pharmacodynamic Assessments:

  • In the Phase 1 study in SCD (NCT04536792), pharmacodynamic markers included changes in ATP and 2,3-DPG levels from baseline.[4] At Day 28, the 5 mg cohort showed a mean percent increase in ATP of 67.8% and a mean percent reduction in 2,3-DPG of 29.44%.[4]

  • Markers of hemolysis (lactate dehydrogenase and bilirubin) and erythropoiesis (reticulocytes) were also monitored.[4]

Safety Monitoring:

  • Adverse events are monitored and recorded throughout the clinical trials. In a study of a similar pyruvate kinase activator, mitapivat, serious adverse reactions included atrial fibrillation, gastroenteritis, rib fracture, and musculoskeletal pain.[13] The most common adverse reactions were decreased estrone (in males), increased urate, back pain, decreased estradiol (in males), and arthralgia.[13]

Pharmacokinetic Analysis

Pharmacokinetic parameters of this compound are assessed to understand its absorption, distribution, metabolism, and excretion. This information is crucial for dose selection and understanding the drug's behavior in the body.[4][13]

These application notes are intended to provide a comprehensive overview for research purposes. For complete and detailed information, please refer to the specific clinical trial protocols and publications.

References

Application Notes and Protocols for Measuring Tebapivat Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro activity of Tebapivat (formerly AG-946), a potent, allosteric activator of pyruvate kinase (PKR). The following assays are designed to assess the biochemical and cellular effects of this compound on red blood cell (RBC) physiology.

Overview of this compound's Mechanism of Action

This compound is an investigational oral medication that activates the red blood cell-specific isoform of pyruvate kinase (PKR).[1][2] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step which generates adenosine triphosphate (ATP) and pyruvate.[3][4] In certain hemolytic anemias, such as sickle cell disease (SCD) and pyruvate kinase deficiency, PKR function is impaired, leading to decreased ATP production and an accumulation of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[5]

Low ATP levels compromise red blood cell membrane integrity and function, while high 2,3-DPG levels decrease the oxygen affinity of hemoglobin, which can exacerbate sickling in SCD.[5][6] this compound, as a PKR activator, aims to correct these metabolic abnormalities by increasing ATP levels and decreasing 2,3-DPG levels, thereby improving RBC health and function.[2][7]

Quantitative Data Summary

The following tables summarize the in vitro effects of this compound on key biomarkers in red blood cells.

Table 1: Ex Vivo Effects of this compound on Pyruvate Kinase (PKR) Activity and Thermostability in Sickle Cell Disease (SCD) Red Blood Cells [7]

TreatmentConcentration (µM)PKR Activity (% of Vehicle)PKR Thermostability (% of Vehicle)
Vehicle (DMSO)-10022
Mitapivat100~15078
This compound (AG-946)5~15066
This compound (AG-946)50~15095

Table 2: Ex Vivo Effects of this compound on Red Blood Cell Metabolites and Oxygen Affinity in Sickle Cell Disease (SCD) Red Blood Cells [7]

TreatmentConcentration (µM)2,3-DPG (% of Vehicle)ATP/2,3-DPG Ratio (Fold Change vs. Vehicle)p50 (% of Vehicle)
Vehicle (DMSO)-1001100
Mitapivat100~75~1.595
This compound (AG-946)1~80~1.496
This compound (AG-946)5~75~1.694
This compound (AG-946)50~70~1.895

Table 3: In Vivo Pharmacodynamic Effects of this compound in Patients with Sickle Cell Disease (28-Day Treatment) [8]

This compound DoseMean % Increase in ATP from Baseline (SD)Mean % Reduction in 2,3-DPG from Baseline (SD)
2 mg46.3% (29.08)20.91% (7.10)
5 mg67.8% (30.92)29.44% (12.67)

Signaling Pathways and Experimental Workflows

Glycolytic_Pathway_in_RBCs Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P BPG13 1,3-Bisphosphoglycerate DHAP_G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 DPG23 2,3-Diphosphoglycerate (2,3-DPG) BPG13->DPG23 PG2 2-Phosphoglycerate PG3->PG2 ATP_gen2 ATP PG3->ATP_gen2 PEP Phosphoenolpyruvate (PEP) PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PKR Lactate Lactate Pyruvate->Lactate HbO2 Hb-O2 Affinity DPG23->HbO2 Decreases DPG_out Decreased 2,3-DPG DPG23->DPG_out ATP_gen1 ATP This compound This compound PKR Pyruvate Kinase (PKR) This compound->PKR Activates PKR->ATP_gen1 ATP_out Increased ATP PKR->ATP_out

Figure 1. This compound's action on the red blood cell glycolytic pathway.

Experimental_Workflow start Start: Whole Blood Sample rbc_isolation Isolate Red Blood Cells (RBCs) start->rbc_isolation incubation Incubate RBCs with this compound (and vehicle control) rbc_isolation->incubation sample_prep Prepare Samples for Assays incubation->sample_prep pk_assay Pyruvate Kinase Activity Assay sample_prep->pk_assay atp_assay ATP Level Measurement sample_prep->atp_assay dpg_assay 2,3-DPG Level Measurement sample_prep->dpg_assay data_analysis Data Analysis and Comparison pk_assay->data_analysis atp_assay->data_analysis dpg_assay->data_analysis end End: Determine this compound Activity data_analysis->end

Figure 2. General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol for Pyruvate Kinase (PK) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is suitable for measuring PKR activity in red blood cell lysates.[9][10][11][12] The assay is based on a coupled enzyme reaction where the pyruvate generated by PKR is used to produce a detectable signal.

Materials:

  • Isolated red blood cells

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Pyruvate Kinase Assay Buffer

  • ADP (Adenosine 5'-diphosphate) solution

  • PEP (Phospho(enol)pyruvate) solution

  • Lactate Dehydrogenase (LDH)

  • NADH (Nicotinamide adenine dinucleotide, reduced)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • RBC Lysate Preparation:

    • Wash isolated RBCs twice with 1X PBS.

    • Lyse the RBCs by adding 4 volumes of cold Pyruvate Kinase Assay Buffer.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant (hemolysate) for the assay. Determine the hemoglobin concentration of the lysate for normalization.

  • Reaction Mix Preparation:

    • Prepare a reaction mix for each sample and control. For each well, combine:

      • 50 µL Pyruvate Kinase Assay Buffer

      • 2 µL ADP solution (100 mM)

      • 1 µL PEP solution (100 mM)

      • 1 µL LDH (10 units/mL)

      • 1 µL NADH (10 mM)

    • Vortex briefly to mix.

  • Assay:

    • Add 10 µL of RBC lysate (pre-treated with this compound or vehicle) to each well of the 96-well plate.

    • Add 90 µL of the reaction mix to each well.

    • Immediately measure the absorbance at 340 nm at 37°C in kinetic mode for 10-20 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of NADH consumption by determining the slope of the linear portion of the absorbance curve (ΔAbs/min).

    • PK activity (U/g Hb) = (ΔAbs/min) / (ε * l * [Hb])

      • ε = Molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)

      • l = path length of the microplate well (cm)

      • [Hb] = Hemoglobin concentration in the lysate (g/dL)

    • Compare the PK activity in this compound-treated samples to the vehicle control.

Protocol for ATP Level Measurement

This protocol utilizes a luciferase-based assay to quantify ATP levels in RBCs treated with this compound.[2][13]

Materials:

  • Isolated red blood cells

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well opaque-walled microplate

  • Luminometer

Procedure:

  • Sample Preparation:

    • Wash isolated RBCs twice with 1X PBS containing 10 mM glucose.

    • Resuspend the RBCs in PBS with glucose to a concentration of 1 x 10⁶ cells/mL.

    • Incubate the RBC suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours) at 37°C.

  • Assay:

    • Add 100 µL of the RBC suspension to each well of the 96-well opaque plate.

    • Add 100 µL of the ATP assay reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the ATP concentration in each sample by interpolating from the standard curve.

    • Express the results as a percentage increase in ATP compared to the vehicle control.

Protocol for 2,3-Diphosphoglycerate (2,3-DPG) Level Measurement

This protocol describes a spectrophotometric method for the determination of 2,3-DPG levels in RBCs.[2][14]

Materials:

  • Isolated red blood cells

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Perchloric acid (8% w/v)

  • Potassium carbonate (3 M)

  • 2,3-DPG assay kit (commercially available)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Metabolite Extraction:

    • Incubate isolated RBCs with this compound or vehicle control as described in the ATP assay protocol.

    • After incubation, pellet the RBCs by centrifugation.

    • Lyse the RBCs and deproteinize the sample by adding an equal volume of cold 8% perchloric acid.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate.

    • Centrifuge to pellet the potassium perchlorate precipitate. The supernatant contains the 2,3-DPG.

  • Assay:

    • Follow the instructions provided with the commercial 2,3-DPG assay kit. This typically involves a series of enzymatic reactions that lead to the oxidation of NADH, which is measured as a decrease in absorbance at 340 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2,3-DPG.

    • Determine the 2,3-DPG concentration in each sample from the standard curve.

    • Normalize the results to the hemoglobin concentration of the initial RBC lysate.

    • Express the results as a percentage decrease in 2,3-DPG compared to the vehicle control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound's activity as a PKR activator. By measuring its direct effect on PKR activity and its downstream consequences on ATP and 2,3-DPG levels in red blood cells, researchers can effectively evaluate its potential as a therapeutic agent for various hemolytic anemias. Consistent and careful execution of these assays will yield reliable and reproducible data crucial for advancing the understanding and development of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate PKR Activation by Tebapivat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (AG-946) is an investigatory, orally administered, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It is currently under development for the treatment of various hemolytic anemias, including sickle cell disease (SCD) and pyruvate kinase deficiency.[3] The primary mechanism of action of this compound is the activation of the red blood cell specific isoform of pyruvate kinase (PKR), a critical enzyme in the glycolytic pathway.[2] Activation of PKR by this compound enhances its enzymatic activity, leading to increased production of adenosine triphosphate (ATP) and decreased levels of 2,3-diphosphoglycerate (2,3-DPG) within erythrocytes.[1][4] These metabolic changes are believed to improve red blood cell health and function, ultimately mitigating the effects of hemolytic anemias.

These application notes provide detailed protocols for cell-based assays to assess the activation of PKR by this compound in erythrocytes. The described assays are essential for preclinical and clinical research to characterize the pharmacological effects of this compound and similar PKR activators.

Data Presentation

The following tables summarize the quantitative effects of this compound on key biomarkers in red blood cells, as observed in a Phase 1 clinical study in patients with Sickle Cell Disease.[1][5]

Table 1: Effect of this compound on ATP and 2,3-DPG Levels in Red Blood Cells of Sickle Cell Disease Patients (Day 28)

DoseMean % Increase in ATP (±SD)Mean % Reduction in 2,3-DPG (±SD)
2 mg QD46.3% (±29.08)20.91% (±7.10)
5 mg QD67.8% (±30.92)29.44% (±12.67)

Data from a Phase 1 study in adult patients with Sickle Cell Disease treated for 28 days.[1][5]

Table 2: Effect of this compound on Hemoglobin Levels in Sickle Cell Disease Patients (Day 28)

DoseMean Change from Baseline in Hemoglobin (g/dL) (±SD)
2 mg QD1.2 (±0.41)
5 mg QD1.9 (±0.69)

Data from a Phase 1 study in adult patients with Sickle Cell Disease treated for 28 days.[1][5]

Signaling Pathway

The activation of Pyruvate Kinase (PKR) by this compound directly impacts the final step of glycolysis in red blood cells. This has significant downstream effects on the metabolic state and function of the erythrocyte.

This compound-Mediated PKR Activation Pathway in Erythrocytes cluster_glycolysis Glycolytic Pathway cluster_downstream Downstream Effects cluster_rapoport Rapoport-Luebering Shunt PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate PKR Catalysis PKR Pyruvate Kinase (PKR) ADP ADP ATP ATP ADP->ATP PKR Catalysis Increased_ATP Increased ATP Levels ATP->Increased_ATP Improved_RBC_Health Improved Red Blood Cell Health (Membrane Integrity, Deformability) Increased_ATP->Improved_RBC_Health Decreased_23DPG Decreased 2,3-DPG Levels Increased_O2_Affinity Increased Hemoglobin Oxygen Affinity Decreased_23DPG->Increased_O2_Affinity This compound This compound This compound->PKR Allosteric Activation Glycolysis_Intermediate Glycolytic Intermediates Glycolysis_Intermediate->Decreased_23DPG Shunt Inhibition (due to increased glycolysis flux)

This compound's mechanism of action in red blood cells.

Experimental Protocols

The following are detailed protocols for key cell-based assays to measure the effects of this compound on PKR activation.

Protocol 1: Measurement of Pyruvate Kinase (PK) Activity in Erythrocytes

This assay measures the enzymatic activity of PKR in red blood cell lysates. The protocol is adapted from commercially available pyruvate kinase assay kits.[6][7]

Materials:

  • Whole blood collected in EDTA tubes

  • Red Blood Cell Lysis Buffer

  • Pyruvate Kinase Assay Kit (containing assay buffer, substrate mix with PEP and ADP, and a detection reagent)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Erythrocyte Isolation:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C to separate plasma and buffy coat.

    • Carefully aspirate and discard the plasma and buffy coat.

    • Wash the remaining red blood cells (RBCs) three times with 10 volumes of cold phosphate-buffered saline (PBS), centrifuging at 1,000 x g for 5 minutes after each wash.

  • Cell Lysis:

    • Resuspend the packed RBCs in 5 volumes of ice-cold Red Blood Cell Lysis Buffer.

    • Incubate on ice for 10 minutes with gentle mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant (hemolysate) containing the cellular proteins, including PKR.

  • Protein Quantification:

    • Determine the total protein concentration of the hemolysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the PK activity.

  • Assay Reaction:

    • Prepare the reaction mixture according to the manufacturer's instructions of the Pyruvate Kinase Assay Kit. This typically includes the assay buffer, substrate mix (PEP and ADP), and the detection reagent.

    • In a 96-well plate, add a standardized amount of hemolysate (e.g., 10-20 µg of total protein) to each well.

    • Add varying concentrations of this compound or vehicle control to the respective wells.

    • Initiate the reaction by adding the reaction mixture to each well.

  • Measurement:

    • Immediately measure the absorbance (570 nm) or fluorescence (Ex/Em = 535/587 nm) at time zero.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

    • After incubation, measure the final absorbance or fluorescence.

  • Data Analysis:

    • Calculate the change in absorbance or fluorescence over time for each sample.

    • Normalize the PK activity to the amount of protein in each well.

    • Plot the PK activity against the concentration of this compound to determine the dose-response relationship.

Workflow for Pyruvate Kinase Activity Assay start Start: Whole Blood Sample isolate_rbc Isolate Red Blood Cells (Centrifugation & Washing) start->isolate_rbc lyse_cells Lyse Red Blood Cells isolate_rbc->lyse_cells quantify_protein Quantify Protein in Lysate lyse_cells->quantify_protein prepare_assay Prepare Assay Plate (Lysate, this compound/Vehicle) quantify_protein->prepare_assay add_reagents Add PK Assay Reagents (PEP, ADP, Detection Mix) prepare_assay->add_reagents measure_initial Measure Initial Absorbance/Fluorescence (T=0) add_reagents->measure_initial incubate Incubate at 37°C measure_initial->incubate measure_final Measure Final Absorbance/Fluorescence incubate->measure_final analyze Analyze Data (Calculate and Normalize PK Activity) measure_final->analyze end End: Dose-Response Curve analyze->end

Workflow for the Pyruvate Kinase Activity Assay.
Protocol 2: Measurement of Intracellular ATP Levels in Erythrocytes

This protocol describes a method to quantify ATP levels in intact red blood cells treated with this compound using a commercially available bioluminescence-based ATP assay kit.[8][9][10]

Materials:

  • Isolated red blood cells (as described in Protocol 1)

  • Cell culture medium (e.g., RPMI-1640) supplemented with glucose

  • This compound stock solution

  • ATP Assay Kit (e.g., luciferase-based)

  • 96-well opaque-walled microplate

  • Luminometer

Procedure:

  • Cell Preparation and Treatment:

    • Wash isolated RBCs with supplemented cell culture medium.

    • Resuspend the RBCs to a final concentration of approximately 1 x 10^6 cells/mL in the culture medium.

    • Aliquot the cell suspension into a 96-well opaque-walled plate.

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Incubate the plate at 37°C in a humidified incubator for a desired period (e.g., 2-4 hours).

  • ATP Measurement:

    • Equilibrate the ATP assay reagent to room temperature.

    • Add the ATP assay reagent directly to each well containing the treated RBCs. The reagent typically contains a cell lysis agent and the luciferase/luciferin substrate.

    • Mix the contents of the wells by gentle shaking for 2 minutes to ensure complete cell lysis and reaction initiation.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the ATP concentration in each sample by interpolating from the standard curve.

    • Normalize the ATP concentration to the cell number.

    • Plot the normalized ATP levels against the concentration of this compound.

Workflow for Intracellular ATP Measurement start Start: Isolated Red Blood Cells prepare_cells Prepare RBC Suspension start->prepare_cells treat_cells Treat RBCs with this compound/Vehicle prepare_cells->treat_cells incubate_cells Incubate at 37°C treat_cells->incubate_cells add_atp_reagent Add ATP Assay Reagent (Lysis & Luciferase) incubate_cells->add_atp_reagent incubate_rt Incubate at Room Temperature add_atp_reagent->incubate_rt measure_luminescence Measure Luminescence incubate_rt->measure_luminescence analyze_data Analyze Data (Calculate ATP Concentration) measure_luminescence->analyze_data end End: Dose-Response of ATP Levels analyze_data->end

Workflow for the Intracellular ATP Measurement Assay.
Protocol 3: Measurement of 2,3-Diphosphoglycerate (2,3-DPG) Levels in Erythrocytes

This protocol outlines the measurement of 2,3-DPG in red blood cells treated with this compound, which can be performed using enzymatic or chromatographic methods.[3][11][12] An enzymatic assay is described here.

Materials:

  • Isolated red blood cells

  • Trichloroacetic acid (TCA) or perchloric acid (PCA) for protein precipitation

  • 2,3-DPG Assay Kit (containing necessary enzymes and substrates)

  • Neutralizing buffer (e.g., potassium carbonate)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Cell Preparation and Treatment:

    • Treat isolated RBCs with varying concentrations of this compound or vehicle control as described in Protocol 2.

  • Sample Extraction:

    • After treatment, pellet the RBCs by centrifugation.

    • Remove the supernatant and add a known volume of ice-cold TCA or PCA to the cell pellet to precipitate proteins and extract metabolites.

    • Vortex thoroughly and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the 2,3-DPG.

  • Neutralization:

    • Neutralize the acidic extract by adding a neutralizing buffer until the pH is within the optimal range for the enzymatic assay (typically pH 7-8).

  • Enzymatic Assay:

    • Follow the manufacturer's protocol for the 2,3-DPG assay kit. This typically involves a series of enzymatic reactions that lead to the production of a chromophore that can be measured spectrophotometrically.

    • In a 96-well plate, add the neutralized sample extract.

    • Add the reaction mixture from the kit to each well.

    • Incubate the plate for the recommended time and temperature.

  • Measurement:

    • Measure the absorbance at the specified wavelength using a spectrophotometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2,3-DPG.

    • Determine the 2,3-DPG concentration in each sample from the standard curve.

    • Normalize the 2,3-DPG concentration to the initial cell number or protein concentration.

    • Plot the normalized 2,3-DPG levels against the concentration of this compound.

Workflow for 2,3-DPG Measurement start Start: Treated Red Blood Cells extract_metabolites Extract Metabolites (Protein Precipitation) start->extract_metabolites neutralize_extract Neutralize Extract extract_metabolites->neutralize_extract perform_assay Perform Enzymatic Assay neutralize_extract->perform_assay measure_absorbance Measure Absorbance perform_assay->measure_absorbance analyze_data Analyze Data (Calculate 2,3-DPG Concentration) measure_absorbance->analyze_data end End: Dose-Response of 2,3-DPG Levels analyze_data->end

Workflow for the 2,3-DPG Measurement Assay.

References

Application Notes and Protocols for the Quantification of Tebapivat in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantification of Tebapivat (AG-946), a novel oral pyruvate kinase receptor (PKR) activator, in human plasma. The protocols are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound. The primary recommended method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for settings where LC-MS/MS is not available.

Overview of Analytical Methods

The quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) assessments. Given that this compound is a small molecule, chromatographic methods are well-suited for its determination in a complex biological matrix like plasma.

  • LC-MS/MS: This is the gold-standard for quantitative bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities. It involves the separation of the analyte by liquid chromatography followed by detection using a mass spectrometer.

  • HPLC-UV: This method is a more accessible alternative to LC-MS/MS. It relies on the separation of the analyte by HPLC and its detection by UV absorbance. While generally less sensitive than LC-MS/MS, it can be suitable for applications where higher concentrations of the drug are expected.

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample collection and handling are critical for accurate and reproducible results.

Protocol:

  • Collect whole blood samples into tubes containing K2EDTA as an anticoagulant.

  • Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the supernatant (plasma) into clean, labeled polypropylene tubes. Avoid disturbing the buffy coat.

  • Store plasma samples at -70°C or lower until analysis to ensure the stability of the analyte.

LC-MS/MS Method for this compound Quantification

This protocol describes a validated method for the sensitive and selective quantification of this compound in human plasma using LC-MS/MS.

2.2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (IS). A suitable IS would be a stable isotope-labeled version of this compound (e.g., this compound-d4).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.2.2. Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: [M+H]+ → fragment ion; IS: [M+H]+ → fragment ion
Source Temperature550°C
IonSpray Voltage5500 V

2.2.3. Calibration and Quality Control

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

Table 2: Calibration and QC Sample Concentrations

Sample TypeConcentration Range (ng/mL)
Calibration Standards0.1, 0.2, 0.5, 1, 5, 10, 50, 100
Quality Control (QC)LLOQ: 0.1, Low: 0.3, Mid: 8, High: 80
HPLC-UV Method for this compound Quantification

This protocol provides an alternative method using HPLC with UV detection.

2.3.1. Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction can provide a cleaner sample compared to protein precipitation, which is beneficial for HPLC-UV analysis.

Protocol:

  • To 200 µL of plasma, add an internal standard.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase.

2.3.2. Chromatographic Conditions

Table 3: HPLC-UV Instrument Parameters

ParameterCondition
HPLC SystemWaters Alliance e2695 or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
UV Detection WavelengthTo be determined based on this compound's UV absorbance maximum

2.3.3. Calibration and Quality Control

Similar to the LC-MS/MS method, prepare calibration and QC samples in blank plasma. The concentration range may need to be adjusted based on the method's sensitivity.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method.

Table 4: Summary of LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99Pass
LLOQS/N ≥ 100.1 ng/mL
Precision (%CV)Within-run: ≤ 15%; Between-run: ≤ 15%Pass
Accuracy (%Bias)Within ± 15% of nominal valuePass
RecoveryConsistent and reproducible> 85%
Matrix EffectCV ≤ 15%Pass
StabilityStable under tested conditionsPass

Visualizations

This compound's Mechanism of Action

This compound is an allosteric activator of the pyruvate kinase (PK) enzyme, specifically the red blood cell isoform (PKR). Activation of PKR enhances the final step of glycolysis, leading to increased ATP production and decreased levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).

Tebapivat_Mechanism cluster_glycolysis Glycolytic Pathway in Red Blood Cells cluster_upstream Upstream Metabolites PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PKR) ATP_gen ATP Generation Pyruvate->ATP_gen DPG 2,3-Diphosphoglycerate (2,3-DPG) This compound This compound PKR_activation PKR Activation This compound->PKR_activation PKR_activation->PEP Enhances conversion ATP_increase Increased ATP PKR_activation->ATP_increase DPG_decrease Decreased 2,3-DPG PKR_activation->DPG_decrease

Caption: Mechanism of action of this compound as a PKR activator.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the quantification of this compound from plasma samples using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) plasma->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject Sample (5 µL) reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration_curve Calibration Curve Generation integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Application Notes and Protocols for Tebapivat in Combination with Other Anemia Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (formerly known as FT-4202 and AG-946) is an investigational, oral, selective, small-molecule allosteric activator of pyruvate kinase-R (PKR). By activating PKR, this compound enhances the glycolytic pathway in red blood cells (RBCs). This leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine triphosphate (ATP) levels. The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which can reduce RBC sickling in sickle cell disease (SCD).[1] Increased ATP levels improve RBC health and survival.[1] These multimodal effects make this compound a promising therapeutic agent for various hemolytic anemias, including SCD and anemia associated with myelodysplastic syndromes (MDS).

These application notes provide an overview of the use of this compound in combination with other anemia therapies, based on available preclinical and clinical data. Detailed protocols for key experiments are also provided to guide researchers in this field.

Data Presentation

The following tables summarize the quantitative data from clinical trials of this compound. It is important to note that while clinical trials have allowed for the concomitant use of certain other anemia therapies, specific subgroup analyses detailing the efficacy and safety of these combinations are not yet widely available. The data presented here primarily reflect the overall outcomes of this compound treatment.

Table 1: Efficacy of this compound (FT-4202) in Sickle Cell Disease (Phase 1 Study)
ParameterTreatment Group (FT-4202 300 mg daily for 14 days, n=7)Placebo Group (n=2)
Hemoglobin Increase > 1 g/dL 6 out of 7 patients (86%)Not Reported
Median Hemoglobin Increase 1.2 g/dLNot Reported
Change in 2,3-DPG Levels ReducedNot Reported
Change in ATP Levels IncreasedNot Reported
Change in Reticulocyte Counts DecreasedNot Reported
Data from a Phase 1 study in patients with Sickle Cell Disease.
Table 2: Efficacy of this compound in Lower-Risk Myelodysplastic Syndromes (Phase 2a Study)
ParameterThis compound 5 mg QD
Patients with Low Transfusion Burden (n=10)
Transfusion Independence (≥8 consecutive weeks)4 out of 10 patients (40%)
Total Treated Patients (n=22)
Hemoglobin Response (≥1.5 g/dL increase at 16 weeks)1 out of 22 patients
Data from a Phase 2a study in patients with anemia due to Lower-Risk Myelodysplastic Syndromes.[2]

Signaling Pathway

The mechanism of action of this compound involves the activation of the enzyme pyruvate kinase-R (PKR), a key regulator of the final step in glycolysis within red blood cells.

This compound Signaling Pathway This compound This compound PKR (inactive) PKR (inactive) This compound->PKR (inactive) activates PKR (active) PKR (active) PKR (inactive)->PKR (active) Pyruvate Pyruvate PKR (active)->Pyruvate catalyzes conversion of ATP ATP PKR (active)->ATP increases 2,3-DPG 2,3-DPG PKR (active)->2,3-DPG decreases Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->Pyruvate ADP ADP ADP->ATP RBC Health & Survival RBC Health & Survival ATP->RBC Health & Survival improves Hemoglobin-Oxygen Affinity Hemoglobin-Oxygen Affinity 2,3-DPG->Hemoglobin-Oxygen Affinity decreases RBC Sickling RBC Sickling Hemoglobin-Oxygen Affinity->RBC Sickling reduces

This compound's mechanism of action in red blood cells.

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound in Combination with Hydroxyurea on Sickle Cell Blood Samples

Objective: To assess the in vitro effects of this compound, alone and in combination with hydroxyurea, on red blood cell health and sickling parameters in blood samples from patients with sickle cell disease.

Materials:

  • Whole blood samples from patients with SCD (with appropriate consent and ethical approval).

  • This compound (FT-4202) stock solution.

  • Hydroxyurea stock solution.

  • Cell culture medium (e.g., RPMI 1640).

  • Deoxygenation chamber or gas mixture (e.g., 95% N2, 5% CO2).

  • Flow cytometer.

  • ATP assay kit.

  • 2,3-DPG assay kit.

  • Microscope with imaging capabilities.

Methodology:

  • Sample Preparation:

    • Collect whole blood in heparinized tubes.

    • Wash RBCs three times with phosphate-buffered saline (PBS).

    • Resuspend RBCs to a 10% hematocrit in cell culture medium.

  • Treatment Incubation:

    • Prepare treatment groups:

      • Vehicle control.

      • This compound alone (at various concentrations).

      • Hydroxyurea alone (at a clinically relevant concentration).

      • This compound and hydroxyurea in combination.

    • Incubate RBC suspensions with the respective treatments for 24 hours at 37°C.

  • Deoxygenation and Sickling Analysis:

    • After incubation, expose a subset of the treated RBCs to hypoxic conditions in a deoxygenation chamber for 2 hours.

    • Fix the cells with glutaraldehyde.

    • Analyze the morphology of at least 200 cells per sample under a microscope to determine the percentage of sickled cells.

  • Biochemical Assays:

    • From the remaining normoxic cell suspensions, lyse the RBCs.

    • Measure intracellular ATP levels using a commercially available ATP assay kit according to the manufacturer's instructions.

    • Measure intracellular 2,3-DPG levels using a commercially available 2,3-DPG assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the percentage of sickled cells, ATP levels, and 2,3-DPG levels between the different treatment groups.

    • Use appropriate statistical tests to determine the significance of any observed differences.

Protocol 2: Clinical Trial Protocol for this compound in Patients with Sickle Cell Disease on Stable Hydroxyurea Therapy

Objective: To evaluate the safety and efficacy of this compound as an add-on therapy to stable-dose hydroxyurea in patients with sickle cell disease.

Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

Patient Population:

  • Inclusion Criteria:

    • Confirmed diagnosis of SCD.

    • Age 12 years and older.

    • Hemoglobin level between 5.5 and 10.5 g/dL.

    • On a stable dose of hydroxyurea for at least 90 days prior to randomization.[3]

  • Exclusion Criteria:

    • Receiving regular red blood cell transfusions.

    • History of bone marrow transplantation.

Treatment Regimen:

  • Screening Period (up to 28 days):

    • Confirm eligibility criteria.

    • Obtain baseline measurements, including complete blood count (CBC), reticulocyte count, and markers of hemolysis.

  • Randomization:

    • Eligible patients are randomized in a 1:1 ratio to receive either this compound or a matched placebo, administered orally once daily.

  • Treatment Period (12 weeks):

    • Patients continue their stable dose of hydroxyurea.

    • Administer the assigned study drug (this compound or placebo).

    • Monitor patients for adverse events.

    • Collect blood samples at specified intervals for efficacy assessments (hemoglobin, reticulocytes, hemolysis markers).

  • Efficacy Endpoints:

    • Primary Endpoint: Proportion of patients with a hemoglobin increase of ≥1.0 g/dL from baseline at 12 weeks.

    • Secondary Endpoints: Changes in markers of hemolysis (e.g., bilirubin, LDH), reticulocyte count, and patient-reported outcomes.

  • Safety Assessments:

    • Monitor vital signs, physical examinations, and clinical laboratory tests throughout the study.

    • Record and grade all adverse events.

Experimental Workflows

In_Vitro_Combination_Study_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis Collect_Blood Collect SCD Patient Blood Wash_RBCs Wash RBCs Collect_Blood->Wash_RBCs Resuspend_RBCs Resuspend RBCs Wash_RBCs->Resuspend_RBCs Incubate Incubate with: - Vehicle - this compound - Hydroxyurea - Combination Resuspend_RBCs->Incubate Deoxygenation Deoxygenation Incubate->Deoxygenation Biochemical_Assays ATP & 2,3-DPG Assays Incubate->Biochemical_Assays Sickling_Analysis Sickling Analysis Deoxygenation->Sickling_Analysis

Workflow for in vitro combination studies.

Clinical_Trial_Workflow Screening Screening & Baseline Assessment Randomization Randomization Screening->Randomization Treatment 12-Week Treatment (this compound/Placebo + Stable Hydroxyurea) Randomization->Treatment Follow_up End of Treatment Assessment Treatment->Follow_up

Simplified clinical trial workflow.

Considerations for Combination Therapy

  • Sickle Cell Disease: Clinical trials have permitted the use of this compound in patients on a stable dose of hydroxyurea.[3] This suggests a potential for combination therapy to address different aspects of SCD pathophysiology, with hydroxyurea increasing fetal hemoglobin and this compound improving RBC function and reducing sickling through a distinct mechanism. Careful monitoring of hematological parameters and adverse events is crucial when combining these agents.

  • Myelodysplastic Syndromes: In the context of MDS, this compound is being investigated in patients who have previously been treated with other anemia therapies such as erythropoiesis-stimulating agents (ESAs) and luspatercept.[4] The clinical trial design for MDS includes specific washout periods for these prior treatments, indicating that concomitant use is not the current focus of these studies. However, the sequencing of these therapies will be an important area of future research.

  • Drug Interactions: Preliminary information suggests that this compound may have interactions with strong and moderate CYP3A inhibitors and inducers.[5] When considering combination therapies, a thorough review of the metabolic pathways of all co-administered drugs is essential to avoid potential adverse drug-drug interactions.

Conclusion

This compound represents a novel approach to the treatment of hemolytic anemias by targeting red blood cell metabolism. While data on its use in combination with other anemia therapies are still emerging, the design of ongoing clinical trials indicates that its potential in various therapeutic regimens is being actively explored. The protocols and information provided in these application notes are intended to serve as a guide for researchers and clinicians interested in investigating the role of this compound in combination therapy for anemia. As more data become available from clinical trials, a clearer understanding of the safety and efficacy of these combinations will emerge, potentially leading to new and improved treatment strategies for patients with these challenging conditions.

References

Application Notes & Protocols: Experimental Design for Tebapivat in Myelodysplastic Syndromes (MDS) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myelodysplastic Syndromes (MDS) are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis, leading to cytopenias and a risk of progression to acute myeloid leukemia (AML).[1] Anemia is the most prevalent cytopenia in lower-risk MDS (LR-MDS), significantly impacting patients' quality of life and often leading to red blood cell (RBC) transfusion dependence.[1] Ineffective erythropoiesis, a hallmark of MDS, involves impaired differentiation and maturation of erythroid precursors.[1]

Tebapivat (formerly AG-946) is an investigational, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2][3] It targets both the red blood cell-specific isoform (PKR) and the M2 isoform (PKM2), which are crucial for cellular energy metabolism.[1] By enhancing PK activity, this compound aims to address the underlying metabolic defects contributing to ineffective erythropoiesis in MDS.[4][5] The U.S. Food and Drug Administration (FDA) has granted orphan drug designation to this compound for the treatment of MDS-associated anemia.[2][3][4] This document provides detailed protocols for the preclinical evaluation of this compound in MDS research.

Mechanism of Action

This compound is a potent activator of pyruvate kinase, a key enzyme in the glycolytic pathway. In red blood cells and their precursors, the activation of PKR has a dual effect: it increases the production of adenosine triphosphate (ATP) and decreases the level of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[6][7][8][9][10]

  • Increased ATP: Elevated ATP levels improve the health and survival of red blood cells by providing more energy for essential cellular processes, including maintaining membrane integrity.[6][8][9] In developing red cells, increased ATP may help overcome the energy deficits associated with ineffective erythropoiesis.[5]

  • Decreased 2,3-DPG: Lower levels of 2,3-DPG lead to an increase in hemoglobin's affinity for oxygen.[6][7][8] This helps to improve oxygen transport and may reduce cellular stress related to hypoxia.

Preclinical studies have shown that this compound positively impacts the glycolytic pathway in in vitro LR-MDS models and improves erythroblast maturation in MDS mouse models.[1]

G cluster_glycolysis Glycolytic Pathway cluster_this compound This compound Action cluster_effects Downstream Effects Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK DHAP DHAP F16BP->DHAP GAP GAP F16BP->GAP DHAP->GAP BPG13 BPG13 GAP->BPG13 DPGM BPG23 2,3-DPG BPG13->BPG23 DPGM PG3 PG3 BPG13->PG3 PG2 PG2 PG3->PG2 PEP PEP PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ATP_gen ATP Pyruvate->ATP_gen This compound This compound PK Pyruvate Kinase (PKR/PKM2) This compound->PK Activates pk_step pk_step PK->pk_step Catalyzes Step Inc_ATP ↑ ATP Levels Imp_Erythropoiesis Improved Erythroblast Maturation & Survival Inc_ATP->Imp_Erythropoiesis Dec_DPG ↓ 2,3-DPG Levels Inc_O2_Affinity ↑ Hb-O2 Affinity Dec_DPG->Inc_O2_Affinity pk_step->Inc_ATP pk_step->Dec_DPG

Caption: this compound activates Pyruvate Kinase, boosting ATP and reducing 2,3-DPG.

Quantitative Data Summary

The following tables summarize key parameters and findings from the clinical investigation of this compound in patients with lower-risk MDS.

Table 1: Phase 2a/2b Clinical Trial (NCT05490446) Design.

Parameter Description
Official Title A Phase 2a/2b, Open-label Study of AG-946 in Participants With Anemia Due to Lower-Risk Myelodysplastic Syndromes.[11]
Phase Phase 2a (Proof of Concept), Phase 2b (Efficacy and Safety).[2][11]
Patient Population Adults (≥18 years) with lower-risk MDS and anemia (Hemoglobin <10.0 g/dL).[3][12]
Inclusion Criteria ECOG Performance Status 0-2; up to 2 prior therapies (e.g., ESAs, luspatercept) permitted.[3][11]
Exclusion Criteria History of AML; secondary MDS; prior exposure to a PK activator.[11][13]
Intervention Oral this compound administered once daily. Phase 2b evaluates three different dose levels.[2][3]
Primary Endpoint Transfusion independence (TI) for at least 8 consecutive weeks.[2]

| Secondary Endpoints | Duration of TI, pharmacokinetics.[2] |

Table 2: Reported Clinical Efficacy (Phase 2a).

Patient Cohort Endpoint Result

| Low Transfusion Burden (n=10) | Transfusion Independence (TI) | 4 out of 10 patients (40%) achieved TI (transfusion-free for ≥8 consecutive weeks).[1][3] |

Experimental Protocols

This section outlines key in vitro assays to evaluate the efficacy and mechanism of this compound in an MDS research setting.

Protocol 1: Assessment of Cell Viability and Apoptosis in MDS Cell Lines

Objective: To determine the effect of this compound on the viability and induction of apoptosis in established human MDS cell lines (e.g., SKM-1, MDS-L).

Methodology:

  • Cell Culture:

    • Culture MDS cell lines according to supplier recommendations (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment for Viability Assay:

    • Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well.

    • Prepare serial dilutions of this compound in culture medium (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Add the drug dilutions to the cells and incubate for 48-72 hours.

  • Cell Viability Measurement (MTS/XTT Assay):

    • After incubation, add MTS or XTT reagent to each well according to the manufacturer's protocol.

    • Incubate for 2-4 hours until color development is sufficient.

    • Measure absorbance using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

    • Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value.

  • Apoptosis Assessment by Western Blot:

    • Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.

    • Harvest both adherent and floating cells, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per sample via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14][15]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against key apoptosis markers such as cleaved Caspase-3 and cleaved PARP.[15][16][17] Also probe for total Caspase-3, total PARP, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Visualize protein bands using an ECL chemiluminescence detection system.[14] Quantify band intensity to assess the ratio of cleaved to total protein.[15]

Caption: Workflow for in vitro viability and apoptosis assays.
Protocol 2: Colony-Forming Unit (CFU) Assay with Primary MDS Samples

Objective: To assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells from the bone marrow of MDS patients.

Methodology:

  • Sample Processing:

    • Obtain bone marrow mononuclear cells (MNCs) from MDS patient aspirates via density gradient centrifugation (e.g., using Ficoll-Paque).

    • Wash the isolated MNCs with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% FBS.[18]

    • Perform a cell count to determine cell concentration and viability.[18]

  • CFU Assay Setup:

    • Prepare a cell suspension of MNCs at a concentration of 1-5 x 10⁵ cells/mL.

    • In a sterile tube, combine the cell suspension with semi-solid methylcellulose medium (e.g., MethoCult™) containing appropriate cytokines to support erythroid and myeloid colony growth.[19][20]

    • Add this compound at various concentrations (e.g., 10 nM to 10 µM) or a vehicle control to the mixture.

    • Vortex gently and dispense the mixture into 35 mm culture dishes.[18]

  • Incubation:

    • Place the dishes in a humidified incubator at 37°C with 5% CO₂ for 14-16 days.[18][21]

    • To prevent drying, place an open dish containing sterile water inside the incubator or a larger culture dish.[18]

  • Colony Identification and Counting:

    • Using an inverted microscope, identify and count the different types of colonies based on their morphology.[22]

    • Key colony types include:

      • BFU-E (Burst-Forming Unit-Erythroid): Large, multi-lobed colonies, often with a reddish hue.

      • CFU-GM (Colony-Forming Unit-Granulocyte, Macrophage): Compact, dense colonies of granulocytes and/or diffuse colonies of macrophages.

      • CFU-GEMM (Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte): Large, mixed-morphology colonies representing multipotent progenitors.

    • Compare the number and size of colonies in this compound-treated dishes to the vehicle control to evaluate the drug's impact on hematopoietic progenitor function.

G sample Obtain MDS Bone Marrow Aspirate isolate Isolate Mononuclear Cells (MNCs) sample->isolate setup Plate MNCs in Methylcellulose with Cytokines & this compound isolate->setup incubate Incubate for 14-16 Days setup->incubate count Identify & Count Colonies (BFU-E, CFU-GM) incubate->count analyze Compare Treated vs. Control count->analyze

Caption: Workflow for the Colony-Forming Unit (CFU) assay.
Protocol 3: Flow Cytometry for Immunophenotypic Analysis

Objective: To evaluate changes in the immunophenotype of MDS cells following this compound treatment, focusing on markers of differentiation, maturation, and dysplasia.

Methodology:

  • Cell Culture and Treatment:

    • Culture primary MDS bone marrow MNCs or MDS cell lines in the presence of this compound or vehicle control for 48-96 hours.

  • Antibody Staining:

    • Harvest approximately 0.5-1 x 10⁶ cells per condition.

    • Wash cells with flow cytometry staining buffer (e.g., PBS with 2% FBS).

    • Resuspend cells in 100 µL of staining buffer and add a pre-titrated cocktail of fluorescently-conjugated antibodies. A comprehensive MDS panel may include markers for:

      • Progenitors: CD34, CD117, HLA-DR, CD45.[23][24]

      • Myeloid Lineage (Granulocytic/Monocytic): CD13, CD33, CD11b, CD16, CD14, CD64.[23]

      • Erythroid Lineage: CD71, CD235a (Glycophorin A), CD45.[25]

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Red Blood Cell Lysis (for Bone Marrow Samples):

    • If using whole bone marrow, perform a red blood cell lysis step using a commercial lysis buffer after staining.

    • Wash the remaining white cells thoroughly.

  • Data Acquisition:

    • Resuspend the stained cells in staining buffer.

    • Acquire data on a multi-color flow cytometer, collecting a minimum of 100,000 events per sample.

  • Data Analysis:

    • Use analysis software (e.g., FlowJo, Kaluza) to gate on specific cell populations (e.g., blasts, granulocytes, monocytes, erythroid precursors).[23]

    • Analyze the expression patterns of maturation markers and look for correction of dysplastic features. For example, assess for increased granularity (Side Scatter) in neutrophils or normalization of antigen expression on myeloid progenitors.[23] Compare the mean fluorescence intensity (MFI) and percentage of positive cells between this compound-treated and control samples.

G start Culture MDS Cells (Primary or Cell Line) treat Treat with this compound or Vehicle start->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Antibody Cocktail (e.g., CD34, CD117, CD71, CD235a) harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Immunophenotypic Changes (Maturation, Dysplasia) acquire->analyze

Caption: Workflow for flow cytometry immunophenotyping analysis.

References

Application Notes and Protocols: Measuring Changes in ATP Levels after Tebapivat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (formerly AG-946) is an investigational, orally administered, allosteric activator of pyruvate kinase (PK).[1][2] It targets the red blood cell specific isoform of pyruvate kinase (PKR), a critical enzyme in the glycolytic pathway.[2] Activation of PKR by this compound enhances the final step of glycolysis, leading to increased production of adenosine triphosphate (ATP) and decreased levels of 2,3-diphosphoglycerate (2,3-DPG) in red blood cells (RBCs).[1] This modulation of RBC metabolism is being explored as a therapeutic strategy for various hemolytic anemias, including sickle cell disease and myelodysplastic syndromes.[1][2]

These application notes provide detailed protocols for the measurement of intracellular ATP levels in human red blood cells following treatment with this compound. The primary method described is a luciferase-based bioluminescence assay, which offers high sensitivity and is a widely accepted standard for ATP quantification.

Principle of the Method

The measurement of ATP is based on the highly specific reaction catalyzed by the enzyme luciferase, originally isolated from the firefly (Photinus pyralis). In the presence of ATP, magnesium ions, and molecular oxygen, luciferase catalyzes the oxidative decarboxylation of D-luciferin, resulting in the emission of light. The intensity of the emitted light is directly proportional to the concentration of ATP in the sample. This allows for the precise quantification of ATP levels in cell lysates.

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric activator of pyruvate kinase in red blood cells. This enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a key ATP-generating step in glycolysis.

cluster_atp1 cluster_atp2 Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP DPG13 1,3-Bisphosphoglycerate GAP->DPG13 PG3 3-Phosphoglycerate DPG13->PG3 DPG23 2,3-Diphosphoglycerate (2,3-DPG) DPG13->DPG23 ATP_gen1 ATP PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate (PEP) PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ATP_gen2 ATP DPG23->PG3 ADP_in1 ADP ADP_in1->ATP_gen1 ADP_in2 ADP ADP_in2->ATP_gen2 This compound This compound PKR Pyruvate Kinase (PKR) This compound->PKR PKR->PEP

Caption: this compound enhances ATP production in red blood cells.

Experimental Workflow

A generalized workflow for measuring ATP in red blood cells after this compound treatment involves sample collection, preparation, ATP extraction, and quantification using a luciferase-based assay.

start Start: Whole Blood Collection rbc_isolation Red Blood Cell Isolation (Centrifugation) start->rbc_isolation treatment Incubation with this compound (or Vehicle Control) rbc_isolation->treatment washing Cell Washing (Removal of extracellular components) treatment->washing lysis Cell Lysis & ATP Extraction (e.g., Trichloroacetic Acid) washing->lysis quantification ATP Quantification (Luciferase-based Assay) lysis->quantification data_analysis Data Analysis & Comparison quantification->data_analysis end End: Report ATP Levels data_analysis->end

Caption: Workflow for ATP measurement in RBCs.

Detailed Experimental Protocols

Protocol 1: In Vitro Treatment and ATP Measurement

This protocol is designed for treating isolated red blood cells with this compound in a controlled laboratory setting.

Materials:

  • Freshly collected whole blood (with anticoagulant, e.g., EDTA)

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • ATP Assay Kit (e.g., from Abcam, Thermo Fisher Scientific, or Cell Biolabs)

  • Deproteinizing Sample Preparation Kit (or Trichloroacetic acid and neutralizing buffer)

  • Microcentrifuge

  • Luminometer

  • 96-well white, opaque plates

Procedure:

  • Red Blood Cell Isolation:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat (the white layer of leukocytes).

    • Wash the remaining red blood cells by resuspending the pellet in 5 volumes of ice-cold PBS and centrifuging at 1,000 x g for 5 minutes at 4°C. Repeat this washing step two more times.

    • After the final wash, resuspend the RBC pellet to a 50% hematocrit in PBS.

  • This compound Treatment:

    • Prepare different concentrations of this compound in a suitable buffer. Include a vehicle-only control.

    • Incubate the RBC suspension with the various concentrations of this compound (and the vehicle control) for a predetermined time (e.g., 1-4 hours) at 37°C with gentle agitation.

  • Sample Preparation for ATP Assay:

    • Following incubation, centrifuge the treated RBCs at 1,000 x g for 5 minutes at 4°C.

    • Remove the supernatant and wash the cell pellet once with ice-cold PBS.

    • Lyse the red blood cells and extract ATP. A common method is to add an equal volume of ice-cold 10% Trichloroacetic Acid (TCA) to the cell pellet. Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant containing the ATP and transfer it to a new tube.

    • Neutralize the acidic supernatant by adding a suitable buffer (e.g., 2 M KOH).

  • ATP Quantification:

    • Prepare ATP standards and the luciferase-luciferin reaction mixture according to the manufacturer's instructions of the chosen ATP assay kit.

    • Pipette the prepared standards and the neutralized sample supernatants into a 96-well white, opaque plate.

    • Add the luciferase-luciferin reaction mixture to each well.

    • Immediately measure the luminescence using a luminometer.

Protocol 2: ATP Measurement from Clinical Samples

This protocol is adapted for measuring ATP levels in blood samples collected from subjects who have been treated with this compound.

Procedure:

  • Sample Collection and Processing:

    • Collect whole blood from subjects at specified time points (e.g., pre-dose and various post-dose times).

    • Immediately after collection, isolate the red blood cells as described in Protocol 1, Step 1.

    • It is crucial to process the samples promptly to minimize ATP degradation. If immediate processing is not possible, snap-freeze the isolated RBC pellets in liquid nitrogen and store at -80°C.

  • ATP Extraction and Quantification:

    • For fresh or thawed RBC pellets, proceed with ATP extraction using TCA as described in Protocol 1, Step 3.

    • Quantify the ATP levels in the neutralized extracts using a luciferase-based assay as detailed in Protocol 1, Step 4.

Data Presentation

Quantitative data on the effects of this compound on ATP levels should be presented in a clear and organized manner. The following table summarizes data from a Phase 1 study in patients with Sickle Cell Disease.[1]

Treatment GroupTime PointParameterMean Percent Change from Baseline (SD)
This compound 2 mg QDDay 28 (pre-dose)ATP+46.3% (29.08)
2,3-DPG-20.91% (7.10)
This compound 5 mg QDDay 28 (pre-dose)ATP+67.8% (30.92)
2,3-DPG-29.44% (12.67)

Interpretation of Results

An increase in intracellular ATP levels in red blood cells following this compound treatment, relative to baseline or a vehicle control, is indicative of successful target engagement and activation of pyruvate kinase. This increase in ATP is expected to be accompanied by a decrease in 2,3-DPG levels. These metabolic changes are the intended pharmacodynamic effects of this compound and are hypothesized to lead to improved red blood cell health and function.

Troubleshooting

  • Low ATP Signal: This could be due to ATP degradation. Ensure samples are kept on ice and processed quickly. Check the age and storage of the ATP assay kit reagents.

  • High Variability between Replicates: Ensure thorough mixing of samples and reagents. Check for and eliminate any sources of contamination.

  • Quenching of Luminescence Signal: Hemoglobin can interfere with the luciferase reaction. Ensure complete removal of hemoglobin during the protein precipitation step (TCA precipitation is effective for this).

Conclusion

The protocols outlined in these application notes provide a robust framework for the accurate measurement of changes in ATP levels in red blood cells following treatment with the pyruvate kinase activator, this compound. Consistent and careful execution of these methods will yield reliable data to assess the pharmacodynamic effects of this and other similar therapeutic agents.

References

Revolutionizing Red Blood Cell Health Assessment with Tebapivat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for assessing red blood cell (RBC) health with Tebapivat (AG-946), a novel, oral, allosteric activator of pyruvate kinase. This compound has demonstrated significant potential in treating various hemolytic anemias, including sickle cell disease (SCD) and thalassemia, by improving RBC metabolism and function.[1][2] This document offers detailed protocols for key experiments to evaluate the efficacy of this compound in a research setting.

Introduction to this compound and its Mechanism of Action

This compound is a potent activator of both the red blood cell-specific isoform of pyruvate kinase (PKR) and the M2 isoform (PKM2).[2][3] Pyruvate kinase is a crucial enzyme in the glycolytic pathway, responsible for the final step of glycolysis which generates adenosine triphosphate (ATP). In many hemolytic anemias, PKR activity is impaired, leading to decreased ATP production and an accumulation of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).

By activating PKR, this compound addresses these metabolic abnormalities.[3] Increased ATP levels enhance RBC membrane integrity and stability, while decreased 2,3-DPG levels increase hemoglobin's affinity for oxygen, thereby reducing the propensity for hemoglobin S (HbS) polymerization and sickling in SCD.[3][4]

Quantitative Effects of this compound on Red Blood Cell Parameters

The following tables summarize the key quantitative effects of this compound on RBC health markers from preclinical and clinical studies.

Table 1: Preclinical Ex Vivo Effects of this compound on Sickle Cell Disease RBCs [5]

ParameterThis compound ConcentrationMean Change from Vehicle (DMSO)
PKR Activity 1 µMIncreased
5 µMIncreased
50 µMIncreased
PKR Thermostability 5 µMIncreased (Mean: 66%, SD: 23%)
50 µMSignificantly Increased (Mean: 95%, SD: 17%)
2,3-DPG Levels 1 µMDecreased
5 µMDecreased
50 µMDecreased
ATP/2,3-DPG Ratio 1 µMImproved
5 µMImproved
50 µMImproved
Hemoglobin Oxygen Affinity (p50) 1 µMDecreased (Mean: 96%, SD: 2%)
5 µMDecreased (Mean: 94%, SD: 2%)
50 µMDecreased (Mean: 95%, SD: 3%)
Point of Sickling (PoS) 1 µM, 5 µM, 50 µMDecreased

Table 2: Clinical Effects of this compound in Patients with Sickle Cell Disease (Phase 1 Study, 28 Days Treatment) [3][6]

ParameterThis compound DoseMean Change from Baseline (SD)
Hemoglobin (g/dL) 2 mg QD+1.2 (0.41)
5 mg QD+1.9 (0.69)
ATP (% increase) 2 mg QD+46.3% (29.08)
5 mg QD+67.8% (30.92)
2,3-DPG (% reduction) 2 mg QD-20.91% (7.10)
5 mg QD-29.44% (12.67)
Markers of Hemolysis (Lactate Dehydrogenase, Bilirubin) 2 mg and 5 mg QDImprovements observed
Markers of Erythropoiesis (Reticulocytes) 2 mg and 5 mg QDImprovements observed

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its evaluation.

Tebapivat_Mechanism_of_Action This compound Signaling Pathway This compound This compound PKR Pyruvate Kinase-R (PKR) (Inactive/Less Active) This compound->PKR Allosteric Activation PKR_active Pyruvate Kinase-R (PKR) (Active) PKR->PKR_active Pyruvate Pyruvate PKR_active->Pyruvate Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP DPG_prod Decreased 2,3-DPG Production Glycolysis->DPG_prod Shifts equilibrium away from 2,3-DPG synthesis PEP->Pyruvate Catalyzed by Active PKR ATP_prod Increased ATP Production Pyruvate->ATP_prod RBC_health Improved Red Blood Cell Health ATP_prod->RBC_health Improved membrane integrity, ion pump function DPG_prod->RBC_health Increased Hb-O2 affinity, reduced sickling

Figure 1: this compound's mechanism of action in red blood cells.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro / Ex Vivo Analysis cluster_analysis Data Analysis and Interpretation Blood_Sample Obtain Whole Blood (Healthy or Patient) Isolate_RBCs Isolate and Wash RBCs Blood_Sample->Isolate_RBCs Incubate_this compound Incubate RBCs with this compound (and vehicle control) Isolate_RBCs->Incubate_this compound Biochemical_Assays Biochemical Assays (ATP, 2,3-DPG, PK activity) Incubate_this compound->Biochemical_Assays Functional_Assays Functional Assays (Deformability, Sickling, Adhesion, Hemolysis) Incubate_this compound->Functional_Assays Data_Collection Collect and Quantify Data Biochemical_Assays->Data_Collection Functional_Assays->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on This compound Efficacy Statistical_Analysis->Conclusion

Figure 2: General workflow for evaluating this compound's effects.

Detailed Experimental Protocols

The following protocols provide a starting point for researchers to assess the impact of this compound on RBC health. It is recommended to optimize these protocols for specific experimental conditions.

Protocol 1: Measurement of Intracellular ATP and 2,3-DPG Levels

Objective: To quantify the effect of this compound on the intracellular concentrations of ATP and 2,3-DPG in red blood cells.

Materials:

  • Freshly collected whole blood (with anticoagulant, e.g., EDTA)

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Perchloric acid (PCA), ice-cold

  • Potassium carbonate (K2CO3)

  • Commercially available ATP and 2,3-DPG assay kits (e.g., colorimetric or fluorometric)

  • Spectrophotometer or fluorometer

  • Centrifuge

Procedure:

  • RBC Isolation:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the RBC pellet three times with 10 volumes of ice-cold PBS, centrifuging at 1,000 x g for 5 minutes at 4°C after each wash.

    • Resuspend the washed RBCs in a suitable buffer (e.g., PBS with glucose) to a 20% hematocrit.

  • Incubation with this compound:

    • Aliquot the RBC suspension into microcentrifuge tubes.

    • Add this compound to final concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Incubate the tubes at 37°C for 2 to 4 hours with gentle agitation.

  • Metabolite Extraction:

    • After incubation, pellet the RBCs by centrifugation at 1,000 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

    • Add 1 volume of ice-cold PCA (e.g., 0.6 M) to the RBC pellet to lyse the cells and precipitate proteins.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Neutralize the PCA by adding K2CO3 (e.g., 3 M) until the pH is between 6.5 and 7.5.

    • Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • The resulting supernatant contains the ATP and 2,3-DPG.

  • Quantification:

    • Measure the ATP and 2,3-DPG concentrations in the supernatant using commercially available assay kits according to the manufacturer's instructions.

    • Normalize the metabolite concentrations to the hemoglobin content of the initial RBC pellet.

Protocol 2: In Vitro Sickling Assay

Objective: To assess the ability of this compound to inhibit hypoxia-induced sickling of red blood cells from patients with sickle cell disease.

Materials:

  • Freshly collected whole blood from an SCD patient (with anticoagulant)

  • PBS

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Hypoxia chamber or a gas mixture of 95% N2 / 5% CO2

  • Microscope with imaging capabilities

  • Glutaraldehyde solution (for fixing cells)

Procedure:

  • RBC Preparation:

    • Isolate and wash SCD RBCs as described in Protocol 1.

    • Resuspend the washed RBCs in a suitable buffer to a 10% hematocrit.

  • Incubation with this compound:

    • Pre-incubate the RBC suspension with various concentrations of this compound or vehicle control for 1-2 hours at 37°C under normoxic conditions.

  • Induction of Sickling:

    • Place the microcentrifuge tubes containing the RBC suspensions in a hypoxia chamber or expose them to a hypoxic gas mixture for 1-2 hours at 37°C.

  • Cell Fixation and Imaging:

    • After the hypoxic incubation, add an equal volume of 2% glutaraldehyde in PBS to fix the cells.

    • Prepare a wet mount of the fixed cells on a microscope slide.

    • Acquire images of multiple fields of view for each condition.

  • Data Analysis:

    • Manually or using image analysis software, count the number of sickled and normal-shaped cells in each image.

    • Calculate the percentage of sickled cells for each condition.

    • Compare the percentage of sickled cells in the this compound-treated samples to the vehicle control.

Protocol 3: Ektacytometry for Red Blood Cell Deformability

Objective: To measure the effect of this compound on the deformability of red blood cells under shear stress.

Materials:

  • Freshly collected whole blood (with anticoagulant)

  • Polyvinylpyrrolidone (PVP) solution (e.g., 3.5%, iso-osmotic)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ektacytometer

Procedure:

  • Sample Preparation:

    • Incubate whole blood or isolated RBCs with various concentrations of this compound or vehicle control as described in Protocol 1.

  • Ektacytometry Measurement:

    • Dilute the treated blood sample in the PVP solution.

    • Introduce the sample into the ektacytometer.

    • The instrument will subject the RBCs to a defined shear stress, and a laser diffraction pattern will be generated.

    • The elongation index (EI), a measure of cell deformability, is calculated from the diffraction pattern.

  • Data Analysis:

    • Generate a deformability curve by plotting the EI as a function of shear stress.

    • Compare the deformability curves of this compound-treated samples to the vehicle control. An increase in the EI at a given shear stress indicates improved deformability.

Protocol 4: Red Blood Cell Adhesion Assay

Objective: To evaluate the effect of this compound on the adhesion of sickle red blood cells to endothelial-associated proteins.

Materials:

  • Freshly collected whole blood from an SCD patient (with anticoagulant)

  • Microfluidic chambers or 96-well plates coated with endothelial adhesion molecules (e.g., fibronectin, laminin)

  • PBS

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Microscope with imaging capabilities

Procedure:

  • RBC Preparation and Incubation:

    • Isolate and wash SCD RBCs as described in Protocol 1.

    • Resuspend the RBCs in a suitable buffer.

    • Incubate the RBCs with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.

  • Adhesion Assay:

    • Introduce the treated RBC suspension into the protein-coated microfluidic chambers or wells.

    • Allow the cells to adhere for a defined period (e.g., 30 minutes) under static or flow conditions.

    • Gently wash the chambers or wells with PBS to remove non-adherent cells.

  • Quantification of Adhesion:

    • Acquire images of multiple fields of view.

    • Count the number of adherent RBCs per unit area.

  • Data Analysis:

    • Compare the number of adherent cells in the this compound-treated samples to the vehicle control. A decrease in the number of adherent cells suggests a therapeutic benefit.

Conclusion

This compound presents a promising therapeutic strategy for a range of hemolytic anemias by directly targeting the underlying metabolic defects in red blood cells. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the beneficial effects of this compound on RBC health. By utilizing these techniques, the scientific community can further elucidate the therapeutic potential of this novel pyruvate kinase activator and accelerate its development for patients in need.

References

Application Notes and Protocols for High-Throughput Screening of Tebapivat and other Pyruvate Kinase Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (AG-946) is an investigational, orally administered, small-molecule allosteric activator of the enzyme pyruvate kinase (PK).[1][2] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step which produces adenosine triphosphate (ATP) and pyruvate. This compound specifically targets the red blood cell isoform of pyruvate kinase (PKR) and the M2 isoform (PKM2).[3] By activating PKR, this compound enhances the production of ATP and reduces the levels of 2,3-diphosphoglycerate (2,3-DPG) in red blood cells. This dual action is believed to improve the health and function of red blood cells, making it a promising therapeutic agent for various hemolytic anemias, including sickle cell disease and myelodysplastic syndromes.[1][4]

High-throughput screening (HTS) is a foundational methodology in drug discovery for identifying and characterizing novel modulators of biological targets from large chemical libraries.[5] This document provides detailed application notes and protocols for the use of this compound as a reference compound and for the broader application of HTS to discover novel PKR activators.

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric activator of pyruvate kinase. In red blood cells, the activation of PKR by this compound leads to a series of beneficial downstream effects. The primary mechanism involves increasing the catalytic activity of PKR, which enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby generating ATP. The increased ATP levels help maintain red blood cell membrane integrity and function. Concurrently, the enhanced glycolytic flux leads to a decrease in the concentration of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG). Lower levels of 2,3-DPG increase the oxygen affinity of hemoglobin, which is particularly beneficial in conditions like sickle cell disease where it can reduce hemoglobin polymerization.[4]

Tebapivat_Signaling_Pathway cluster_RBC Red Blood Cell This compound This compound PKR Pyruvate Kinase (PKR) This compound->PKR Allosteric Activation Pyruvate Pyruvate PKR->Pyruvate Catalysis ATP ATP PKR->ATP PEP Phosphoenolpyruvate (PEP) PEP->PKR ADP ADP ADP->PKR Membrane Improved RBC Membrane Integrity ATP->Membrane Increased levels lead to Glycolysis Glycolysis DPG_23 2,3-Diphosphoglycerate (2,3-DPG) Hb_O2 Increased Hemoglobin Oxygen Affinity DPG_23->Hb_O2 Reduction leads to

Mechanism of action of this compound in red blood cells.

High-Throughput Screening for PKR Activators

The discovery of novel PKR activators like this compound relies on robust HTS assays. A common approach is a coupled-enzyme assay that measures the production of pyruvate or ATP.[6] The following sections detail a comprehensive HTS workflow, from primary screening to hit confirmation and characterization.

Data Presentation

The following tables summarize hypothetical quantitative data from a multi-stage HTS campaign for the discovery of novel PKR activators.

Table 1: Primary High-Throughput Screen Summary

ParameterValue
Library Size500,000 compounds
Screening Concentration10 µM
Assay Format1536-well plate
Primary Hit Rate0.5%
Number of Primary Hits2,500
Z'-factor (average)0.85

Table 2: Hit Confirmation and Counterscreening Results

ParameterValue
Number of Confirmed Hits1,200
Confirmation Rate48%
Number of False Positives1,300
Counterscreen Hit Rate (Luciferase Inhibition)10%
Number of Promiscuous Compounds250
Number of Confirmed, Specific Hits950

Table 3: Dose-Response Analysis of Confirmed Hits

Compound IDEC50 (µM)Max Activation (%)Hill Slope
This compound (Reference)0.052501.2
Hit_0010.122301.1
Hit_0020.551800.9
Hit_0031.21501.0
............
Hit_9508.91100.8

Experimental Protocols

Primary High-Throughput Screening (qHTS) Protocol

This protocol is designed for a quantitative high-throughput screen (qHTS) to identify activators of PKR from a large compound library.[1][5]

Materials:

  • Recombinant human PKR enzyme

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Luciferase (e.g., from firefly)

  • Luciferin

  • Assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, pH 7.5)

  • 1536-well white, solid-bottom assay plates

  • Compound library plates (with compounds pre-diluted in DMSO)

  • Acoustic liquid handler for compound dispensing

  • Microplate dispenser for reagents

  • Luminescence plate reader

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of compounds from the library plates into the 1536-well assay plates to achieve a final concentration range (e.g., 7-point titration from 1 nM to 10 µM). Include wells for positive control (e.g., a known PKR activator like this compound) and negative control (DMSO vehicle).

  • Enzyme and Substrate Preparation: Prepare a master mix of the PKR enzyme in assay buffer at a pre-optimized concentration. Prepare a separate master mix of the substrates (PEP and ADP) in assay buffer.

  • Enzyme Addition: Dispense the PKR enzyme solution into all wells of the assay plates.

  • Incubation with Compounds: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: Dispense the substrate mix into all wells to start the enzymatic reaction.

  • Incubation: Incubate the plates for 30 minutes at room temperature.

  • Detection: Prepare a luciferase/luciferin detection reagent. Dispense the detection reagent into all wells.

  • Signal Reading: Incubate for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.

HTS_Workflow start Start: Compound Library dispense_compounds Dispense Compounds (Acoustic Liquid Handler) start->dispense_compounds add_enzyme Add PKR Enzyme dispense_compounds->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_substrate Add Substrates (PEP, ADP) incubate1->add_substrate incubate2 Incubate (30 min) add_substrate->incubate2 add_detection Add Detection Reagent (Luciferase/Luciferin) incubate2->add_detection read_plate Read Luminescence add_detection->read_plate data_analysis Data Analysis (Identify Primary Hits) read_plate->data_analysis end End: Primary Hit List data_analysis->end

High-throughput screening workflow for PKR activators.
Hit Confirmation and Counterscreening Protocol

This protocol is to confirm the activity of primary hits and to eliminate false positives.

Materials:

  • Same as primary screen

  • Luciferase enzyme (for counterscreen)

  • ATP (for counterscreen)

Protocol:

  • Cherry-pick Hits: Select the primary hits and re-order them into new source plates.

  • Confirmation Assay: Repeat the primary screening protocol with the cherry-picked hits, typically in triplicate, to confirm their activity.

  • Counterscreen for Luciferase Inhibition: a. In a separate assay, directly measure the effect of the hit compounds on the luciferase enzyme. b. Dispense compounds into assay plates. c. Add a solution containing a fixed concentration of ATP and the luciferase/luciferin detection reagent. d. Incubate and read luminescence. e. Compounds that inhibit the luciferase signal are flagged as false positives.

Dose-Response Curve Generation Protocol

This protocol is to determine the potency (EC50) and efficacy (maximum activation) of confirmed, specific hits.

Materials:

  • Same as primary screen

Protocol:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each confirmed hit compound in DMSO.

  • Assay Execution: Perform the primary screening assay using the serially diluted compounds.

  • Data Analysis: a. Normalize the data to the positive (e.g., this compound) and negative (DMSO) controls. b. Plot the percent activation against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50, maximum activation, and Hill slope.

Hit_Characterization_Logic primary_hits Primary Hits confirmation Confirmation Assay primary_hits->confirmation confirmed_hits Confirmed Hits confirmation->confirmed_hits Activity Confirmed false_positives False Positives confirmation->false_positives Activity Not Confirmed counterscreen Counterscreen (Luciferase Inhibition) counterscreen->false_positives Luciferase Inhibitor specific_hits Specific Hits counterscreen->specific_hits Not a Luciferase Inhibitor dose_response Dose-Response Assay final_leads Lead Compounds (Potency & Efficacy Determined) dose_response->final_leads confirmed_hits->counterscreen specific_hits->dose_response

Logical workflow for hit characterization.

Conclusion

The application of high-throughput screening is essential for the discovery of novel pyruvate kinase activators like this compound. The protocols outlined in this document provide a framework for a robust and efficient screening campaign. By employing a quantitative HTS approach followed by systematic hit confirmation and characterization, researchers can identify and prioritize promising lead compounds for further development as potential therapeutics for hemolytic anemias and other related disorders. The use of a well-characterized reference compound such as this compound is crucial for assay validation and data interpretation throughout the screening process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tebapivat for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using Tebapivat in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly AG-946) is an investigational, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It targets both the red blood cell-specific isoform (PKR) and the M2 isoform (PKM2).[1] By activating pyruvate kinase, this compound enhances the final step of glycolysis, leading to an increase in adenosine triphosphate (ATP) production and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels within cells.[3][4][5] This modulation of glycolysis is being explored for therapeutic benefits in various hemolytic anemias, such as sickle cell disease and pyruvate kinase deficiency.[6][7]

Q2: What are the expected effects of this compound on red blood cells in culture?

In ex vivo studies using red blood cells from patients with sickle cell disease, this compound has been shown to:

  • Increase pyruvate kinase activity.[4][5]

  • Increase ATP levels.[4][5]

  • Decrease 2,3-DPG levels.[4][5]

  • Improve the ATP/2,3-DPG ratio.[4][5]

  • Increase hemoglobin-oxygen affinity (decrease p50).[4][5]

  • Reduce red blood cell sickling tendency.[4][5]

Q3: What cell types can be used for experiments with this compound?

This compound is primarily designed to act on cells expressing pyruvate kinase, with a focus on red blood cells (erythrocytes) and their precursors which express PKR.[1] It also activates the PKM2 isoform, which is expressed in various cancer cell lines.[1] Therefore, suitable cell types for in vitro experiments include:

  • Primary red blood cells isolated from whole blood.

  • Erythroid progenitor cells.

  • Cancer cell lines known to express PKM2.

Experimental Protocols & Data

Recommended this compound Concentrations for In Vitro Experiments

The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on available preclinical data, the following table summarizes suggested starting concentrations for ex vivo treatment of red blood cells from sickle cell disease patients.

ConcentrationApplicationReference
1 µMEx vivo treatment of red blood cells[4][5][8]
5 µMEx vivo treatment of red blood cells[4][5][8]
50 µMEx vivo treatment of red blood cells[4][5][8]

Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Key Experimental Methodologies

1. Pyruvate Kinase (PK) Activation Assay

This assay measures the enzymatic activity of pyruvate kinase in cell lysates.

  • Principle: The activity of PK is determined by a coupled enzymatic reaction. Pyruvate kinase catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The pyruvate produced is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm.

  • Procedure:

    • Prepare cell lysates from control and this compound-treated cells.

    • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

    • Add the cell lysate to the reaction mixture.

    • Measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate PK activity based on the rate of NADH oxidation.

2. Intracellular ATP Level Measurement

This assay quantifies the amount of ATP within the cells.

  • Principle: Luciferase-based assays are commonly used. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.

  • Procedure:

    • Culture cells with and without this compound for the desired duration.

    • Lyse the cells to release intracellular ATP.

    • Add a luciferase/luciferin reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

    • Determine ATP concentration by comparing the luminescence of the samples to a standard curve of known ATP concentrations.

Visualizing Pathways and Workflows

Tebapivat_Signaling_Pathway This compound Signaling Pathway This compound This compound PKR Pyruvate Kinase (PKR/PKM2) This compound->PKR Activates Glycolysis Glycolysis PKR->Glycolysis Enhances final step Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP TwoThreeDPG 2,3-Diphosphoglycerate (2,3-DPG) Glycolysis->TwoThreeDPG Decreases PEP Phosphoenolpyruvate (PEP) PEP->Pyruvate ADP ADP ADP->ATP HbO2 Increased Hemoglobin-Oxygen Affinity ATP->HbO2 TwoThreeDPG->HbO2 Modulates ReducedSickling Reduced Red Blood Cell Sickling HbO2->ReducedSickling

Caption: this compound activates pyruvate kinase, boosting glycolysis to increase ATP and decrease 2,3-DPG.

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion Cell_Seeding Seed cells (e.g., erythrocytes) Prepare_this compound Prepare this compound stock and dilutions Dose_Response Treat cells with a range of this compound concentrations Prepare_this compound->Dose_Response Incubation Incubate for a defined period Dose_Response->Incubation PK_Assay Perform Pyruvate Kinase Activation Assay Incubation->PK_Assay ATP_Assay Measure Intracellular ATP Levels Incubation->ATP_Assay TwoThreeDPG_Assay Measure 2,3-DPG Levels Incubation->TwoThreeDPG_Assay Data_Analysis Analyze data and determine optimal concentration PK_Assay->Data_Analysis ATP_Assay->Data_Analysis TwoThreeDPG_Assay->Data_Analysis

Caption: A streamlined workflow for determining the optimal this compound concentration in cell culture experiments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant increase in PK activity - Suboptimal this compound concentration: The concentration used may be too low to elicit a response. - Incorrect assay conditions: The assay may not be optimized for the specific cell type or lysate. - Inactive this compound: The compound may have degraded.- Perform a dose-response experiment with a wider range of this compound concentrations. - Optimize the PK assay protocol, including substrate concentrations and incubation time. - Ensure proper storage of this compound stock solutions (aliquoted and frozen at -20°C or -80°C).
Unexpected decrease in cell viability - High this compound concentration: Very high concentrations may induce cytotoxicity. - Off-target effects: Although not extensively reported, high concentrations could have unintended effects. - Solvent toxicity: If using a solvent like DMSO, ensure the final concentration is non-toxic to the cells.- Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your functional assays to identify a non-toxic concentration range. - Lower the concentration of this compound. - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Variability between experimental replicates - Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results. - Pipetting errors: Inaccurate pipetting of this compound or assay reagents. - Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate can concentrate media components and affect cell health.- Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for better consistency. - Calibrate pipettes regularly. - Avoid using the outer wells of the plate for experiments, or fill them with sterile media/PBS to minimize evaporation from adjacent wells.
No change in 2,3-DPG levels - Cell type: The cell type used may not have a metabolic profile that is significantly impacted by PKR activation in terms of 2,3-DPG levels. - Assay sensitivity: The assay used to measure 2,3-DPG may not be sensitive enough to detect small changes.- Confirm that your cell type of interest is expected to show changes in 2,3-DPG upon PKR activation. This is a key feature of red blood cell metabolism. - Use a validated and sensitive 2,3-DPG assay kit.

References

Troubleshooting inconsistent results in Tebapivat assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Tebapivat. The information is designed to help address common challenges and ensure the generation of reliable and consistent data in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally administered, small-molecule activator of the enzyme pyruvate kinase (PK). Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step which produces ATP and pyruvate. By activating PK, this compound enhances glycolysis, leading to an increase in ATP production and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels within red blood cells. This mechanism is being investigated for the treatment of various hemolytic anemias.

Q2: What are the primary assays used to assess the effect of this compound?

The primary assays to evaluate the pharmacological effects of this compound focus on its mechanism of action and downstream cellular consequences. These include:

  • Pyruvate Kinase (PK) Activity Assay: Directly measures the enzymatic activity of pyruvate kinase in the presence and absence of this compound.

  • ATP Quantification Assay: Measures the intracellular concentration of adenosine triphosphate (ATP), which is expected to increase with PK activation.

  • 2,3-Diphosphoglycerate (2,3-DPG) Assay: Measures the intracellular concentration of 2,3-DPG, a molecule that regulates hemoglobin's affinity for oxygen. Its levels are expected to decrease with enhanced glycolysis.

Q3: What type of samples are typically used for these assays?

The most common samples are red blood cells (erythrocytes) or lysates derived from them. For some preclinical studies, purified enzymes or cell lines may also be used.

Troubleshooting Inconsistent Results

Inconsistent results in this compound assays can arise from various factors, from sample handling to assay execution. This section provides a systematic approach to troubleshooting common issues.

Issue 1: High Variability in Pyruvate Kinase (PK) Activity Measurements

High variability between replicate wells or experiments is a frequent challenge in enzyme kinetic assays.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inconsistent Temperature Enzyme kinetics are highly sensitive to temperature fluctuations. A mere 1°C change can alter enzyme activity by 4-8%.[1] Ensure all reagents and samples are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
Inaccurate Pipetting Small volume errors, especially of the enzyme or this compound solution, can lead to significant variability. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Suboptimal Reagent Preparation Improperly dissolved or stored reagents can lead to inconsistent results. Ensure all powdered reagents are fully dissolved. Prepare fresh solutions of critical reagents like ADP, PEP, and NADH for each experiment.[2]
Sample Quality Poor quality of cell lysates (e.g., incomplete lysis, presence of inhibitors) can affect enzyme activity. Ensure a consistent and effective lysis procedure. Keep lysates on ice to prevent protein degradation.
Reaction Not in Linear Range Measuring the reaction rate outside of the linear range will lead to inaccurate results. Perform a time-course experiment to determine the optimal incubation time where the product formation is linear.

Logical Troubleshooting Flow for PK Assay Variability:

G start High Variability in PK Activity temp Check Temperature Control (Incubator, Plate Reader) start->temp pipette Verify Pipette Accuracy (Calibration, Technique) temp->pipette reagents Assess Reagent Quality (Freshness, Solubility) pipette->reagents sample Evaluate Sample Preparation (Lysis, Storage) reagents->sample linear Confirm Assay is in Linear Range (Time Course) sample->linear end Consistent Results linear->end

Caption: Troubleshooting workflow for inconsistent PK activity.

Issue 2: No Significant Increase in ATP Levels After this compound Treatment

Observing no change in ATP levels can be perplexing. This could be due to issues with the assay itself or the experimental conditions.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Ineffective Cell Lysis Incomplete cell lysis will result in an underestimation of the total intracellular ATP. Use a validated lysis buffer and procedure.[3] For red blood cells, freeze-thaw cycles can be effective.
ATP Degradation ATP is a labile molecule. Samples must be processed quickly and kept on ice. For storage, samples should be deproteinized and frozen.[4]
Interference with Luminescence Signal If using a luciferase-based assay, components of the sample or media can quench the signal.[5][6][7][8] Hemoglobin, in particular, can interfere with the signal.[9] Ensure proper sample dilution and use appropriate controls.
Suboptimal this compound Concentration or Incubation Time The effect of this compound may be dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type.
High Basal ATP Levels If the cells already have a very high basal level of ATP, the effect of a PK activator might be less pronounced. Ensure your control conditions are appropriate and consider the metabolic state of your cells.

Signaling Pathway of this compound Action:

G This compound This compound PKR Pyruvate Kinase (PKR) This compound->PKR activates Glycolysis Glycolysis PKR->Glycolysis enhances ATP ATP Increase Glycolysis->ATP DPG 2,3-DPG Decrease Glycolysis->DPG

Caption: this compound's mechanism of action on cellular metabolism.

Issue 3: Unexpected Fluctuations in 2,3-DPG Measurements

Measurements of 2,3-DPG can be influenced by several factors beyond the direct action of this compound.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Sample Instability 2,3-DPG is not stable in whole blood at room temperature. Process samples promptly after collection. For storage, deproteinize and freeze the samples.[10][11]
pH Changes in Sample The activity of enzymes involved in 2,3-DPG metabolism is pH-dependent.[12] Maintain a stable pH during sample handling and in the assay buffer.
Interfering Substances The presence of high concentrations of inorganic phosphate can affect 2,3-DPG levels.[13] Ensure the buffer composition is consistent across all samples.
Incomplete Enzymatic Reaction in Assay If using an enzymatic assay for 2,3-DPG, ensure the reaction goes to completion for accurate quantification. This may involve optimizing enzyme concentrations and incubation times.

Detailed Experimental Protocols

Pyruvate Kinase (PK) Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from standard colorimetric and fluorometric methods.[14][15][16]

Principle: The pyruvate produced by PK is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm.

Materials:

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Plate reader with absorbance or fluorescence capabilities

  • PK Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Substrate Mix: Phosphoenolpyruvate (PEP) and ADP

  • Enzyme Mix: Lactate Dehydrogenase (LDH)

  • NADH

  • This compound solution at various concentrations

  • Cell lysate or purified enzyme

Procedure:

  • Sample Preparation: Prepare cell lysates by homogenizing cells in 4 volumes of cold PK Assay Buffer. Centrifuge to remove debris.

  • Reaction Mix Preparation: For each reaction, prepare a master mix containing PK Assay Buffer, Substrate Mix, Enzyme Mix, and NADH.

  • Assay Execution:

    • Add your cell lysate or purified enzyme to the wells of the 96-well plate.

    • Add the desired concentration of this compound or vehicle control.

    • Initiate the reaction by adding the Reaction Mix.

  • Measurement: Immediately measure the absorbance at 340 nm (or fluorescence at Ex/Em = 340/450 nm) kinetically over a period of 10-20 minutes.

  • Calculation: Calculate the rate of NADH consumption (decrease in absorbance over time). The PK activity is proportional to this rate.

Intracellular ATP Quantification Assay (Luminescence-Based)

This protocol is based on commonly used commercial ATP assay kits.[3][17]

Principle: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the ATP concentration.

Materials:

  • 96-well white, opaque plate

  • Luminometer

  • ATP Assay Buffer

  • ATP Releasing Agent (Lysis Buffer)

  • Luciferase/Luciferin Substrate Solution

  • Red blood cell samples treated with this compound or vehicle

Procedure:

  • Sample Preparation: Wash red blood cells with PBS. Lyse the cells using the ATP Releasing Agent.

  • Assay Execution:

    • Add the cell lysate to the wells of the 96-well plate.

    • Add the Luciferase/Luciferin Substrate Solution to each well.

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Quantification: Determine ATP concentration by comparing the luminescence of the samples to a standard curve generated with known concentrations of ATP.

2,3-Diphosphoglycerate (2,3-DPG) Assay (Enzymatic Method)

This protocol is based on established enzymatic methods for 2,3-DPG quantification.[10][11]

Principle: 2,3-DPG is hydrolyzed to 3-phosphoglycerate (3-PG). 3-PG is then used in a series of enzymatic reactions that lead to the oxidation of NADH, which is measured as a decrease in absorbance at 340 nm.

Materials:

  • 96-well clear plate

  • Spectrophotometer

  • Reaction Buffer (e.g., Tris buffer, pH 7.5)

  • Enzyme Mix (containing phosphoglycerate mutase, enolase, pyruvate kinase, and lactate dehydrogenase)

  • NADH, ATP, and PEP

  • Deproteinized red blood cell extracts

Procedure:

  • Sample Preparation: Lyse red blood cells and deproteinize the lysate (e.g., with trichloroacetic acid followed by neutralization).

  • Assay Execution:

    • Add the deproteinized sample to the wells.

    • Add the Reaction Buffer and other necessary reagents (NADH, ATP, PEP).

    • Initiate the reaction by adding the Enzyme Mix.

  • Measurement: Measure the absorbance at 340 nm at the beginning of the reaction and after the reaction has gone to completion (approximately 30-60 minutes).

  • Calculation: The change in absorbance is proportional to the amount of 2,3-DPG in the sample. Calculate the concentration based on a standard curve.

Experimental Workflow for Assessing this compound's Effects:

G start Prepare Red Blood Cell Samples treat Treat with this compound (and Vehicle Control) start->treat lyse Lyse Cells and Prepare Extracts treat->lyse pk_assay PK Activity Assay lyse->pk_assay atp_assay ATP Quantification lyse->atp_assay dpg_assay 2,3-DPG Assay lyse->dpg_assay analyze Analyze and Compare Data pk_assay->analyze atp_assay->analyze dpg_assay->analyze end Conclusion on this compound Efficacy analyze->end

Caption: A typical experimental workflow for evaluating this compound.

References

Navigating the Translational Gap: A Technical Support Center for Tebapivat Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address potential challenges in translating preclinical data of the pyruvate kinase (PK) activator, Tebapivat (AG-946), to clinical applications. The information is presented in a question-and-answer format to directly tackle specific issues that may arise during experimentation and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound based on preclinical and clinical findings?

A1: this compound is an oral, allosteric activator of the pyruvate kinase (PK) enzyme, which plays a crucial role in the final step of glycolysis. In red blood cells (RBCs), this activation leads to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).[1][2] This dual effect is believed to improve RBC health and function.[1][3]

Troubleshooting Guides

Discrepancies Between Preclinical and Clinical Efficacy

Q2: We are observing a significant increase in ATP levels and a decrease in 2,3-DPG in our ex vivo studies with RBCs from sickle cell disease (SCD) patients treated with this compound, but the corresponding hemoglobin response in early clinical trials appears more variable. What could be causing this discrepancy?

A2: This is a common challenge in translating in vitro and ex vivo findings to clinical outcomes. Several factors could contribute to this observation:

  • Complexity of In Vivo Biology: Ex vivo studies on isolated RBCs provide a clean system to evaluate the direct pharmacodynamic effects of this compound. However, they do not fully recapitulate the complex in vivo environment, which includes factors like drug metabolism, distribution, patient-specific disease pathology, and interactions with other cell types.[4][5]

  • Patient Heterogeneity: Clinical trial populations are inherently more heterogeneous than curated sets of ex vivo samples.[5] Genetic modifiers, disease severity, and co-morbidities can all influence the clinical response to this compound.

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Relationship: The optimal drug concentration and exposure time required to elicit a sustained hemoglobin response in patients may differ from the concentrations used in short-term ex vivo experiments.[6]

Troubleshooting Steps:

  • Review Dosing in Clinical Trials: Compare the concentrations of this compound used in your ex vivo experiments with the plasma concentrations observed in clinical trials to assess if the exposure is comparable.

  • Stratify Clinical Data: If possible, analyze clinical data by subgroups based on disease severity or genetic markers to identify populations that may be more responsive.

  • Consider Longer-Term Ex Vivo Studies: Design experiments that mimic more prolonged exposure to this compound to better reflect the continuous dosing in a clinical setting.

Predicting Clinical Safety from Preclinical Models

Q3: Our preclinical animal models for this compound showed a favorable safety profile. However, we are cautious about potential off-target effects in human clinical trials. What are the key considerations?

A3: While preclinical animal studies are essential for initial safety assessment, they do not always perfectly predict human toxicity.[7] Key considerations when translating safety data include:

  • Species-Specific Metabolism: The way that this compound is metabolized can differ between animal species and humans, potentially leading to different safety profiles.

  • Immune System Differences: Animal models may not fully replicate the human immune response to a new drug.[4]

  • Disease-Specific Toxicities: The underlying disease in patients (e.g., SCD or myelodysplastic syndromes) can create a different physiological context that may unmask toxicities not seen in healthy animal models.

Troubleshooting and Mitigation Strategies:

  • Comprehensive In Vitro Profiling: Conduct extensive in vitro screening of this compound against a broad panel of human receptors and enzymes to identify potential off-target interactions.

  • Careful Dose Escalation in Phase 1: A well-designed Phase 1 clinical trial with careful dose escalation and thorough safety monitoring is critical to identifying a safe dose range in humans.[8]

  • Monitor for Adverse Events Seen with Similar Drugs: Be aware of the adverse event profile of other PK activators, such as mitapivat, as some effects may be class-related.[8]

Data Presentation

Table 1: Summary of this compound Preclinical Data (Ex Vivo Studies)

ParameterDisease ModelKey FindingsReference
PKR Activity & StabilitySCD Patient RBCsIncreased PKR activity and thermostability[1]
ATP LevelsMDS Patient RBCsIncreased ATP levels[3]
2,3-DPG LevelsSCD Patient RBCsDecreased 2,3-DPG levels[1]
RBC HydrationMDS Patient RBCsImproved RBC hydration[3]
SicklingSCD Patient RBCsReduced sickling tendency[1]

Table 2: Summary of this compound Clinical Data

IndicationPhaseKey Endpoints & FindingsReference
Sickle Cell Disease (SCD)Phase 1Increased ATP, decreased 2,3-DPG, improvements in markers of hemolysis and erythropoiesis.[8]
Lower-Risk Myelodysplastic Syndromes (LR-MDS)Phase 2a40% of low transfusion burden patients achieved transfusion independence; one patient achieved a hemoglobin response.

Experimental Protocols

Protocol 1: Ex Vivo Treatment of RBCs with this compound

This protocol is a generalized representation based on published methodologies.[1][3]

  • Sample Collection: Obtain whole blood samples from patients with SCD or MDS.

  • RBC Isolation: Deplete the buffy coat to isolate red blood cells.

  • Incubation: Incubate the isolated RBCs in the presence of varying concentrations of this compound (or a vehicle control like DMSO) for 16-24 hours at 37°C.

  • Pharmacodynamic Analysis:

    • Measure PKR activity and thermostability using established enzymatic assays.

    • Quantify ATP and 2,3-DPG levels using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Assess RBC sickling for SCD samples using oxygen gradient ektacytometry.

    • Evaluate RBC hydration for MDS samples using osmotic gradient ektacytometry.

Mandatory Visualizations

Tebapivat_Mechanism_of_Action This compound This compound PKR Pyruvate Kinase (PKR) This compound->PKR activates Glycolysis Glycolysis PKR->Glycolysis catalyzes final step PEP Phosphoenolpyruvate DPG_Reduction Decreased 2,3-DPG Glycolysis->DPG_Reduction shifts pathway Pyruvate Pyruvate PEP->Pyruvate via PKR ATP_Production Increased ATP Production Pyruvate->ATP_Production RBC_Health Improved RBC Health & Function ATP_Production->RBC_Health DPG_Reduction->RBC_Health

Caption: Mechanism of action of this compound in red blood cells.

Preclinical_to_Clinical_Workflow cluster_preclinical Preclinical Stage cluster_clinical Clinical Stage cluster_challenges Translational Challenges Ex_Vivo_Studies Ex Vivo Studies (Human RBCs) Phase_1 Phase 1 Trials (Safety & PK/PD in Humans) Ex_Vivo_Studies->Phase_1 Informs initial dose selection Efficacy_Variability Efficacy Variability Ex_Vivo_Studies->Efficacy_Variability Animal_Models Animal Models (e.g., Mouse) Animal_Models->Phase_1 Provides initial safety data Safety_Prediction Safety Prediction Animal_Models->Safety_Prediction Phase_2 Phase 2 Trials (Efficacy & Dosing) Phase_1->Phase_2 Determines safe dose range PK_PD_Discordance PK/PD Differences Phase_1->PK_PD_Discordance Phase_3 Phase 3 Trials (Pivotal Efficacy & Safety) Phase_2->Phase_3 Establishes proof-of-concept

Caption: this compound's preclinical to clinical translation workflow and challenges.

References

Navigating Tebapivat Protocols: A Technical Guide for Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for adapting Tebapivat (also known as AG-946) experimental protocols across various cell lines. This compound is a potent, oral, allosteric activator of pyruvate kinase (PK), a key enzyme in glycolysis. It has shown therapeutic potential in treating hemolytic anemias such as sickle cell disease and lower-risk myelodysplastic syndromes (LR-MDS) by increasing ATP levels and reducing 2,3-diphosphoglycerate (2,3-DPG) in red blood cells.[1][2] This guide offers detailed methodologies, troubleshooting advice, and frequently asked questions to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an allosteric activator of both the red blood cell-specific (PKR) and the M2 (PKM2) isoforms of pyruvate kinase.[3] Pyruvate kinase catalyzes the final step in glycolysis, converting phosphoenolpyruvate (PEP) to pyruvate while generating ATP. By activating PK, this compound enhances glycolytic activity, leading to increased production of ATP and decreased levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[2] This is particularly beneficial in red blood cells, where higher ATP levels improve membrane integrity and function, and lower 2,3-DPG levels increase hemoglobin's affinity for oxygen.

Q2: What is the recommended solvent for this compound for in vitro experiments?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[2][4] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the cell culture medium to the final desired concentration.

Q3: What is a safe final concentration of DMSO to use in cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines.[5][6] However, some robust cell lines may tolerate up to 0.5% DMSO.[5] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for this compound) to account for any effects of the solvent itself.

Q4: What is a good starting concentration range for this compound in a new cell line?

Based on ex vivo studies with red blood cells, a starting concentration range of 1 µM to 50 µM is recommended.[2] For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for the specific cell line and experimental endpoint.

Q5: How long should I incubate cells with this compound?

Incubation times can vary significantly depending on the cell type and the assay being performed. For ex vivo treatment of red blood cells, incubation times of 20-24 hours have been reported to be effective.[2] For adherent cell lines, a similar incubation period can be a good starting point for assays measuring changes in metabolic activity or cell viability. Shorter incubation times may be sufficient for signaling pathway studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Cell Toxicity or Unexpected Cell Death 1. This compound concentration is too high for the specific cell line. 2. Final DMSO concentration is toxic. 3. Off-target effects of this compound in the chosen cell line.1. Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 value. 2. Ensure the final DMSO concentration is ≤ 0.1%. Include a DMSO-only vehicle control. 3. Review literature for known off-target effects of pyruvate kinase activators in your cell type. Consider using a different cell line if the issue persists.
Inconsistent or Non-Reproducible Results 1. Inconsistent cell seeding density. 2. Variability in this compound stock solution preparation or dilution. 3. Cell line passage number is too high, leading to genetic drift and altered metabolism.1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density for all experiments. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Use cells within a consistent and low passage number range.
Low or No Observable Effect of this compound 1. The cell line may not express the PKM2 isoform or has very low PK activity. 2. The this compound concentration is too low. 3. The incubation time is too short to induce a measurable change.1. Verify the expression of PKM2 in your cell line via Western blot or qPCR. 2. Increase the concentration of this compound based on a dose-response curve. 3. Extend the incubation time and perform a time-course experiment.
Precipitation of this compound in Culture Medium 1. Poor solubility of this compound at the final concentration. 2. Interaction with components in the serum or medium.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but not toxic. Prepare the final dilution in pre-warmed medium and mix thoroughly immediately before adding to the cells. 2. Consider reducing the serum concentration during the treatment period if compatible with cell health.

Experimental Protocols & Data

Recommended Starting Concentrations for this compound (AG-946)

The following table summarizes recommended starting concentrations for this compound based on published ex vivo studies. Researchers should optimize these concentrations for their specific cell lines and experimental conditions.

Cell Type Recommended Concentration Range Incubation Time Reference
Human Red Blood Cells (from Sickle Cell Disease Patients)1 µM - 50 µM20 - 24 hours[2]
Human Red Blood Cells (from LR-MDS Patients)Not specified, but shown to have in vitro effectNot specified[1][7]
Detailed Methodologies

1. Pyruvate Kinase (PK) Activity Assay

This protocol is adapted from commercially available colorimetric pyruvate kinase assay kits.

  • Principle: The assay measures the formation of pyruvate. Pyruvate is oxidized, and the resulting hydrogen peroxide reacts with a probe to produce a colored product, which can be measured by absorbance at 570 nm.

  • Materials:

    • This compound stock solution (in DMSO)

    • Cell lysis buffer

    • Pyruvate kinase assay buffer

    • ADP, substrate mix, cofactor mix, and enzyme mix (from a commercial kit)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Cell Treatment: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for the desired incubation time.

    • Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the assay kit's instructions.

    • Assay Reaction: Prepare the reaction mixture containing assay buffer, ADP, substrate mix, cofactor mix, and enzyme mix. Add the reaction mixture to each well containing the cell lysate.

    • Measurement: Incubate the plate at room temperature for 20 minutes, protected from light. Measure the absorbance at 570 nm at 0 minutes and 20 minutes.

    • Calculation: Calculate the PK activity based on the change in absorbance over time, normalized to the protein concentration of the cell lysate.

2. Intracellular ATP Measurement Assay

This protocol is based on a luciferase-based ATP detection assay.

  • Principle: The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light produced is directly proportional to the amount of ATP present.[8]

  • Materials:

    • This compound stock solution (in DMSO)

    • White, opaque 96-well microplate

    • ATP detection reagent (containing luciferase and luciferin)

    • Luminometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with this compound as described for the PK activity assay.

    • Cell Lysis and ATP Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the ATP detection reagent to each well, which will lyse the cells and initiate the luminescent reaction.

    • Measurement: Mix the contents of the wells by gentle shaking and measure the luminescence using a luminometer.

    • Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the relative change in intracellular ATP levels.

Visualizations

Tebapivat_Mechanism_of_Action cluster_glycolysis Glycolysis Pathway PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PKR/PKM2) ADP ADP ATP ATP This compound This compound (AG-946) This compound->PEP Activates

Caption: Mechanism of action of this compound as a pyruvate kinase activator.

Experimental_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding treatment Treat cells with this compound and controls cell_seeding->treatment incubation Incubate for the desired time treatment->incubation assay Perform desired assay (e.g., PK activity, ATP measurement) incubation->assay data_analysis Analyze and interpret data assay->data_analysis end End data_analysis->end Troubleshooting_Flowchart start Unexpected Experimental Outcome check_toxicity High Cell Toxicity? start->check_toxicity check_effect No/Low Effect? check_toxicity->check_effect No dose_response Perform dose-response curve check_toxicity->dose_response Yes check_reproducibility Inconsistent Results? check_effect->check_reproducibility No check_pk_expression Confirm PKM2 expression in cell line check_effect->check_pk_expression Yes optimize_seeding Optimize cell seeding density check_reproducibility->optimize_seeding Yes check_dmso Verify final DMSO concentration (≤ 0.1%) dose_response->check_dmso increase_concentration Increase this compound concentration check_pk_expression->increase_concentration validate_stock Validate this compound stock solution optimize_seeding->validate_stock

References

Technical Support Center: Refinement of Analytical Techniques for Tebipenem Pivoxil Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical techniques for Tebipenem Pivoxil and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is Tebipenem Pivoxil and how is it metabolized?

A1: Tebipenem Pivoxil (TBPM-PI) is an oral prodrug of the carbapenem antibiotic, tebipenem (TBP)[1][2][3]. After oral administration, it is rapidly absorbed and converted to its active form, tebipenem, by esterases in the intestinal mucosa[4]. The major circulating components in plasma are the active moiety tebipenem (TBP) and an inactive ring-opened metabolite, LJC 11562[1][2][3]. Several other minor metabolites are found in urine and feces[1][2][3].

Q2: What is the most common analytical technique for quantifying Tebipenem and its metabolites?

A2: The most common and recommended technique is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS)[1][5][6][7]. This method offers high sensitivity and selectivity for the quantification of Tebipenem and its metabolites in complex biological matrices such as plasma, blood, and urine[1][5][6][7]. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) has also been utilized for stability studies[8][9].

Q3: What are the key challenges in the analysis of Tebipenem and its metabolites?

A3: Key challenges include:

  • Analyte Stability: The β-lactam ring in carbapenems like tebipenem is susceptible to degradation. Proper sample handling and storage are crucial to prevent the formation of the inactive ring-opened metabolite before analysis[9].

  • Matrix Effects: Biological matrices can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and precision.

  • Chromatographic Resolution: Separating the parent drug, its active metabolite, and various other metabolites and isomers from endogenous matrix components requires a well-optimized chromatographic method.

  • Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, necessitating highly sensitive analytical methods[10].

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Tebipenem and its metabolites.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination/Degradation - Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). - If flushing does not resolve the issue, consider replacing the column.
Inappropriate Injection Solvent - Ensure the injection solvent is weaker than or matches the initial mobile phase composition to avoid peak distortion.
Secondary Interactions with Column Silanols - Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.
Column Overload - Reduce the injection volume or dilute the sample.
Issue 2: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Steps
Analyte Degradation - Ensure samples are collected and stored under appropriate conditions (e.g., on ice, frozen at -80°C). - Use a stabilizing agent like 3-morpholinopropanesulfonic acid (MOPS) in the sample preparation process[1].
Ion Suppression from Matrix Effects - Optimize the sample preparation method to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation). - Adjust the chromatographic method to separate the analytes from the interfering components.
Suboptimal Mass Spectrometer Settings - Tune the mass spectrometer for the specific m/z transitions of Tebipenem and its metabolites. - Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
Issue 3: High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or Solvents - Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. - Filter all mobile phases before use.
Contamination from Sample Preparation - Use high-quality extraction cartridges and solvents. - Ensure all labware is clean.
Carryover from Previous Injections - Implement a robust needle wash protocol in the autosampler method. - Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is adapted from a validated UPLC-MS/MS method for the determination of tebipenem in human plasma[1].

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Stabilizer Addition: To a 100 µL aliquot of plasma, add an equal volume of 50 mM 3-morpholinopropanesulfonic acid (MOPS, pH 7.0) to stabilize the analyte.

  • Protein Precipitation: Add 400 µL of acetonitrile (containing the internal standard) to the plasma-MOPS mixture.

  • Vortexing: Vortex the mixture for 5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Method for Tebipenem Quantification

The following is a representative UPLC-MS/MS method based on published literature[1][5][11].

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[1][5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Tebipenem: m/z 384.1 → 141.1

    • LJC 11562: To be determined based on its structure

    • Internal Standard (e.g., Tebipenem-d4): m/z 388.1 → 141.1

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated analytical methods for Tebipenem.

Table 1: Linearity and Sensitivity of UPLC-MS/MS Methods for Tebipenem

Matrix Linearity Range (µg/mL) Lower Limit of Quantification (LLOQ) (µg/mL) Reference
Human Plasma0.1 - 200.1[1][5]
Human Whole Blood0.0072 (lower limit)<0.0072[6]

Table 2: Accuracy and Precision of a Validated UPLC-MS/MS Method for Tebipenem in Human Plasma[1][5]

QC Level Concentration (µg/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%RE)
LLOQ0.1< 3.81< 3.81± 8.56
Low0.3< 3.81< 3.81± 8.56
Medium8< 3.81< 3.81± 8.56
High16< 3.81< 3.81± 8.56

Table 3: Stability of Tebipenem in Human Plasma[1]

Storage Condition Duration Stability (% of Initial Concentration)
Room Temperature (25°C)4 hours91.11 - 106.33
-20°C3 days91.11 - 106.33
-80°C30 days91.11 - 106.33
Freeze-Thaw Cycles (-80°C)5 cycles91.11 - 106.33
Processed Samples in Autosampler (8°C)24 hours91.11 - 106.33

Visualizations

metabolic_pathway TBPM_PI Tebipenem Pivoxil (Prodrug) TBP Tebipenem (TBP) (Active Moiety) TBPM_PI->TBP Intestinal Esterases LJC LJC 11562 (Inactive, Ring-Opened) TBP->LJC Hydrolysis (β-lactam ring cleavage) Minor Other Minor Metabolites TBP->Minor

Caption: Metabolic pathway of Tebipenem Pivoxil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sp1 Plasma Sample Collection sp2 Addition of Stabilizer (MOPS) sp1->sp2 sp3 Protein Precipitation (Acetonitrile + IS) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 a1 Injection into UPLC sp6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI+, MRM) a2->a3 a4 Data Acquisition and Processing a3->a4

Caption: Experimental workflow for Tebipenem analysis.

References

Technical Support Center: Troubleshooting Tebapivat In Vitro Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Tebapivat. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address potential resistance mechanisms that may arise during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an allosteric activator of the pyruvate kinase (PK) enzyme, with activity towards both the red blood cell isoform (PKR) and the M2 isoform (PKM2). By activating pyruvate kinase, this compound enhances the final step of glycolysis, leading to increased ATP production. This is particularly relevant in cells with impaired glycolytic function, such as red blood cells in certain hemolytic anemias.

Q2: We are observing a decrease in sensitivity to this compound in our cell line over time. What are the potential mechanisms of acquired resistance?

While specific in vitro resistance mechanisms to this compound have not been extensively documented, several plausible biological mechanisms could lead to decreased sensitivity. These can be broadly categorized as:

  • Target-based alterations:

    • Mutations in the PKLR or PKM gene affecting the this compound binding site or the allosteric regulation of the enzyme.

    • Changes in the expression levels of PK isoforms, potentially shifting the balance towards a less this compound-sensitive isoform.

  • Cellular metabolic reprogramming:

    • Upregulation of compensatory metabolic pathways to maintain ATP levels, bypassing the reliance on glycolysis.

    • Alterations in the levels of endogenous allosteric regulators of pyruvate kinase that may compete with or counteract the effect of this compound.

  • Increased drug efflux:

    • Overexpression of ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]

Q3: Our cells are showing a resistant phenotype. What are the initial steps we should take to investigate this?

If you suspect in vitro resistance, a systematic approach is recommended:

  • Confirm the resistant phenotype: Perform a dose-response curve with this compound to confirm a rightward shift in the IC50 value compared to the parental, sensitive cell line.

  • Sequence the target: Analyze the coding sequence of the PKLR and PKM genes in your resistant cell line to identify any potential mutations.

  • Assess PK expression: Quantify the mRNA and protein levels of PKR and PKM2 to check for any significant changes in expression.

  • Measure pyruvate kinase activity: Directly measure the enzymatic activity of pyruvate kinase in cell lysates in the presence and absence of this compound.

  • Evaluate drug efflux: Use known inhibitors of ABC transporters in combination with this compound to see if sensitivity can be restored.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
  • Possible Cause 1: Selection of a resistant subpopulation.

    • Troubleshooting:

      • Perform single-cell cloning of the resistant population to isolate and characterize individual clones.

      • Compare the IC50 values of the isolated clones to the parental line.

      • Characterize the most resistant clones for the potential resistance mechanisms outlined in the FAQs.

  • Possible Cause 2: Adaptation of cellular metabolism.

    • Troubleshooting:

      • Perform metabolic profiling (e.g., Seahorse assay, metabolomics) to compare the metabolic state of the resistant and sensitive cells.

      • Investigate key metabolic pathways that might be compensating for enhanced glycolysis, such as oxidative phosphorylation or the pentose phosphate pathway.

Issue 2: Inconsistent results in this compound sensitivity assays.
  • Possible Cause 1: Variability in cell culture conditions.

    • Troubleshooting:

      • Ensure consistent cell passage number, confluency, and media composition for all experiments.

      • Regularly test for mycoplasma contamination, which can alter cellular metabolism.

  • Possible Cause 2: Degradation or instability of this compound.

    • Troubleshooting:

      • Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions.

      • Perform a quality control check of the compound if degradation is suspected.

Data Presentation

Consistent and clear data presentation is crucial for interpreting your results. Below are template tables to help you organize your findings when investigating this compound resistance.

Table 1: this compound Dose-Response in Sensitive vs. Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance (Resistant IC50 / Sensitive IC50)
Parental (Sensitive)1.0
Resistant Clone 1
Resistant Clone 2

Table 2: Pyruvate Kinase Expression and Activity

Cell LinePKR mRNA (relative expression)PKM2 mRNA (relative expression)Total PK Activity (mU/mg protein)Fold change in PK activity with this compound
Parental (Sensitive)1.01.0
Resistant Clone 1
Resistant Clone 2

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration determined by the cell line's doubling time (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Protocol 2: Assessment of ABC Transporter Activity
  • Cell Treatment: Pre-incubate the cells with a known ABC transporter inhibitor (e.g., verapamil for P-glycoprotein) for 1-2 hours.

  • Co-treatment: Add this compound at various concentrations in the continued presence of the ABC transporter inhibitor.

  • IC50 Determination: Follow the steps outlined in Protocol 1 to determine the IC50 of this compound in the presence of the efflux pump inhibitor.

  • Analysis: A significant leftward shift in the IC50 curve in the presence of the inhibitor suggests the involvement of drug efflux in the resistance phenotype.

Visualizations

This compound's Mechanism of Action and Potential Resistance Pathways

Tebapivat_MoA_Resistance cluster_moa This compound Mechanism of Action cluster_resistance Potential Resistance Mechanisms This compound This compound PK Pyruvate Kinase (PKR/PKM2) This compound->PK Activates Glycolysis Glycolysis PK->Glycolysis Enhances final step ATP Increased ATP Glycolysis->ATP PK_mutation PK Mutation/Altered Expression PK_mutation->PK Reduces binding/activation Metabolic_Reprogramming Metabolic Reprogramming Metabolic_Reprogramming->ATP Compensatory ATP Production Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->this compound Reduces intracellular concentration

Caption: this compound action and potential resistance pathways.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow start Observation of Decreased Sensitivity confirm_phenotype Confirm Resistance (IC50 Shift) start->confirm_phenotype characterization Characterize Resistance Mechanisms confirm_phenotype->characterization target_analysis Target Analysis (Sequencing, Expression) characterization->target_analysis functional_assays Functional Assays (PK Activity, Metabolism) characterization->functional_assays efflux_assays Drug Efflux Assays characterization->efflux_assays data_integration Integrate Data and Conclude Mechanism target_analysis->data_integration functional_assays->data_integration efflux_assays->data_integration

Caption: Workflow for investigating this compound resistance.

References

Validation & Comparative

A Comparative Analysis of Tebapivat and Other Pyruvate Kinase (PKR) Activators for Hematological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Tebapivat (AG-946) with other prominent Pyruvate Kinase (PKR) activators, Mitapivat (AG-348) and Etavopivat (FT-4202). The information is compiled from publicly available clinical trial data and is intended to serve as a resource for researchers and professionals in the field of drug development for hematological disorders.

Pyruvate kinase activators are a novel class of therapeutic agents that target the underlying metabolic defects in various red blood cell disorders. By allosterically activating the PKR enzyme, these molecules enhance the glycolytic pathway, leading to an increase in adenosine triphosphate (ATP) and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels. This dual action improves red blood cell health, reduces hemolysis, and corrects anemia.

Efficacy Comparison of PKR Activators

The following table summarizes the key efficacy data from clinical trials of this compound, Mitapivat, and Etavopivat in patients with sickle cell disease (SCD). It is important to note that these data are from separate studies and not from head-to-head trials, which may limit direct comparability.

PKR Activator Trade Name (if applicable) Indication in Study Dosage Mean Hemoglobin (Hb) Change from Baseline Mean ATP Change from Baseline Mean 2,3-DPG Change from Baseline Clinical Trial Identifier
This compound (AG-946) -Sickle Cell Disease2 mg and 5 mg once daily1.2 g/dL (2 mg cohort) and 1.9 g/dL (5 mg cohort) at Day 2846.3% increase (2 mg cohort) and 67.8% increase (5 mg cohort) at Day 2820.91% reduction (2 mg cohort) and 29.44% reduction (5 mg cohort) at Day 28NCT04536792
Mitapivat (AG-348) Pyrukynd®Sickle Cell Disease50 mg twice daily1.2 g/dLDose-dependent increases observedDose-dependent decreases observedNCT04000165[1][2][3]
Etavopivat (FT-4202) -Sickle Cell Disease400 mg once dailyMean maximal increase of 1.6 g/dL over 12 weeksSustained increases observed over 12 weeksSustained decreases observed over 12 weeksPhase 1 data[4][5]

Mechanism of Action: The PKR Signaling Pathway

PKR activators exert their therapeutic effects by modulating the final, rate-limiting step of glycolysis in red blood cells. The diagram below illustrates the signaling pathway.

cluster_glycolysis Glycolytic Pathway cluster_activator PKR Activator Action cluster_effects Downstream Effects Phosphoenolpyruvate Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate PKR 2,3-DPG 2,3-DPG ATP ATP PKR_Activator This compound / Mitapivat / Etavopivat PKR PKR PKR_Activator->PKR Allosteric Activation Increased_ATP Increased ATP PKR->Increased_ATP Decreased_2,3_DPG Decreased 2,3-DPG PKR->Decreased_2,3_DPG Improved_RBC_Health Improved RBC Health (Membrane integrity, reduced hemolysis) Increased_ATP->Improved_RBC_Health Increased_Hb_O2_Affinity Increased Hb-O2 Affinity Decreased_2,3_DPG->Increased_Hb_O2_Affinity Reduced_Sickling Reduced Sickling Increased_Hb_O2_Affinity->Reduced_Sickling

Caption: Mechanism of action of PKR activators in red blood cells.

Experimental Protocols

The following sections outline the general methodologies used to assess the efficacy of PKR activators.

Pyruvate Kinase (PKR) Enzymatic Assay

This assay measures the ability of a compound to directly activate the PKR enzyme.

Principle: The activity of pyruvate kinase is determined by a coupled enzyme assay. The pyruvate produced by PKR is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant human PKR enzyme

  • Test compounds (e.g., this compound)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP)

  • Coupling enzyme: Lactate dehydrogenase (LDH)

  • NADH

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the purified PKR enzyme to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • The rate of NADH oxidation is proportional to the PKR activity.

  • Calculate the fold activation by the test compound compared to a vehicle control.

Cellular Assays for ATP and 2,3-DPG Levels

These assays are performed on red blood cells (RBCs) to determine the effect of PKR activators on key metabolic products.

Principle: ATP and 2,3-DPG levels are quantified in RBC lysates using commercially available assay kits or through liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Whole blood samples from healthy donors or patients

  • Test compounds (e.g., this compound)

  • RBC lysis buffer

  • Commercial ATP and 2,3-DPG assay kits (e.g., colorimetric or fluorometric) or LC-MS instrumentation

  • Microplate reader or LC-MS system

Procedure:

  • Isolate RBCs from whole blood by centrifugation.

  • Incubate the RBCs with the test compound or vehicle control for a specified period.

  • Lyse the RBCs to release intracellular contents.

  • Measure ATP and 2,3-DPG concentrations in the lysates according to the manufacturer's instructions for the assay kits or by a validated LC-MS method.

  • Normalize the results to the hemoglobin concentration of the lysate.

  • Compare the levels of ATP and 2,3-DPG in compound-treated cells to the vehicle-treated control.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a novel PKR activator.

Start Start Enzymatic_Assay Enzymatic Assay (PKR Activation) Start->Enzymatic_Assay Cellular_Assays Cellular Assays (ATP, 2,3-DPG in RBCs) Enzymatic_Assay->Cellular_Assays Preclinical_Models Preclinical Animal Models (Efficacy & Safety) Cellular_Assays->Preclinical_Models Phase_1 Phase 1 Clinical Trial (Safety & PK/PD in Healthy Volunteers) Preclinical_Models->Phase_1 Phase_2 Phase 2 Clinical Trial (Efficacy & Dose-Ranging in Patients) Phase_1->Phase_2 Phase_3 Phase 3 Clinical Trial (Pivotal Efficacy & Safety) Phase_2->Phase_3 Regulatory_Approval Regulatory Approval Phase_3->Regulatory_Approval PKR_Activator PKR Activator Administration PKR_Activation Increased PKR Enzyme Activity PKR_Activator->PKR_Activation Metabolic_Shift Shift in Glycolytic Pathway PKR_Activation->Metabolic_Shift ATP_Increase Increased Intracellular ATP Metabolic_Shift->ATP_Increase 2,3_DPG_Decrease Decreased Intracellular 2,3-DPG Metabolic_Shift->2,3_DPG_Decrease RBC_Stabilization RBC Membrane Stabilization & Reduced Hemolysis ATP_Increase->RBC_Stabilization O2_Affinity_Increase Increased Hemoglobin-Oxygen Affinity 2,3_DPG_Decrease->O2_Affinity_Increase Improved_Anemia Improvement in Anemia RBC_Stabilization->Improved_Anemia Reduced_Pathophysiology Reduced Disease-Specific Pathophysiology (e.g., Sickling) O2_Affinity_Increase->Reduced_Pathophysiology Clinical_Benefit Clinical Benefit for Patient Improved_Anemia->Clinical_Benefit Reduced_Pathophysiology->Clinical_Benefit

References

A Head-to-Head Comparison of Tebapivat and Mitapivat: Novel Pyruvate Kinase Activators for Hemolytic Anemias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebapivat (AG-946) and mitapivat (Pyrukynd®) are orally administered, allosteric activators of the pyruvate kinase (PK) enzyme, a critical regulator of glycolysis in red blood cells. Developed by Agios Pharmaceuticals, these agents represent a promising therapeutic strategy for various hemolytic anemias characterized by impaired red blood cell energy metabolism. Mitapivat is approved for the treatment of pyruvate kinase deficiency and is under investigation for other conditions such as sickle cell disease (SCD) and thalassemia.[1] this compound is an investigational drug in earlier stages of clinical development, also targeting hemolytic anemias, including SCD and myelodysplastic syndromes (MDS).[2][3] This guide provides a comprehensive head-to-head comparison of this compound and mitapivat, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: Activating the Final Step of Glycolysis

Both this compound and mitapivat are small molecule activators of the red blood cell-specific isoform of pyruvate kinase (PKR). By binding to an allosteric site on the PKR enzyme, they induce a conformational change that enhances its activity. This leads to an increased conversion of phosphoenolpyruvate (PEP) to pyruvate, the final step in glycolysis. The primary downstream effects of PKR activation are an increase in adenosine triphosphate (ATP) production and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels.[4]

Increased ATP levels improve red blood cell membrane integrity and overall function, leading to reduced hemolysis.[5] Decreased 2,3-DPG levels lead to an increase in hemoglobin's affinity for oxygen, which can be particularly beneficial in conditions like sickle cell disease by reducing the propensity for hemoglobin S polymerization and subsequent red blood cell sickling.[5]

Signaling Pathway of Pyruvate Kinase Activators cluster_RBC Red Blood Cell cluster_outcomes Cellular & Clinical Outcomes PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Glycolysis PKR Pyruvate Kinase (PKR) ATP ATP PKR->ATP Production TwoThreeDPG 2,3-DPG PKR->TwoThreeDPG Reduction Membrane Improved RBC Membrane Integrity ATP->Membrane Oxygen Increased Oxygen Affinity TwoThreeDPG->Oxygen Drug This compound / Mitapivat Drug->PKR Allosteric Activation Hemolysis Reduced Hemolysis Membrane->Hemolysis Sickling Reduced Sickling (in SCD) Oxygen->Sickling

Mechanism of action for this compound and Mitapivat.

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical trials of this compound and mitapivat. It is important to note that this data is not from direct head-to-head trials and that patient populations and study designs may differ.

Table 1: this compound Clinical Trial Data in Sickle Cell Disease (Phase 1)[5][6]
Parameter2 mg Once Daily (n=8)5 mg Once Daily (n=8)
Mean Change in Hemoglobin (g/dL) at Day 28 1.2 (SD: 0.41)1.9 (SD: 0.69)
Mean % Increase in ATP from Baseline at Day 28 46.3% (SD: 29.08)67.8% (SD: 30.92)
Mean % Reduction in 2,3-DPG from Baseline at Day 28 20.91% (SD: 7.10)29.44% (SD: 12.67)
Table 2: Mitapivat Clinical Trial Data in Sickle Cell Disease (RISE UP Study - Phase 2)[7][8][9]
Parameter50 mg Twice Daily (n=26)100 mg Twice Daily (n=26)Placebo (n=27)
Hemoglobin Response Rate* (%) 46.2%50.0%3.7%
Annualized Rate of Sickle Cell Pain Crises 0.830.511.71

*Hemoglobin response defined as an increase of ≥1.0 g/dL in average hemoglobin concentration from Week 10 through Week 12 compared with baseline.

Table 3: this compound Clinical Trial Data in Myelodysplastic Syndromes (Phase 2a)[10][11][12]
ParameterThis compound 5 mg Once Daily
Transfusion Independence* 4 out of 10 patients with low transfusion burden
Hemoglobin Response** 1 out of 22 patients

*Transfusion-free for ≥8 consecutive weeks. **≥1.5 g/dL increase in hemoglobin at week 16.

Table 4: Mitapivat Clinical Trial Data in Pyruvate Kinase Deficiency (ACTIVATE-T Study - Phase 3)[13]
ParameterMitapivat (up to 50 mg twice daily) (n=27)
Reduction in Transfusion Burden (≥33%)* 37% of participants

*Reduction in the number of RBC units transfused during the fixed-dose period compared with the participant's individual historical transfusion burden.

Experimental Protocols

Pyruvate Kinase (PK) Activity Assay

The activity of pyruvate kinase in red blood cells is a key pharmacodynamic marker for both this compound and mitapivat. A common method for its measurement is a coupled enzyme assay.[6][7][8]

Principle: The assay measures the rate of pyruvate production from the conversion of phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP) by PK. The pyruvate is then used in a second reaction catalyzed by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH concentration is measured spectrophotometrically at 340 nm.[9]

General Protocol:

  • Sample Preparation: Whole blood is collected in EDTA tubes. Red blood cells (RBCs) are isolated by centrifugation and washed with a saline solution. A hemolysate is prepared by lysing the RBCs in a hypotonic buffer.

  • Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), magnesium chloride, potassium chloride, ADP, PEP, NADH, and LDH.

  • Assay: The hemolysate is added to the reaction mixture, and the change in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 37°C).

  • Calculation: The PK activity is calculated from the rate of NADH consumption, normalized to the hemoglobin concentration of the hemolysate, and expressed as units per gram of hemoglobin (U/g Hb).

Pyruvate Kinase Activity Assay Workflow cluster_workflow Experimental Workflow start Start: Blood Sample prep RBC Isolation & Lysis start->prep reaction Incubate with Reaction Mix (PEP, ADP, NADH, LDH) prep->reaction measure Spectrophotometric Reading (Absorbance at 340 nm) reaction->measure calculate Calculate PK Activity (U/g Hb) measure->calculate end End: Result calculate->end

Workflow for a typical pyruvate kinase activity assay.
ATP Measurement Assay

Intracellular ATP levels in red blood cells are a direct indicator of the efficacy of PK activators. A common method for ATP quantification is the luciferin-luciferase bioluminescence assay.[10][11][12]

Principle: This assay is based on the reaction catalyzed by luciferase, where in the presence of ATP, luciferin is converted to oxyluciferin, generating light. The amount of light produced is directly proportional to the amount of ATP present in the sample.

General Protocol:

  • Sample Preparation: Similar to the PK assay, RBCs are isolated and lysed to release intracellular ATP. It is crucial to rapidly inactivate ATPases to prevent ATP degradation, often by using a trichloroacetic acid (TCA) extraction followed by neutralization.[10]

  • Reaction: The RBC lysate is mixed with a reagent containing luciferase and D-luciferin.

  • Measurement: The luminescence is immediately measured using a luminometer.

  • Quantification: ATP concentration is determined by comparing the sample's luminescence to a standard curve generated with known ATP concentrations. The results are typically normalized to hemoglobin concentration.

2,3-Diphosphoglycerate (2,3-DPG) Measurement Assay

The concentration of 2,3-DPG in red blood cells is another important pharmacodynamic marker. Enzymatic assays are commonly used for its quantification.[13][14][15]

Principle: The assay involves the enzymatic conversion of 2,3-DPG, and the change in a coupled reaction is measured. For example, one method involves the use of 2,3-DPG phosphatase, which converts 2,3-DPG to 3-phosphoglycerate. The subsequent reactions can be coupled to the oxidation or reduction of a chromogenic or fluorogenic substrate.

General Protocol:

  • Sample Preparation: RBCs are isolated, and an extract is prepared, often using perchloric acid to deproteinize the sample, followed by neutralization.[14]

  • Enzymatic Reaction: The extract is incubated with a reaction mixture containing the necessary enzymes and substrates.

  • Detection: The change in absorbance or fluorescence is measured using a spectrophotometer or fluorometer.

  • Calculation: The concentration of 2,3-DPG is calculated based on a standard curve and normalized to the hemoglobin content.

Discussion and Future Directions

Both this compound and mitapivat have demonstrated the potential to address the underlying pathophysiology of various hemolytic anemias by activating pyruvate kinase. Mitapivat, being further along in clinical development, has a more extensive body of clinical data, including Phase 3 results in PK deficiency and promising Phase 2 data in sickle cell disease.[16][17] this compound, while in earlier stages, has shown encouraging dose-dependent effects on key biomarkers in Phase 1 studies in sickle cell disease and proof-of-concept in myelodysplastic syndromes.[5][18]

A direct, head-to-head clinical trial comparing the efficacy and safety of this compound and mitapivat would be invaluable for determining the optimal treatment for specific patient populations. Future research should also focus on identifying predictive biomarkers of response to these agents and exploring their potential in combination with other therapies for hemolytic anemias. The long-term safety and efficacy of both drugs will continue to be evaluated in ongoing and future clinical trials.

Conclusion

This compound and mitapivat are promising oral therapies that target the fundamental metabolic defect in several hemolytic anemias. The available data suggest that both agents can effectively activate pyruvate kinase, leading to improvements in red blood cell health. While mitapivat is closer to broader clinical use, this compound shows significant potential. The continued clinical development of both molecules will provide a clearer picture of their respective roles in the management of these challenging hematological disorders.

References

Benchmarking Tebapivat: A Comparative Analysis Against Standard of Care for Anemia in Pyruvate Kinase Deficiency and Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tebapivat (formerly FT-4202), an investigational oral pyruvate kinase-R (PKR) activator, against the current standard of care for anemia in two distinct hemolytic anemias: Pyruvate Kinase Deficiency (PKD) and Sickle Cell Disease (SCD). This analysis is based on publicly available clinical trial data and research findings, offering a quantitative and methodological overview to inform research and development decisions.

Executive Summary

This compound is a novel, oral, small-molecule allosteric activator of the erythrocyte pyruvate kinase-R (PKR) enzyme.[1] By activating PKR, this compound aims to increase adenosine triphosphate (ATP) levels and decrease 2,3-diphosphoglycerate (2,3-DPG) levels within red blood cells (RBCs).[2] This mechanism is expected to improve RBC health, reduce hemolysis, and consequently increase hemoglobin levels in patients with hemolytic anemias like PKD and SCD.[3][4] The current standard of care for these conditions is largely supportive, focusing on managing symptoms and complications through blood transfusions, iron chelation, and therapies to reduce disease-specific events.[2][5] This guide presents a comparative analysis of the efficacy and experimental protocols of this compound versus these established treatments.

Data Presentation: Quantitative Comparison

The following tables summarize the key efficacy data for this compound and standard-of-care treatments for Pyruvate Kinase Deficiency and Sickle Cell Disease. It is important to note that the data for this compound is from early-phase clinical trials, and direct head-to-head comparisons with standard of care within the same study are limited. The data presented for standard of care are derived from various studies and clinical experiences.

Table 1: Comparison of Efficacy in Pyruvate Kinase Deficiency

MetricThis compound (and other PKR activators)Standard of Care (Supportive Care)
Hemoglobin Response Mitapivat (another PKR activator): 40% of patients achieved a sustained hemoglobin increase of ≥1.5 g/dL in the ACTIVATE trial.[1][3] In a sub-analysis of the ACTIVATE trial, 62.5% of patients achieved a clinically relevant hemoglobin response, defined as a ≥1.0 g/dL increase.[6]Splenectomy: Associated with a median increase in hemoglobin levels of 1.6 g/dL.[7]
Transfusion Burden Mitapivat: A Phase 3 trial (ACTIVATE-T) evaluated the efficacy of mitapivat in regularly transfused adults with PK deficiency.[3]Blood Transfusions: Used to maintain adequate hemoglobin levels, with frequency varying based on disease severity.[5]
Markers of Hemolysis Mitapivat: Demonstrated a decrease in markers of hemolysis.[3]Primarily managed by addressing the underlying anemia through transfusions.

Table 2: Comparison of Efficacy in Sickle Cell Disease

MetricThis compound (Etavopivat/FT-4202)Standard of Care
Hemoglobin Response In a Phase 1 open-label extension, 88% of patients had a sustained hemoglobin increase of >1 g/dL.[8] A separate Phase 1 study showed a mean maximal hemoglobin increase of 1.6 g/dL, with 73% of patients experiencing an increase of >1 g/dL.[2]Hydroxyurea: Can increase fetal hemoglobin (HbF) levels, with a target of >20% being associated with better outcomes.[9] Voxelotor: In a Phase 3 study, 51% of subjects had a hemoglobin increase of >1 g/dL.[10]
Reduction in Vaso-occlusive Crises (VOCs) Data on VOC reduction from this compound trials is still emerging.Hydroxyurea: Reduces the incidence of pain episodes.[2] L-glutamine: Showed a decrease in the median number of VOCs over 48 weeks.[9] Crizanlizumab: Reduces the frequency of VOCs.
Markers of Hemolysis Showed a decrease in markers of hemolysis (absolute reticulocyte count, indirect bilirubin, and lactate dehydrogenase).[2]Blood Transfusions: Can reduce the proportion of sickle hemoglobin, thereby reducing hemolysis.
Stroke Prevention Not a primary endpoint in early trials.Blood Transfusions: Regular transfusions in high-risk children can reduce the risk of a first stroke by 90%.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

This compound (Etavopivat/FT-4202) Clinical Trials
  • Study Design: The initial studies of this compound in sickle cell disease were Phase 1, multicenter, randomized, placebo-controlled, double-blind, single-ascending dose (SAD) and multiple-ascending dose (MAD) trials, followed by an open-label extension.[2][11] The ongoing Phase 2/3 HIBISCUS study (NCT04624659) is also a randomized, placebo-controlled, double-blind, multicenter trial.[4][12]

  • Participant Population: Adults and adolescents with a confirmed diagnosis of sickle cell disease (HbSS or HbS/β0-thalassemia) and a history of vaso-occlusive crises were enrolled.[12] Patients on stable doses of hydroxyurea were permitted in some cohorts.[12]

  • Intervention: this compound was administered orally, once daily, at varying doses (e.g., 200 mg, 400 mg).[4]

  • Primary Endpoints:

    • Phase 1: Safety and tolerability, pharmacokinetics, and pharmacodynamics (changes in ATP and 2,3-DPG).[2][11]

    • Phase 2/3: Change in hemoglobin from baseline, and annualized rate of vaso-occlusive crises.[12]

  • Key Assessments:

    • Hematological Parameters: Complete blood counts, reticulocyte counts, and markers of hemolysis (bilirubin, LDH) were measured at baseline and regular intervals.[11]

    • RBC Health: ATP and 2,3-DPG levels were measured to confirm the mechanism of action.[2]

    • Safety: Adverse events were monitored throughout the study.[2][11]

Standard of Care Methodologies
  • Hydroxyurea: The efficacy of hydroxyurea in increasing fetal hemoglobin and reducing VOCs has been established through numerous clinical trials and long-term observational studies. Dosing is typically weight-based and adjusted to achieve a therapeutic effect while monitoring for myelosuppression.

  • Blood Transfusions: The protocol for transfusion therapy, particularly for stroke prevention in children with SCD, was established in the Stroke Prevention Trial in Sickle Cell Anemia (STOP). This involves regular transfusions to maintain the percentage of sickle hemoglobin below 30%.[9]

  • Splenectomy in PKD: The efficacy of splenectomy is typically evaluated retrospectively or in observational studies by comparing pre- and post-operative hemoglobin levels and transfusion requirements.

Mandatory Visualization

Signaling Pathway of this compound (PKR Activation)

cluster_RBC Red Blood Cell Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP DPG_shunt 2,3-DPG Shunt Glycolysis->DPG_shunt Pyruvate Pyruvate PEP->Pyruvate PKR ATP ATP Pyruvate->ATP RBC_Health Improved RBC Health (Increased Membrane Stability, Reduced Hemolysis) ATP->RBC_Health Leads to DPG 2,3-DPG DPG_shunt->DPG O2_Affinity Increased Hb-O2 Affinity DPG->O2_Affinity Modulates PKR Pyruvate Kinase-R (PKR) PKR->ATP Increases PKR->DPG Decreases (indirectly) This compound This compound This compound->PKR Activates

Caption: Mechanism of action of this compound in red blood cells.

Experimental Workflow for a this compound Clinical Trial

cluster_workflow Clinical Trial Workflow cluster_arms Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Arm_A Arm A: This compound Randomization->Arm_A Arm_B Arm B: Placebo Randomization->Arm_B Treatment Treatment Period (this compound or Placebo) Follow_up Follow-up Treatment->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis Arm_A->Treatment Arm_B->Treatment

Caption: A typical randomized, placebo-controlled clinical trial workflow.

References

Replicating Published Findings on Tebapivat's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tebapivat, an investigational pyruvate kinase (PK) activator, with other relevant alternatives. The information is based on publicly available preclinical and clinical trial data. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways are included to facilitate the replication of these findings.

Mechanism of Action: Pyruvate Kinase Activation

This compound is an oral, allosteric activator of the pyruvate kinase enzyme, including the red blood cell-specific isoform (PKR) and the M2 isoform (PKM2).[1][2][3] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step to produce adenosine triphosphate (ATP), the primary energy currency of the cell. In certain hemolytic anemias, such as sickle cell disease (SCD) and pyruvate kinase deficiency, impaired red blood cell (RBC) metabolism leads to decreased ATP and increased 2,3-diphosphoglycerate (2,3-DPG) levels.[4]

Activation of PKR by this compound is designed to address this metabolic imbalance by:

  • Increasing ATP production: This enhances RBC membrane integrity and deformability, potentially increasing their lifespan.

  • Decreasing 2,3-DPG levels: This leads to an increase in hemoglobin's affinity for oxygen, which can reduce the propensity of hemoglobin S to polymerize and cause sickling in SCD.[4]

This mechanism of action is shared by other pyruvate kinase activators, such as Mitapivat and Etavopivat, which serve as key comparators in this guide.

Comparative Efficacy in Sickle Cell Disease

The following tables summarize the key pharmacodynamic and clinical efficacy data from early-phase clinical trials of this compound and its alternatives in patients with sickle cell disease. It is important to note that these data are from separate studies and do not represent a head-to-head comparison.

Table 1: Change in Hemoglobin (Hb) Levels

CompoundDoseMean Change from Baseline in Hb (g/dL)Study
This compound 2 mg once daily1.2 (SD 0.41)Phase 1[4][5]
5 mg once daily1.9 (SD 0.69)Phase 1[4][5]
Mitapivat 50 mg twice daily1.11 (95% CI: 0.77, 1.45)RISE UP Phase 2[6]
100 mg twice daily1.13 (95% CI: 0.79, 1.47)RISE UP Phase 2[6]
Etavopivat 200 mg once dailyHemoglobin response (>1 g/dL increase) in 38% of patientsHIBISCUS Phase 2[7][8]
400 mg once dailyHemoglobin response (>1 g/dL increase) in 25% of patientsHIBISCUS Phase 2[7][8]

Table 2: Change in Red Blood Cell ATP Levels

CompoundDoseMean Percent Increase from Baseline in ATPStudy
This compound 2 mg once daily46.3% (SD 29.08)Phase 1[4]
5 mg once daily67.8% (SD 30.92)Phase 1[4]
Mitapivat 5-100 mg twice dailyNot reported as percentage, but increases observedPhase 1[9]
Etavopivat 400 mg once dailyDurable increases observed over 12 weeksPhase 1[10]

Table 3: Change in Red Blood Cell 2,3-DPG Levels

CompoundDoseMean Percent Reduction from Baseline in 2,3-DPGStudy
This compound 2 mg once daily20.91% (SD 7.10)Phase 1[4]
5 mg once daily29.44% (SD 12.67)Phase 1[4]
Mitapivat 5-100 mg twice dailyNot reported as percentage, but decreases observedPhase 1[9]
Etavopivat 400 mg once dailyDurable decreases observed over 12 weeksPhase 1[10]

Experimental Protocols

Measurement of Intracellular ATP in Red Blood Cells

Principle: The luciferin-luciferase bioluminescence assay is a highly sensitive method for quantifying ATP. In the presence of ATP and oxygen, the enzyme luciferase catalyzes the oxidation of luciferin, resulting in light emission. The intensity of the emitted light is directly proportional to the ATP concentration.

Methodology:

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Isolate red blood cells (RBCs) by centrifugation to remove plasma and buffy coat.

    • Wash the RBC pellet with a suitable buffer (e.g., phosphate-buffered saline).

    • Lyse the washed RBCs to release intracellular ATP. This can be achieved by hypotonic lysis (addition of water) or using a commercial lysis buffer.[11]

    • It is crucial to deproteinize the sample to prevent interference from other enzymes. This can be done using perchloric acid precipitation followed by neutralization with potassium hydroxide, or by using spin columns.[12]

  • Assay Procedure:

    • Prepare a standard curve using a known concentration of ATP.

    • In a 96-well plate, add the deproteinized sample lysate and the luciferin-luciferase reagent.

    • Measure the luminescence using a microplate reader.

    • Calculate the ATP concentration in the sample by comparing its luminescence to the standard curve.[13]

Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in Red Blood Cells

Principle: The measurement of 2,3-DPG is typically performed using an enzymatic assay. The assay is based on the cleavage of 2,3-DPG by a specific phosphatase, and the subsequent reactions are monitored spectrophotometrically.

Methodology:

  • Sample Preparation:

    • Collect whole blood in heparinized tubes.

    • Immediately place the samples on ice to prevent 2,3-DPG degradation.

    • Deproteinize the whole blood sample using perchloric acid to lyse the RBCs and precipitate proteins.

    • Neutralize the sample with potassium carbonate.

    • Centrifuge to remove the protein precipitate and collect the supernatant containing 2,3-DPG.[14][15]

  • Assay Procedure:

    • Commercial kits (e.g., from Roche) are available for the enzymatic determination of 2,3-DPG.[14][15][16]

    • The assay typically involves the enzymatic cleavage of 2,3-DPG and the subsequent measurement of the change in absorbance of NADH at 340 nm.

    • The concentration of 2,3-DPG is calculated based on the change in absorbance and is often normalized to the hematocrit value of the original blood sample.[14][15]

Visualizations

Glycolytic_Pathway_Activation Simplified Glycolytic Pathway and the Effect of this compound cluster_PKR Pyruvate Kinase Activation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P BPG13 1,3-Bisphosphoglycerate DHAP_G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 ATP DPG23 2,3-Diphosphoglycerate BPG13->DPG23 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ATP PKR Pyruvate Kinase (PKR) Lactate Lactate Pyruvate->Lactate ATP_out ATP DPG23->PG3 PKR->Pyruvate ADP to ATP PKR->ATP_out Increases PKR->DPG23 Decreases (indirectly) This compound This compound This compound->PKR Activates

Caption: this compound activates Pyruvate Kinase, boosting ATP and reducing 2,3-DPG.

Experimental_Workflow General Experimental Workflow for Assessing this compound's Effects cluster_sample_collection Sample Collection cluster_processing Sample Processing cluster_assays Pharmacodynamic Assays cluster_analysis Data Analysis Whole_Blood Whole Blood Collection (EDTA or Heparin) Centrifugation Centrifugation Whole_Blood->Centrifugation RBC_Isolation RBC Isolation Centrifugation->RBC_Isolation Washing RBC Washing RBC_Isolation->Washing Lysis RBC Lysis Washing->Lysis Deproteinization Deproteinization Lysis->Deproteinization ATP_Assay ATP Assay (Luciferin-Luciferase) Deproteinization->ATP_Assay DPG_Assay 2,3-DPG Assay (Enzymatic) Deproteinization->DPG_Assay Data_Analysis Data Analysis and Comparison ATP_Assay->Data_Analysis DPG_Assay->Data_Analysis

Caption: Workflow for measuring ATP and 2,3-DPG in red blood cells.

References

Independent Validation of Tebapivat's Effect on Hemolysis: A Comparative Analysis with Other Pyruvate Kinase Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical data on the effect of Tebapivat and other pyruvate kinase (PK) activators on hemolysis. The information is compiled from publicly available clinical trial results and scientific publications.

Executive Summary

This compound (AG-946) is an investigational, oral, allosteric activator of pyruvate kinase that has shown promise in early clinical trials for the treatment of hemolytic anemias, such as sickle cell disease (SCD). By activating pyruvate kinase, this compound aims to increase ATP and decrease 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells, thereby improving red blood cell health and reducing hemolysis. This guide compares the available data on this compound with two other pyruvate kinase activators, Mitapivat (AG-348) and Etavopivat (FT-4202), to provide a comprehensive overview of their relative effects on key markers of hemolysis. While direct head-to-head independent validation studies are not yet available for these emerging therapies, this guide synthesizes data from their respective clinical trials to facilitate a comparative assessment.

Data Presentation: Comparative Efficacy on Hemolysis and Related Markers

The following tables summarize the quantitative data from clinical trials of this compound, Mitapivat, and Etavopivat in patients with sickle cell disease.

Table 1: Effect on Hemoglobin

Drug (Trial)DosageMean Change from Baseline in Hemoglobin (g/dL)Hemoglobin Response Rate (%)
This compound (Phase 1, SCD)[1][2]2 mg QD1.2 (SD 0.41)Not Reported
5 mg QD1.9 (SD 0.69)Not Reported
Mitapivat (RISE UP, Phase 2, SCD)50 mg BID1.11 (95% CI: 0.77, 1.45)46.2%
100 mg BID1.13 (95% CI: 0.79, 1.47)50.0%
Placebo0.05 (95% CI: -0.28, 0.39)3.7%
Etavopivat (HIBISCUS, Phase 2, SCD)[3]200 mg QD1.1138% (ITT), 46% (PP)
400 mg QD0.7325% (ITT), 33% (PP)
Placebo0.1511% (ITT), 13% (PP)
BID: twice daily, QD: once daily, SD: standard deviation, CI: confidence interval, ITT: intent-to-treat, PP: per-protocol

Table 2: Effect on Markers of Hemolysis

Drug (Trial)DosageMean Change from Baseline in Total BilirubinMean Change from Baseline in Lactate Dehydrogenase (LDH)
This compound (Phase 1, SCD)[1]2 mg & 5 mg QDImprovements observed, but quantitative data not reportedImprovements observed, but quantitative data not reported
Mitapivat (Phase 2, 1-year follow-up, SCD)[4]20-100 mg BID-43%-18%
Etavopivat (Phase 1, SCD)[5]400 mg QDSignificant decrease from baseline (p<0.05)Significant decrease from baseline (p<0.05)
Quantitative data for this compound's effect on specific hemolysis markers were not available in the reviewed public reports.

Table 3: Effect on Red Blood Cell Metabolism

Drug (Trial)DosageMean Percent Change from Baseline in ATPMean Percent Change from Baseline in 2,3-DPG
This compound (Phase 1, SCD)[1][2]2 mg QD+46.3% (SD 29.08)-20.91% (SD 7.10)
5 mg QD+67.8% (SD 30.92)-29.44% (SD 12.67)
Mitapivat (Phase 2, SCD)[4]Not specifiedNot ReportedNot Reported
Etavopivat (Phase 1, SCD)[6]400 mg QDIncreasedDecreased

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the clinical trials of pyruvate kinase activators. Specific laboratory procedures may vary between studies.

Measurement of Lactate Dehydrogenase (LDH)

Lactate dehydrogenase is a common marker of cellular damage and hemolysis. Its concentration in serum or plasma is measured using a spectrophotometric assay.

  • Sample Collection and Preparation: Whole blood is collected in a serum separator tube. The blood is allowed to clot at room temperature and then centrifuged to separate the serum.

  • Assay Principle: The assay measures the rate of conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the LDH activity in the sample.

  • Procedure: The serum sample is mixed with a reagent solution containing lactate and NAD+. The change in absorbance is measured over a specific time interval using a spectrophotometer.

  • Data Analysis: The rate of change in absorbance is used to calculate the LDH activity in units per liter (U/L).

Measurement of Bilirubin

Bilirubin is a product of heme breakdown and is elevated in cases of increased red blood cell destruction.

  • Sample Collection and Preparation: Serum or plasma is collected as described for the LDH assay.

  • Assay Principle: The most common method is the diazo reaction, where bilirubin reacts with a diazo reagent to form a colored azobilirubin compound. The intensity of the color is proportional to the bilirubin concentration.

  • Procedure: The serum or plasma sample is mixed with the diazo reagent. The absorbance of the resulting solution is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: The bilirubin concentration is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of bilirubin.

Measurement of Red Blood Cell ATP

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its levels in red blood cells are crucial for maintaining cell integrity and function.

  • Sample Collection and Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Red blood cells are separated from plasma and other blood components by centrifugation. The red blood cells are then lysed to release their intracellular contents, including ATP.

  • Assay Principle: The most common method for ATP quantification is the luciferin-luciferase bioluminescence assay. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, which results in the emission of light. The intensity of the light is directly proportional to the ATP concentration.[7][8][9]

  • Procedure: The red blood cell lysate is mixed with a reagent containing luciferin and luciferase. The light emission is measured using a luminometer.[7]

  • Data Analysis: The ATP concentration is calculated by comparing the luminescence of the sample to a standard curve generated with known concentrations of ATP.

Measurement of Red Blood Cell 2,3-Diphosphoglycerate (2,3-DPG)

2,3-diphosphoglycerate is a key regulator of hemoglobin's oxygen affinity.

  • Sample Collection and Preparation: Similar to the ATP assay, red blood cells are isolated from whole blood and lysed.

  • Assay Principle: Enzymatic assays are commonly used to measure 2,3-DPG. These assays typically involve a series of coupled enzyme reactions that ultimately lead to the oxidation or reduction of a nicotinamide cofactor (NAD+ or NADP+), which can be measured spectrophotometrically at 340 nm.[10][11]

  • Procedure: The red blood cell lysate is incubated with a reaction mixture containing specific enzymes and substrates. The change in absorbance at 340 nm is monitored over time.

  • Data Analysis: The concentration of 2,3-DPG is determined from the rate of change in absorbance, which is proportional to the amount of 2,3-DPG in the sample.

Mandatory Visualization

Pyruvate_Kinase_Activation_Pathway cluster_glycolysis Glycolysis cluster_rbc_metabolism Red Blood Cell Metabolism cluster_hemolysis Hemolysis & Sickling Phosphoenolpyruvate Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase ATP_high Increased ATP Pyruvate->ATP_high Leads to ATP_low Low ATP 2,3-DPG_high High 2,3-DPG Reduced_Hemolysis Reduced Hemolysis ATP_high->Reduced_Hemolysis Improves RBC health 2,3-DPG_low Decreased 2,3-DPG 2,3-DPG_low->Reduced_Hemolysis Reduces sickling Hemolysis Hemolysis This compound This compound Pyruvate Kinase Pyruvate Kinase This compound->Pyruvate Kinase Activates Pyruvate Kinase->2,3-DPG_low Shifts pathway away from 2,3-DPG synthesis

Caption: Pyruvate Kinase Activation Pathway by this compound.

Experimental_Workflow cluster_assays Hemolysis & Metabolism Assays Patient_Blood_Sample Patient Blood Sample (Baseline) Treatment Administer Pyruvate Kinase Activator Patient_Blood_Sample->Treatment Hemoglobin Hemoglobin Measurement Patient_Blood_Sample->Hemoglobin LDH_Bilirubin LDH & Bilirubin Assays Patient_Blood_Sample->LDH_Bilirubin ATP_23DPG RBC ATP & 2,3-DPG Assays Patient_Blood_Sample->ATP_23DPG Post_Treatment_Sample Patient Blood Sample (Post-Treatment) Treatment->Post_Treatment_Sample Post_Treatment_Sample->Hemoglobin Post_Treatment_Sample->LDH_Bilirubin Post_Treatment_Sample->ATP_23DPG Data_Analysis Comparative Data Analysis (Baseline vs. Post-Treatment) Hemoglobin->Data_Analysis LDH_Bilirubin->Data_Analysis ATP_23DPG->Data_Analysis

Caption: Experimental Workflow for Assessing Hemolysis.

References

Assessing the Long-Term Efficacy of Tebapivat Versus Placebo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Tebapivat, an investigational oral pyruvate kinase receptor (PKR) activator, is currently under clinical development for the treatment of various hemolytic anemias, including sickle cell disease (SCD) and lower-risk myelodysplastic syndromes (LR-MDS).[1][2][3] This guide provides a comprehensive overview of the ongoing clinical trials assessing the long-term efficacy of this compound compared to placebo, detailing experimental protocols and the underlying mechanism of action.

As of late 2025, definitive long-term efficacy data from completed, large-scale, placebo-controlled studies of this compound are not yet publicly available. However, several key clinical trials are underway to establish its long-term safety and efficacy profile. This guide synthesizes the available information from clinical trial registries and preliminary reports to offer a forward-looking assessment for researchers, scientists, and drug development professionals.

Comparative Clinical Trial Design

The following table summarizes the design of key ongoing clinical trials evaluating this compound versus placebo. These studies are designed to provide robust data on the long-term efficacy and safety of this compound in its target indications.

Trial Identifier Phase Indication Intervention Arms Key Primary Endpoint Estimated Study Completion
NCT06924970 Phase 2Sickle Cell Disease (SCD)- this compound (2.5 mg, 5.0 mg, 7.5 mg daily) - Matched PlaceboHemoglobin (Hb) responseMay 2027[4]
NCT05490446 Phase 2bLower-Risk Myelodysplastic Syndromes (LR-MDS)This compound (at 3 dose levels)Transfusion independence for at least 8 consecutive weeksNovember 2028[5][6]

Experimental Protocols

NCT06924970: A Phase 2, Double-blind, Randomized, Placebo-Controlled, Dose-Finding Study in Sickle Cell Disease

This study is designed to assess the efficacy and safety of different doses of this compound compared to a placebo in participants with SCD.[4]

Study Design:

  • Randomization and Blinding: Participants are randomized to receive one of three dose levels of this compound (2.5 mg, 5.0 mg, or 7.5 mg) or a matched placebo, administered orally once daily.[7] The study is double-blind, meaning neither the participants nor the investigators know which treatment is being administered.

  • Treatment Periods: The study consists of a 12-week double-blind treatment period.[7] Following this, eligible participants can enter an open-label extension (OLE) period for up to 52 weeks, where all participants will receive this compound.[4][7]

  • Key Inclusion Criteria: Participants must have a documented diagnosis of SCD, with a baseline hemoglobin level between 5.5 and 10.5 g/dL.[7] If on hydroxyurea, the dose must have been stable for at least 90 days prior to randomization.[7]

  • Key Exclusion Criteria: Patients receiving regularly scheduled red blood cell transfusions are excluded.[7] Other exclusion criteria include having more than 10 sickle cell pain crises in the 12 months prior to enrollment and recent hospitalization for a vaso-occlusive event.[7]

Efficacy and Safety Assessments:

  • Primary Outcome: The primary endpoint is the effect of this compound versus placebo on anemia, as measured by the hemoglobin (Hb) response.[4]

  • Secondary Outcomes: Secondary endpoints will likely include changes in markers of hemolysis, patient-reported outcomes, and the incidence of adverse events.

Visualizing the Research Framework

To better understand the structure of the ongoing clinical research, the following diagrams illustrate the experimental workflow of the NCT06924970 trial and the signaling pathway of this compound's target, pyruvate kinase.

G cluster_screening Screening Phase cluster_treatment Double-Blind Treatment (12 Weeks) cluster_ole Open-Label Extension (Up to 52 Weeks) screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization placebo Placebo randomization->placebo tebapivat_2_5 This compound 2.5 mg randomization->tebapivat_2_5 tebapivat_5 This compound 5.0 mg randomization->tebapivat_5 tebapivat_7_5 This compound 7.5 mg randomization->tebapivat_7_5 ole Open-Label this compound placebo->ole Eligible Participants tebapivat_2_5->ole Eligible Participants tebapivat_5->ole Eligible Participants tebapivat_7_5->ole Eligible Participants

Experimental workflow of the NCT06924970 clinical trial.

Mechanism of Action: Pyruvate Kinase Activation

This compound is a novel oral activator of the pyruvate kinase receptor (PKR).[1] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step which produces ATP and pyruvate.[8] In red blood cells, this pathway is the sole source of ATP, which is essential for maintaining cell health and function. By activating pyruvate kinase, this compound aims to increase ATP levels in red blood cells, thereby improving their function and survival in hemolytic anemias.

G cluster_glycolysis Glycolysis cluster_atp Energy Production glucose Glucose g6p Glucose-6-Phosphate glucose->g6p f6p Fructose-6-Phosphate g6p->f6p fbp Fructose-1,6-Bisphosphate f6p->fbp pep Phosphoenolpyruvate (PEP) fbp->pep pyruvate Pyruvate pep->pyruvate PK pk Pyruvate Kinase (PK) adp ADP atp ATP adp->atp PK This compound This compound This compound->pk Activates

Signaling pathway of this compound-mediated pyruvate kinase activation.

References

Comparative Proteomics of Red Blood Cells: An Insight into the Effects of Tebapivat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proteomic changes in red blood cells (RBCs) following treatment with Tebapivat, a novel pyruvate kinase (PKR) activator. Due to the limited availability of direct proteomic studies on this compound, this guide utilizes data from a comprehensive multi-omics study on Mitapivat, a drug with the same mechanism of action, as a primary proxy. The effects are compared with those of hydroxyurea, a standard-of-care treatment for sickle cell disease, to offer a clear perspective on the distinct and overlapping cellular responses to these therapeutic agents.

Introduction to this compound

This compound is an investigational, orally administered, allosteric activator of the pyruvate kinase-R (PKR) enzyme. Activation of PKR is a promising therapeutic strategy for hemolytic anemias, such as sickle cell disease (SCD) and thalassemia. By enhancing PKR activity, this compound is designed to increase adenosine triphosphate (ATP) levels and decrease 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells. This modulation of glycolysis is expected to improve RBC health, reduce hemolysis, and, in the context of SCD, decrease hemoglobin S (HbS) polymerization and sickling.

Mechanism of Action: Pyruvate Kinase Activation

The primary mechanism of action for this compound and its analogue, Mitapivat, is the activation of the PKR enzyme, a critical regulator of the final step in glycolysis.

Pyruvate Kinase Activation Pathway cluster_glycolysis Glycolysis Phosphoenolpyruvate Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate PKR ADP ADP ATP ATP ADP->ATP PKR 2,3-DPG 2,3-DPG Pyruvate->2,3-DPG Decreases Upstream Metabolites Increased RBC Health Increased RBC Health ATP->Increased RBC Health Improves Membrane Integrity & Deformability PKR PKR This compound This compound This compound->PKR Activates 2,3-DPG->Increased RBC Health Increases O2 Affinity (Anti-sickling)

Caption: Pyruvate Kinase Activation by this compound.

Comparative Proteomic Analysis: this compound (via Mitapivat Proxy) vs. Hydroxyurea

The following tables summarize the key quantitative proteomic changes observed in red blood cells from sickle cell disease patients treated with Mitapivat, serving as a proxy for this compound, compared to the known proteomic alterations induced by hydroxyurea.

Table 1: Summary of Proteomic Changes in Red Blood Cells Treated with a Pyruvate Kinase Activator (Mitapivat)

Protein CategoryDirection of ChangeKey Proteins AffectedPutative Functional Implication
Mitochondrial Proteins Marked Decrease Various residual mitochondrial proteinsImproved RBC maturation and clearance of retained organelles.[1][2]
Glycolytic Enzymes IncreasePyruvate Kinase (PKR)Target engagement and stabilization of the activated enzyme.[3]
Membrane Remodeling Proteins Transient IncreaseLysophosphatidylcholines and oxylipinsAlterations in membrane lipid composition and fluidity.[1]
Cytoskeletal Proteins No significant consistent change reported--
Antioxidant Enzymes No significant consistent change reported--

Table 2: Summary of Proteomic Changes in Red Blood Cells Treated with Hydroxyurea

Protein CategoryDirection of ChangeKey Proteins AffectedPutative Functional Implication
Antioxidant Enzymes Increase Catalase, Thioredoxin peroxidase, Biliverdin reductaseEnhanced protection against oxidative stress.[4][5]
Chaperonins Increase T-complex protein 1 (TCP1) complexImproved folding and stability of cytoskeletal proteins.[4]
Ubiquitin-Proteasome System Reversal of Dysregulation Ubiquitinated proteinsRestoration of normal protein turnover and removal of damaged proteins.[6]
Membrane Proteins Alterations in phosphorylation statusCatalase (increased tyrosine phosphorylation)Potential activation of antioxidant defense mechanisms.[5]
Fetal Hemoglobin (HbF) Increase Hemoglobin subunit gammaInhibition of HbS polymerization.[4][6]

Experimental Protocols

Detailed methodologies for the key proteomic experiments are crucial for the interpretation and replication of findings.

Proteomic Analysis of Mitapivat-Treated Red Blood Cells

The following protocol is based on the multi-omics study of Mitapivat in sickle cell disease patients.[1]

Proteomics Workflow for Mitapivat-Treated RBCs Whole_Blood_Collection Whole Blood Collection (EDTA) Leukodepletion Leukodepletion Whole_Blood_Collection->Leukodepletion RBC_Lysis RBC Lysis & Protein Extraction Leukodepletion->RBC_Lysis Protein_Quantification Protein Quantification RBC_Lysis->Protein_Quantification Tryptic_Digestion Tryptic Digestion Protein_Quantification->Tryptic_Digestion LC_MS_MS LC-MS/MS Analysis Tryptic_Digestion->LC_MS_MS Data_Analysis Data Analysis (MaxQuant) LC_MS_MS->Data_Analysis Bioinformatics Bioinformatics & Pathway Analysis Data_Analysis->Bioinformatics

Caption: Experimental workflow for RBC proteomics.

  • Sample Collection and Preparation: Whole blood samples from sickle cell disease patients were collected in EDTA tubes at baseline and at longitudinal timepoints during Mitapivat treatment.[1] Red blood cells were purified by leukodepletion to remove white blood cells and platelets.[1]

  • Protein Extraction: RBC pellets were lysed, and proteins were extracted. A stepwise extraction of metabolites, lipids, and proteins was performed.[1]

  • Protein Digestion: Extracted proteins were quantified, and equal amounts were subjected to in-solution or in-gel tryptic digestion to generate peptides.

  • Mass Spectrometry: The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Data Analysis: The raw mass spectrometry data was processed using software such as MaxQuant for protein identification and quantification.[1] Statistical analyses were performed to identify proteins that were significantly altered between baseline and post-treatment samples.[1]

Proteomic Analysis of Hydroxyurea-Treated Red Blood Cells

The following protocol is a generalized representation based on studies investigating the proteomic effects of hydroxyurea on sickle red blood cells.[4][5][6]

  • Sample Collection and Treatment: Red blood cells from sickle cell disease patients were either obtained from patients undergoing hydroxyurea therapy or treated in vitro with hydroxyurea.[4][5]

  • RBC Membrane Isolation: RBCs were lysed, and the membranes ("ghosts") were isolated by centrifugation.[4][5]

  • Protein Solubilization and Separation: Membrane proteins were solubilized and separated using two-dimensional gel electrophoresis (2D-DIGE) or other protein separation techniques.[4]

  • Protein Identification: Protein spots of interest were excised from the gel, subjected to in-gel tryptic digestion, and identified by mass spectrometry.[4]

  • Western Blotting: Changes in specific proteins and their post-translational modifications (e.g., phosphorylation) were validated by Western blotting using specific antibodies.[5]

Discussion and Conclusion

The comparative proteomic analysis reveals distinct mechanisms of action for pyruvate kinase activators like this compound and the established therapy, hydroxyurea.

This compound (via Mitapivat) appears to primarily impact RBC health by directly modulating glycolysis, leading to a significant reduction in residual mitochondrial proteins, suggesting an improvement in the final stages of erythropoiesis and RBC quality control.[1][2] The transient changes in membrane-associated proteins also point towards an effect on the lipid composition and dynamics of the RBC membrane.[1]

In contrast, hydroxyurea induces a broader proteomic response, notably upregulating a suite of antioxidant enzymes and chaperonins, thereby enhancing the RBC's capacity to cope with oxidative stress, a key pathological feature of sickle cell disease.[4][5] Furthermore, hydroxyurea's ability to reverse the dysregulation of the ubiquitin-proteasome system indicates a role in restoring normal protein homeostasis.[6]

References

Safety Operating Guide

Navigating the Disposal of Tebipenem Pivoxil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Tebipenem Pivoxil, a broad-spectrum carbapenem antibiotic, understanding the proper disposal procedures is critical for maintaining laboratory safety and environmental compliance.[1][2] While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential hazards, necessitating a cautious and informed approach to its disposal.[3][4] This guide provides a comprehensive overview of the recommended disposal protocols for Tebipenem Pivoxil, ensuring the safety of laboratory personnel and the protection of the environment.

Key Safety and Handling Information

Before proceeding with disposal, it is essential to be aware of the varying hazard classifications for Tebipenem Pivoxil. One supplier, Cayman Chemical, states the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3] In contrast, another supplier, MedChemExpress, classifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[4] Given this conflicting information, it is prudent to handle Tebipenem Pivoxil with care, utilizing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[5][6]

  • Hand Protection: Use protective gloves, inspected prior to use.[5][6]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[4][5][6]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable respirator.[4][5][6]

Step-by-Step Disposal Procedures

The appropriate disposal method for Tebipenem Pivoxil depends on the quantity of waste and local regulations.

For Small Quantities: One Safety Data Sheet suggests that smaller quantities of Tebipenem Pivoxil can be disposed of with household waste.[3] However, given the conflicting hazard information, it is advisable to consult with your institution's environmental health and safety (EHS) department before doing so.

For Large Quantities and Bulk Waste: For larger amounts of expired or excess Tebipenem Pivoxil, the following procedures are recommended:

  • Consult a Licensed Waste Disposal Company: The most recommended method is to offer the material to a licensed hazardous material disposal company.

  • Incineration: The product may be burned in an incinerator equipped with an afterburner and a scrubber.[5]

Disposal of Contaminated Packaging: Uncleaned packaging should be disposed of in the same manner as the unused product.[5] Ensure that all personal information is removed from labels before disposal.[7]

Spill Cleanup: In the event of a spill, avoid generating dust.[5][6] Keep unnecessary personnel away and ensure adequate ventilation.[5] The spilled material should be swept up or vacuumed and collected in a suitable, closed container for disposal.[5] The affected surface should then be thoroughly cleaned to remove any residual contamination.[5]

Summary of Supplier Disposal Recommendations

SupplierHazard ClassificationDisposal Recommendation
Cayman Chemical Not classified as hazardous[3]Smaller quantities can be disposed of with household waste. Disposal must be made according to official regulations for larger quantities and uncleaned packagings.[3]
Cleanchem Not specified in snippetProduct may be burned in an incinerator with an afterburner and scrubber. Excess and expired materials should be offered to a licensed hazardous material disposal company.[5]
MedChemExpress Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4]Dispose of contents/container in accordance with local regulations.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Tebipenem Pivoxil.

cluster_start cluster_quantity cluster_small cluster_large cluster_packaging start Assess Tebipenem Pivoxil Waste quantity Determine Quantity of Waste start->quantity small_quant Small Quantity quantity->small_quant Small large_quant Large Quantity / Bulk quantity->large_quant Large / Bulk packaging Contaminated Packaging quantity->packaging Packaging consult_ehs Consult Institutional EHS for Guidance on Disposal with Regular Waste small_quant->consult_ehs licensed_disposal Contact Licensed Hazardous Waste Disposal Company large_quant->licensed_disposal incineration Alternatively, Incinerate in an Approved Facility large_quant->incineration treat_as_waste Treat as Bulk Waste packaging->treat_as_waste treat_as_waste->licensed_disposal treat_as_waste->incineration

Caption: Decision workflow for Tebipenem Pivoxil disposal.

It is imperative to always adhere to federal, state, and local regulations regarding chemical waste disposal. When in doubt, consulting with your institution's environmental health and safety department is the most reliable course of action.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tebapivat

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in the pioneering work of drug development, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tebapivat, a potent pyruvate kinase-R (PKR) activator. Adherence to these procedures is critical to mitigate risks and ensure a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent pharmaceutical compound requiring stringent handling protocols to avoid inhalation, and contact with skin and eyes.[1] The following table summarizes the recommended PPE for handling this compound, based on established guidelines for potent compounds.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Dispensing (Powder) Chemical Fume Hood or Glove BoxDouble Nitrile GlovesSafety Goggles and Face ShieldNIOSH-approved Respirator (e.g., N95 or higher)Disposable Gown or Lab Coat
Solution Preparation Chemical Fume HoodNitrile GlovesSafety GogglesAs needed, based on risk assessmentLab Coat
General Laboratory Handling Well-ventilated areaNitrile GlovesSafety GlassesNot generally requiredLab Coat

Note: The selection of PPE should always be guided by a site-specific risk assessment.

Standard Operating Procedure for Handling this compound

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure the designated handling area (e.g., chemical fume hood, glove box) is clean and uncluttered.
  • Verify that all necessary PPE is available and in good condition.
  • Prepare all required equipment and reagents before handling the compound.
  • Have a designated waste container ready for contaminated materials.

2. Handling:

  • Don the appropriate PPE as specified in the table above.
  • When handling the solid form, perform all manipulations within a certified chemical fume hood or a glove box to minimize inhalation risk.[1]
  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder. Avoid creating dust.
  • For solution preparation, slowly add the solid to the solvent to prevent splashing.

3. Post-Handling:

  • Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.
  • Decontaminate all non-disposable equipment and work surfaces thoroughly.
  • Remove PPE in the correct order to avoid cross-contamination, and dispose of it in the appropriate waste stream.
  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed container for disposal. Ventilate the area and decontaminate the spill site.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, must be considered hazardous waste.

  • Waste Segregation: Segregate this compound waste from other laboratory waste streams.

  • Waste Containers: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.

  • Disposal Method: Dispose of hazardous waste through a licensed and certified hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Incineration is often the preferred method for potent pharmaceutical compounds.[2]

Below is a logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_area Prepare Handling Area check_ppe Check PPE Availability prep_area->check_ppe gather_equip Gather Equipment check_ppe->gather_equip prep_waste Prepare Waste Container gather_equip->prep_waste don_ppe Don Appropriate PPE handle_solid Handle Solid in Hood/Glove Box don_ppe->handle_solid prepare_solution Prepare Solution handle_solid->prepare_solution dispose_waste Dispose of Contaminated Materials decontaminate Decontaminate Surfaces & Equipment dispose_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end exposure Exposure Event eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion spill Spill Event evacuate evacuate spill->evacuate Evacuate Area flush_eyes flush_eyes eye_contact->flush_eyes Flush Eyes wash_skin wash_skin skin_contact->wash_skin Wash Skin fresh_air fresh_air inhalation->fresh_air Move to Fresh Air seek_medical seek_medical ingestion->seek_medical Seek Medical Attention contain_spill contain_spill evacuate->contain_spill Contain Spill report_incident report_incident flush_eyes->report_incident Report Incident wash_skin->report_incident Report Incident fresh_air->report_incident Report Incident seek_medical->report_incident Report Incident contain_spill->report_incident Report Incident start Start start->prep_area

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.